AZD1981
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
structure in first source
特性
IUPAC Name |
2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYIGNODXSRKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025620 | |
| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802904-66-1 | |
| Record name | AZD-1981 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1981 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-1981 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD1981: A Technical Deep Dive into its Mechanism of Action on Th2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] This receptor is a key player in the inflammatory cascade associated with type 2 immunity, being preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils.[3] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major product of mast cell activation.[4] The interaction between PGD2 and CRTH2 on Th2 cells triggers a cascade of downstream signaling events that promote chemotaxis and the release of pro-inflammatory cytokines, central to the pathophysiology of allergic diseases such as asthma.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on Th2 cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: CRTH2 Antagonism
This compound functions as a reversible and non-competitive antagonist of the CRTH2 receptor.[1] By binding to CRTH2, this compound effectively blocks the binding of PGD2, thereby inhibiting the downstream signaling pathways that lead to Th2 cell activation and recruitment.[1] This antagonistic action mitigates the pro-inflammatory effects mediated by the PGD2-CRTH2 axis.
Quantitative Data on this compound's Interaction with CRTH2
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (IC50) | 4 nM | Displacement of [3H]PGD2 from recombinant human CRTH2 | [2] |
| Functional Antagonism (pIC50) | 8.4 | Displacement of radiolabelled PGD2 from human recombinant DP2 | [1] |
Table 1: Binding Affinity and Functional Antagonism of this compound at the CRTH2 Receptor.
| Functional Effect | Parameter | Value | Cell Type | Agonist | Reference |
| Inhibition of Chemotaxis | pIC50 | 7.6 ± 0.1 | Eosinophils | PGD2 (1 µM) | [1] |
| Inhibition of Chemotaxis | - | Similar potency to eosinophils | Th2 cells | - | [1] |
Table 2: Functional Effects of this compound on Th2 Cell and Eosinophil Chemotaxis.
Note: While the literature states that this compound inhibits Th2 cell chemotaxis with a potency similar to that observed in eosinophils, a specific IC50 value for Th2 cells is not explicitly provided in the reviewed sources.
Downstream Effects on Th2 Cell Function
The antagonism of the CRTH2 receptor by this compound leads to the inhibition of key Th2 cell functions that contribute to allergic inflammation.
Inhibition of Th2 Cell Chemotaxis
One of the primary consequences of PGD2 binding to CRTH2 on Th2 cells is the induction of chemotaxis, a process that directs the migration of these cells to sites of inflammation.[4] this compound effectively blocks this PGD2-induced migration of Th2 cells.[2] This has been demonstrated in preclinical studies, although specific quantitative data on the inhibition of Th2 cell chemotaxis by this compound is limited.
Inhibition of Th2 Cytokine Production
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PGD2/CRTH2 Signaling Pathway and this compound's Point of Intervention.
Caption: Experimental Workflow for a Th2 Cell Chemotaxis Assay.
Experimental Protocols
The following are synthesized methodologies for key experiments used to characterize the mechanism of action of this compound on Th2 cells.
CRTH2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the CRTH2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the recombinant human CRTH2 receptor (e.g., HEK293 cells).
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled CRTH2 agonist, such as [3H]PGD2, in the presence of varying concentrations of this compound or vehicle control.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled CRTH2 ligand) from the total binding. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Th2 Cell Chemotaxis Assay
Objective: To assess the inhibitory effect of this compound on PGD2-induced Th2 cell migration.
Methodology:
-
Th2 Cell Culture: Human Th2 cells are either isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors and cultured or differentiated in vitro from naive CD4+ T cells using a cocktail of cytokines (e.g., IL-2 and IL-4).
-
Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size filter) is used. The lower chamber is filled with media containing PGD2 at a concentration known to induce submaximal chemotaxis.
-
Cell Treatment: Th2 cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Cell Loading: The treated Th2 cells are added to the upper chamber of the chemotaxis plate.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-3 hours).
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by flow cytometry or by lysing the migrated cells and quantifying a cellular component (e.g., using a fluorescent dye).
-
Data Analysis: The percentage of inhibition of chemotaxis at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.
Th2 Cytokine Production Assay
Objective: To measure the effect of this compound on the production of IL-4, IL-5, and IL-13 by Th2 cells.
Methodology:
-
Th2 Cell Stimulation: Cultured Th2 cells are stimulated with a CRTH2 agonist, such as PGD2, in the presence of varying concentrations of this compound or a vehicle control. Co-stimulation with anti-CD3/CD28 antibodies can also be used to enhance cytokine production.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine synthesis and secretion (typically 24-72 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of IL-4, IL-5, and IL-13 in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: The inhibition of cytokine production by this compound is calculated for each cytokine at each concentration tested. Dose-response curves can be generated to determine IC50 values.
Conclusion
This compound is a selective and potent antagonist of the CRTH2 receptor, which is a key mediator of Th2 cell-driven inflammation. By blocking the action of PGD2 on Th2 cells, this compound effectively inhibits their chemotaxis and is anticipated to reduce the production of pro-inflammatory cytokines. The data and methodologies presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound on Th2 cells, which is of significant interest to researchers and professionals in the field of drug development for allergic and inflammatory diseases. Further research to quantify the precise inhibitory effects on Th2 cytokine production would provide a more complete understanding of its pharmacological profile.
References
- 1. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. Efficacy of an oral CRTH2 antagonist (this compound) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
AZD1981: A Selective CRTh2 Antagonist for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor for prostaglandin (B15479496) D2 (PGD2). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and clinical evaluation. Detailed experimental protocols for key in vitro and ex vivo assays are provided, along with a summary of quantitative data in structured tables. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and evaluation.
Introduction
The CRTh2 receptor is a G protein-coupled receptor preferentially expressed on T helper type 2 (Th2) cells, eosinophils, and basophils.[1][2][3] Its natural ligand, PGD2, is a major pro-inflammatory mediator released from mast cells upon allergen challenge.[1] The interaction between PGD2 and CRTh2 orchestrates a key inflammatory cascade, inducing the chemotaxis and activation of these effector cells, and promoting the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[1][4] This signaling pathway is strongly implicated in the pathophysiology of allergic diseases, most notably asthma.[2][4]
This compound, with the chemical name 4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid, was developed as a selective, orally available CRTh2 antagonist to interrupt this inflammatory cascade.[5][6] Its therapeutic potential has been investigated in respiratory diseases like asthma and other inflammatory conditions.[7][8]
Mechanism of Action: The CRTh2 Signaling Pathway
This compound acts as a functionally non-competitive and reversible antagonist of the CRTh2 receptor.[9][10] By binding to CRTh2, it prevents the downstream signaling induced by PGD2 and its metabolites, such as 13,14-dihydro-15-keto-PGD2 (DK-PGD2).[3][7] This blockade inhibits the recruitment and activation of key inflammatory cells, thereby mitigating the allergic inflammatory response.[2][7]
Preclinical Pharmacology
This compound has been extensively characterized in a range of in vitro and ex vivo preclinical assays, demonstrating its high potency and selectivity for the human CRTh2 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding and Functional Potency of this compound
| Assay Type | System | Agonist | Parameter | Value | Reference |
| Radioligand Binding | Recombinant human CRTh2 | [³H]PGD₂ | IC₅₀ | 4 nM | [9][11] |
| Radioligand Binding | Recombinant human CRTh2 | [³H]PGD₂ | pIC₅₀ | 8.4 | [5][6][12] |
| CD11b Expression | Human Eosinophils | DK-PGD₂ | IC₅₀ | 10 nM | [11] |
| Functional Antagonism | Human Eosinophils | DK-PGD₂ | pK₈ | 8.5 | [5] |
| Eosinophil Shape Change | Human Whole Blood | PGD₂ | A₂ | 35 nM | [9][10] |
| Eosinophil Chemotaxis | Isolated Human Eosinophils | PGD₂ | pIC₅₀ | 7.6 | [9] |
| Th2 Cell Chemotaxis | Isolated Human Th2 Cells | DK-PGD₂ | pIC₅₀ | N/A | [9] |
| General Functional IC₅₀ Range | Various human cell types | Various | IC₅₀ | 8.5 - 50 nM | [10] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Result | Reference |
| DP1 Receptor | Radioligand Binding | >1000-fold selective vs. CRTh2 | [5][6] |
| Broad Panel (338 targets) | Radioligand Binding & Enzyme Assays | Highly selective at 10 µM | [5] |
| CYP2C9, OATP1B1, UGT1A1 | In vitro inhibition | Weak inhibitor (>10 µM) | [9][10] |
| CYP3A4 | In vitro induction | Inducer | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay determines the binding affinity of this compound to the CRTh2 receptor.
-
Principle: A competitive binding assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand ([³H]PGD₂) from the CRTh2 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
-
Protocol:
-
Receptor Preparation: Membranes are prepared from HEK293 cells recombinantly expressing the human CRTh2 receptor.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells contain the cell membranes, [³H]PGD₂, and assay buffer.
-
Non-specific Binding: Wells contain membranes, [³H]PGD₂, and a high concentration of an unlabeled CRTh2 ligand to saturate the receptors.
-
Competition: Wells contain membranes, [³H]PGD₂, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[13]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. Filters are washed with ice-cold buffer.[6][13]
-
Quantification: Radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition curve.
-
This functional assay measures the ability of this compound to inhibit PGD2-induced shape change in eosinophils, a hallmark of their activation.
-
Principle: Activated eosinophils change from a spherical to an elongated, amoeboid shape. This change can be detected by an increase in forward scatter (FSC) using flow cytometry.
-
Protocol:
-
Blood Collection: Human whole blood is collected from healthy volunteers into lithium heparin tubes.
-
Compound Incubation: Aliquots of whole blood are pre-treated with various concentrations of this compound or vehicle control for 60 minutes at room temperature.[9]
-
Agonist Stimulation: The pre-treated blood is stimulated with a CRTh2 agonist (e.g., PGD₂ or 15R-methyl PGD₂) or vehicle for 15 minutes at 37°C.[9]
-
Cell Fixation & Lysis: Red blood cells are lysed and white blood cells are fixed using a commercial lysing/fixing solution (e.g., Optilyse B).[9]
-
Flow Cytometry:
-
Eosinophils are identified based on their characteristic side scatter (SSC) and auto-fluorescence properties.
-
The change in cell shape is quantified by measuring the mean FSC of the eosinophil population.
-
-
Data Analysis: The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced increase in FSC.
-
This assay assesses the ability of this compound to block the directed migration of inflammatory cells towards a chemoattractant.
-
Principle: A transwell migration assay (e.g., using a Boyden chamber) is used. Cells are placed in an upper chamber separated by a porous membrane from a lower chamber containing a CRTh2 agonist. The ability of this compound to inhibit migration from the upper to the lower chamber is quantified.
-
Protocol:
-
Cell Preparation: Human eosinophils or Th2 cells are isolated from peripheral blood. Cells are washed and resuspended in assay buffer.
-
Assay Setup:
-
The lower wells of a chemotaxis plate are filled with assay buffer containing a CRTh2 agonist (e.g., PGD₂ or DK-PGD₂) and this compound at various concentrations.[9]
-
The cell suspension, also containing the corresponding concentration of this compound, is added to the upper chamber (the transwell insert).[9]
-
-
Incubation: The plate is incubated for a sufficient time to allow for cell migration (e.g., 1 hour at 37°C in a 5% CO₂ incubator).[9]
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting or by measuring a cellular component like lactate (B86563) dehydrogenase (LDH).[9]
-
Data Analysis: The concentration-dependent inhibition of chemotaxis by this compound is used to calculate an IC₅₀ or pIC₅₀ value.
-
Clinical Studies
This compound has been evaluated in several Phase II clinical trials, primarily in patients with asthma and also in chronic spontaneous urticaria (CSU).
Studies in Asthma
Two key Phase II trials (Study 1 and Study 2) investigated the efficacy and safety of this compound in adults with asthma.[4][7]
-
Study 1 (D9830C00003): This study enrolled patients with stable asthma who were withdrawn from their inhaled corticosteroid (ICS) therapy. Patients were randomized to receive this compound 1000 mg twice daily (BID) or placebo for 4 weeks.[1][4]
-
Study 2 (D9830C00004): This study enrolled patients with uncontrolled asthma despite ongoing ICS therapy. Patients were randomized to receive one of three doses of this compound (50 mg, 400 mg, or 1000 mg BID) or placebo for 4 weeks.[1][4]
-
Phase IIb Study: A larger 12-week study evaluated multiple doses of this compound (ranging from 80 mg once daily to 400 mg BID) as an add-on therapy for patients with persistent atopic asthma on ICS and long-acting β2-agonists (LABA).[10][14]
Table 3: Summary of Key Efficacy Results from this compound Asthma Trials
| Study | Population | Treatment | Primary Endpoint | Result | Reference |
| Study 1 | Stable asthma, ICS withdrawn | This compound 1000 mg BID | Change in morning Peak Expiratory Flow (PEF) | +9.5 L/min vs placebo (P=0.086, not significant) | [1][4] |
| Study 2 | Uncontrolled asthma on ICS | This compound 50, 400, 1000 mg BID | Change in morning PEF | No significant effect vs placebo | [4][7] |
| Study 2 | Uncontrolled asthma on ICS | All this compound doses | Change in Asthma Control Questionnaire (ACQ-5) | Significant improvement (0.26-0.3 units vs placebo, P=0.010-0.022) | [1][4] |
| Phase IIb | Atopic asthma on ICS/LABA | This compound up to 400 mg BID | Change in FEV₁ | No statistically significant improvement vs placebo | [10][14] |
Overall, while this compound demonstrated some positive effects on asthma control, particularly in atopic patients, it did not consistently meet its primary endpoints for lung function improvement in these trials.[4][7][14] The drug was generally well-tolerated across the studies.[4][7]
Study in Chronic Spontaneous Urticaria (CSU)
A randomized, placebo-controlled study evaluated this compound (40 mg three times daily) for 4 weeks in patients with CSU refractory to antihistamines.[8][15]
-
Primary Endpoint: Change in the 7-day Urticaria Activity Score (UAS7).
-
Results: The study did not meet its primary endpoint. However, this compound treatment effectively inhibited PGD2-mediated eosinophil shape change ex vivo and led to a reduction in weekly itch scores, particularly during the washout period.[8][15]
Safety and Tolerability
Across clinical trials, this compound has been administered orally in single doses up to 4000 mg and multiple doses up to 2000 mg BID.[9][10] It was generally well-tolerated.[4][7] A potential safety concern noted was a dose-related increase in liver transaminases (ALT/AST) in a small percentage of patients, which returned to baseline after stopping the drug.[9][10] At high doses (>400 mg BID), this compound showed potential for drug-drug interactions, affecting the plasma exposure of substrates for CYP2C9, OATP1B1, and CYP3A4.[9][10]
Conclusion
This compound is a well-characterized, potent, and selective CRTh2 antagonist that effectively blocks the PGD2-mediated activation of key inflammatory cells in vitro and ex vivo. While it demonstrated biological activity in clinical trials, it failed to show clinically relevant improvements in lung function in patients with asthma, leading to the discontinuation of its development for this indication. The findings from the CSU study suggest a potential role for the CRTh2 pathway in itch and eosinophil trafficking. The comprehensive preclinical data and detailed methodologies associated with this compound remain a valuable resource for researchers in the field of inflammatory diseases and for the development of future CRTh2-targeting therapeutics.
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 2. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. benchchem.com [benchchem.com]
- 7. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of an Oral CRTh2 Antagonist (this compound) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [openinnovation.astrazeneca.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Preclinical Pharmacology of AZD1981: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical pharmacology of AZD1981, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor. This compound was investigated as a potential oral therapeutic for asthma and other inflammatory diseases.
Mechanism of Action
This compound is a selective, reversible, and non-competitive antagonist of the CRTh2 (DP2) receptor.[1][2][3] Prostaglandin D2 (PGD2) is the natural ligand for the CRTh2 receptor and its activation leads to the chemotaxis of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[4][5] By blocking the CRTh2 receptor, this compound inhibits the downstream signaling cascade initiated by PGD2, thereby preventing the recruitment and activation of these inflammatory cells.[1][3] This mechanism of action suggests its potential in mitigating the inflammatory responses characteristic of allergic asthma.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.
Quantitative Data
The preclinical pharmacological data for this compound is summarized in the following tables.
Table 1: In Vitro Binding Affinity and Functional Potency
| Parameter | Species | System | Value | Reference |
| Binding Affinity | ||||
| pIC50 | Human | Recombinant DP2 | 8.4 | [1][3] |
| IC50 | Human | Recombinant DP2 | 4 nM | [2] |
| Functional Potency | ||||
| pKB | Human | Eosinophil CD11b up-regulation | 8.55 ± 0.03 | [1] |
| pIC50 | Human | Eosinophil chemotaxis | 7.6 ± 0.1 | [1] |
| IC50 | Human | DK-PGD2-induced CD11b expression in eosinophils | 10 nM | |
| Functional IC50 Range | Human | Various cellular assays | 8.5 - 50 nM | [2] |
| A2 (ex vivo) | Human | Whole blood eosinophil shape change | 35 nM | [2] |
Table 2: Selectivity Profile
| Receptor/Enzyme | Selectivity vs DP2 | Reference |
| DP1 | >1000-fold | [1][3] |
| Panel of >340 other enzymes and receptors | Highly selective | [1][3] |
| CYP2C9, OATP1B1, UGT1A1 | Weak inhibitor (>10µM) | [2] |
| CYP3A4 | Inducer (in vitro) | [2] |
Table 3: Cross-Species Binding Activity
| Species | Binding Activity | Reference |
| Mouse | Yes | [1][3] |
| Rat | Yes | [1][3] |
| Guinea Pig | Yes | [1][3] |
| Rabbit | Yes | [1][3] |
| Dog | Yes | [1][3] |
Note: While this compound demonstrated binding to DP2 receptors across these species, functional responses to DP2 agonists were not observed in mouse, rat, or rabbit cell systems.[1][3]
Table 4: In Vivo Preclinical Data
| Species | Model | Effect | Reference |
| Guinea Pig | Hind limb model | 100 nM completely inhibited DK-PGD2-induced eosinophil mobilization. | |
| Guinea Pig | - | Blocked DP2-dependent eosinophil emigration from bone marrow. | [3][6] |
Detailed preclinical pharmacokinetic and comprehensive in vivo efficacy data are not extensively available in the public domain.
Experimental Protocols
Detailed methodologies for key experiments are outlined below, based on published literature.[1]
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the human DP2 receptor.
-
Method:
-
Membranes from HEK cells expressing recombinant human DP2 were used.
-
Membranes were incubated with a fixed concentration of radiolabeled PGD2 ([3H]PGD2) and varying concentrations of this compound.
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the pIC50.
-
Eosinophil Shape Change Assay
-
Objective: To assess the functional antagonism of this compound on eosinophil shape change.
-
Method:
-
Human whole blood was pre-treated with this compound or vehicle.
-
The blood was then stimulated with a DP2 agonist (e.g., 15R-methyl PGD2).
-
The reaction was incubated at 37°C.
-
Cells were fixed, and red blood cells were lysed.
-
Eosinophil shape change was analyzed by flow cytometry, measuring changes in forward scatter.
-
Basophil Shape Change Assay
-
Objective: To evaluate the effect of this compound on basophil activation.
-
Method:
-
Aliquots of human whole blood were stimulated with PGD2 in the presence of varying concentrations of this compound for 4 minutes at 37°C.
-
The reaction was stopped by placing the samples on ice and adding a fixative solution.
-
Red blood cells were lysed.
-
Cells were washed and resuspended in the fixative solution.
-
Basophils were identified by flow cytometry (CD123-positive and HLA-DR-negative), and shape change was assessed.[1]
-
CD11b Up-regulation Assay in Human Eosinophils
-
Objective: To measure the effect of this compound on the expression of the adhesion molecule CD11b on eosinophils.
-
Method:
-
Partially purified human eosinophils were incubated with increasing concentrations of this compound.
-
Cells were then stimulated with the DP2 agonist DK-PGD2.
-
The expression of CD11b on the surface of eosinophils was measured by flow cytometry using a fluorescently labeled anti-CD11b antibody.
-
The affinity (pKB) of this compound was determined by analyzing the rightward shifts and depression of the maximum response in the concentration-effect curves.[1]
-
Chemotaxis Assay
-
Objective: To determine the ability of this compound to block the migration of eosinophils and Th2 cells towards a DP2 agonist.
-
Method:
-
A 96-well chemotaxis microplate (e.g., ChemoTx™) with a 5 µm pore size filter was used.
-
The lower wells contained the DP2 agonist (e.g., PGD2 or DK-PGD2).
-
Human eosinophils or Th2 cells were placed in the upper wells.
-
This compound was added to both upper and lower wells at the desired concentrations.
-
The plate was incubated for 1 hour at 37°C.
-
The number of cells that migrated to the lower wells was quantified, for instance, by measuring cell-associated lactate (B86563) dehydrogenase (LDH).[1]
-
Summary and Implications
This compound is a potent and selective non-competitive antagonist of the CRTh2 receptor.[1][2] It effectively blocks functional responses in key inflammatory cells such as eosinophils, Th2 cells, and basophils, with similar potency across different cell types and DP2 agonists.[1][3] The compound also exhibits good cross-species binding activity.[1][3] While preclinical in vivo studies in guinea pigs demonstrated its ability to inhibit eosinophil mobilization and emigration, comprehensive pharmacokinetic and efficacy data from preclinical models are not widely published.[6] The preclinical profile of this compound provided a strong rationale for its evaluation in clinical trials for respiratory diseases like asthma.[1]
References
- 1. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Interaction of AZD1981 with the Prostaglandin D2 Receptor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AZD1981 is a potent and selective antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This document provides a comprehensive technical overview of the interaction between this compound and the DP2 receptor, detailing its mechanism of action, binding and functional characteristics, and the experimental methodologies used for its characterization. The DP2 receptor is a key player in type 2 inflammatory responses, making it a significant target for therapeutic intervention in diseases such as asthma and allergic inflammation. This compound has been shown to effectively block downstream signaling and functional responses in various immune cells, including eosinophils, basophils, and Th2 lymphocytes.
Introduction to this compound and the DP2 Receptor
Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, primarily produced by activated mast cells. It exerts its biological effects through two G protein-coupled receptors: the DP1 receptor and the DP2 (CRTH2) receptor. While both receptors are activated by PGD2, they couple to different G proteins and elicit distinct downstream signaling cascades. The DP2 receptor is highly expressed on type 2 innate lymphoid cells (ILC2s), Th2 cells, eosinophils, and basophils.[1][2] Its activation by PGD2 is implicated in the pathogenesis of allergic diseases, leading to cellular activation, chemotaxis, and the release of pro-inflammatory mediators.[1][3]
This compound, with the chemical name 4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid, is an orally available small molecule developed as a selective antagonist for the DP2 receptor.[4] Its therapeutic potential lies in its ability to inhibit the pro-inflammatory effects mediated by the PGD2-DP2 signaling axis.[5]
Mechanism of Action of this compound
This compound functions as a potent, selective, and reversible antagonist of the human DP2 receptor.[4][6] However, its mechanism of antagonism is not purely competitive. Studies have indicated that this compound exhibits non-competitive or insurmountable antagonism in functional assays, suggesting a more complex interaction with the receptor than simple competition with the endogenous ligand PGD2 at the orthosteric binding site.[4] This is supported by the observation that the IC50 for this compound in radioligand displacement assays is not affected by the concentration of the radiolabeled PGD2.[4]
Upon binding to the DP2 receptor, this compound prevents the conformational changes necessary for receptor activation and subsequent coupling to intracellular G proteins. This blockade inhibits the downstream signaling events typically triggered by PGD2 binding.
DP2 Receptor Signaling Pathway
The DP2 receptor is coupled to the Gi alpha subunit of the heterotrimeric G protein complex.[3] Activation of the DP2 receptor by an agonist like PGD2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Concurrently, receptor activation leads to an increase in intracellular calcium mobilization via the Gβγ subunit-mediated activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] These signaling events culminate in various cellular responses, including chemotaxis, upregulation of adhesion molecules like CD11b, cellular shape change, and cytokine release.[4][6]
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTGDR2 prostaglandin D2 receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ヘルパーT2細胞の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. This compound [openinnovation.astrazeneca.com]
AZD1981: A Technical Overview of its Inhibitory Effects on Eosinophil and Basophil Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is an orally administered, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] The binding of its endogenous ligand, prostaglandin D2 (PGD2), to the CRTh2 receptor triggers a cascade of pro-inflammatory responses in key effector cells of the allergic inflammatory response, including eosinophils, basophils, and T-helper 2 (Th2) lymphocytes.[3][4] PGD2 is primarily released by activated mast cells.[3] By blocking this interaction, this compound aims to mitigate the downstream effects of CRTh2 activation, such as cell migration, degranulation, and the release of inflammatory mediators.[5][6] This technical guide provides an in-depth analysis of the preclinical and clinical data on the effects of this compound on eosinophil and basophil activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: The PGD2-CRTh2 Signaling Pathway
This compound functions as a reversible and non-competitive antagonist of the CRTh2 receptor.[1][5] In the context of eosinophils and basophils, the binding of PGD2 to CRTh2 initiates a signaling cascade that leads to cellular activation. This includes a transient increase in intracellular calcium, actin polymerization resulting in a change in cell shape, upregulation of adhesion molecules such as CD11b, and directed cell movement (chemotaxis).[5][7][8] this compound prevents these downstream effects by blocking the initial ligand-receptor interaction.
Effect on Eosinophil Activation
Preclinical and clinical studies have demonstrated that this compound effectively inhibits multiple PGD2-mediated activation pathways in eosinophils. This includes shape change, upregulation of the adhesion molecule CD11b, chemotaxis, and release from bone marrow.[3][5][9]
Quantitative Data on Eosinophil Inhibition
The potency of this compound in inhibiting eosinophil activation has been quantified in various in vitro and ex vivo assays. The following table summarizes the key findings.
| Parameter | Assay | Agonist | Species | Value | Reference(s) |
| Binding Affinity (pIC50) | Radioligand Binding | [3H]PGD2 | Human | 8.4 | [5] |
| Binding Affinity (IC50) | Radioligand Binding | [3H]PGD2 | Human | 4 nM | [1][2] |
| Functional Inhibition (pKB) | CD11b Upregulation | DK-PGD2 | Human | 8.55 ± 0.03 | [5] |
| Functional Inhibition (IC50) | CD11b Upregulation | DK-PGD2 | Human | 10 nM | [2][6] |
| Functional Inhibition (pIC50) | Chemotaxis | PGD2 (1 µM) | Human | 7.6 ± 0.1 | [5] |
| Functional Inhibition (IC50) | General Functional Assays | - | Human | 8.5-50 nM | [1] |
| Target Engagement (A2) | Eosinophil Shape Change (ex vivo) | PGD2 | Human | 35 nM | [1] |
DK-PGD2 is a stable metabolite of PGD2.
Experimental Protocols for Eosinophil Activation Assays
This assay measures the morphological changes in eosinophils upon activation, which are indicative of cellular activation and readiness for migration.
-
Principle: Activated eosinophils change from a spherical to an elongated, amoeboid shape. This alteration is detected by flow cytometry as an increase in the forward scatter (FSC) of the cells.[5]
-
Methodology:
-
Sample Preparation: Whole blood is collected in heparinized tubes. Alternatively, eosinophils can be isolated from peripheral blood via negative selection.[3][5]
-
Incubation: Aliquots of whole blood or isolated eosinophils are pre-incubated with either this compound at various concentrations or vehicle control for 10-30 minutes at 37°C.[3][5]
-
Stimulation: A CRTh2 agonist, such as PGD2 or its stable analogue 15R-methyl PGD2, is added to the samples and incubated for a short period (e.g., 5-10 minutes) at 37°C.[5]
-
Analysis: The reaction is stopped, and red blood cells are lysed. The samples are then analyzed on a flow cytometer. Eosinophils are gated based on their characteristic auto-fluorescence or surface markers. The change in FSC is measured to quantify the shape change.[3][5]
-
This assay quantifies the expression of the adhesion molecule CD11b on the eosinophil surface, which is crucial for their adhesion to the endothelium and subsequent tissue infiltration.
-
Principle: CRTh2 activation leads to the rapid translocation of CD11b from intracellular stores to the cell surface. This increase in surface expression is measured using a fluorescently labeled anti-CD11b antibody and flow cytometry.[5]
-
Methodology:
-
Cell Isolation: Eosinophils are purified from the peripheral blood of healthy donors.[5]
-
Incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound or vehicle.[5]
-
Stimulation: The cells are stimulated with a CRTh2 agonist like DK-PGD2.[5]
-
Staining: Following stimulation, cells are stained with a fluorochrome-conjugated anti-CD11b antibody.[5]
-
Flow Cytometry: The mean fluorescence intensity (MFI) of CD11b is measured by flow cytometry to determine the level of upregulation.[5]
-
This assay assesses the ability of this compound to block the directed migration of eosinophils towards a chemoattractant.
-
Principle: The Boyden chamber or a modern equivalent (e.g., Transwell plates) is used to create a chemoattractant gradient. The number of cells that migrate from the upper chamber, through a porous membrane, to the lower chamber containing the chemoattractant is quantified.[5][10]
-
Methodology:
-
Cell Preparation: Isolated eosinophils are resuspended in assay medium. If testing an inhibitor, the cells are pre-incubated with this compound.[5]
-
Chamber Setup: The chemoattractant (e.g., PGD2) is placed in the lower wells of the chamber.[5][10]
-
Cell Addition: The eosinophil suspension is added to the upper wells, which are separated from the lower wells by a filter with a specific pore size (e.g., 5 µm).[10]
-
Incubation: The chamber is incubated for 1-2 hours at 37°C to allow for cell migration.[10]
-
Quantification: The filter is removed, and the cells that have migrated to the lower side of the filter are fixed, stained, and counted using a microscope. Alternatively, migrated cells in the lower chamber can be counted by flow cytometry.[5][10]
-
Effect on Basophil Activation
This compound also demonstrates inhibitory effects on basophil activation. Preclinical data show that it blocks CRTh2-mediated shape change.[1][5] Interestingly, in a clinical study involving patients with chronic spontaneous urticaria, treatment with this compound led to a significant increase in the surface expression of CRTh2 on basophils.[3][9] This is thought to be a consequence of receptor antagonism preventing the natural PGD2-mediated downregulation and internalization of the receptor.[3] However, this compound did not alter basophil histamine (B1213489) release mediated through the IgE receptor.[9]
Quantitative Data on Basophil Inhibition
Fewer specific quantitative values are available for basophil inhibition compared to eosinophils.
| Parameter | Assay | Species | Effect | Reference(s) |
| Functional Inhibition | Shape Change | Human | Blocks agonist-induced shape change | [1][5] |
| Receptor Expression | CRTh2 Surface Levels (ex vivo) | Human | Significantly increased after 4 weeks of treatment | [3][9] |
| Functional Response | IgE-mediated Histamine Release | Human | No significant change | [9] |
Experimental Protocols for Basophil Activation Assays
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers on the surface of basophils upon stimulation.
-
Principle: When basophils are activated, proteins from the membrane of their granules, such as CD63, are expressed on the cell surface. Another marker, CD203c, is upregulated upon activation. The expression of these markers can be quantified to measure the extent of basophil activation.[6][11]
-
Methodology:
-
Sample and Reagents: Fresh whole blood is used. A stimulation buffer and antibodies against basophil identification markers (e.g., CCR3, CRTH2) and activation markers (e.g., CD63, CD203c) are required.[6][11]
-
Incubation: Whole blood is incubated with this compound or vehicle, followed by the addition of a CRTh2 agonist. A positive control (e.g., anti-IgE antibody) and a negative control (buffer only) are included.[11]
-
Staining: After stimulation, the cells are stained with a cocktail of fluorescently labeled antibodies.
-
Lysis and Analysis: Red blood cells are lysed, and the remaining leukocytes are analyzed by flow cytometry. Basophils are identified as a distinct population, and the percentage of cells expressing the activation marker (e.g., CD63+) is determined.[11]
-
This assay measures the amount of histamine released from basophils following stimulation.
-
Principle: Degranulation of basophils releases pre-formed mediators, including histamine. The amount of histamine in the cell supernatant can be quantified using methods like ELISA or radioimmunoassay.[12]
-
Methodology:
-
Cell Preparation: Purified basophils or whole blood can be used.[12]
-
Incubation and Stimulation: Cells are incubated with this compound or vehicle before being stimulated with an agonist. For CRTh2-mediated release, PGD2 would be used. For IgE-mediated release, an anti-IgE antibody or a specific allergen is used.[9][12]
-
Supernatant Collection: After incubation, the cells are pelleted by centrifugation, and the supernatant is carefully collected.
-
Quantification: The histamine concentration in the supernatant is measured using a commercial ELISA kit or other sensitive detection methods. The results are often expressed as a percentage of the total histamine content (determined by lysing an aliquot of the cells).[12]
-
Conclusion
This compound is a selective CRTh2 antagonist that demonstrates potent inhibitory effects on key activation pathways in both eosinophils and basophils. By blocking PGD2-mediated shape change, CD11b upregulation, and chemotaxis of eosinophils, as well as the activation of basophils, this compound presents a targeted therapeutic strategy for allergic inflammatory diseases. The data summarized in this guide, along with the outlined experimental methodologies, provide a comprehensive technical foundation for researchers and drug development professionals working in this field. Further investigation into the clinical implications of these cellular effects is ongoing.[9][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Radioimmunoassay of human eosinophil cationic protein (ECP) by an improved method. Establishment of normal levels in serum and turnover in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2506009A1 - Method and kit for detecting and quantifying intracellular histamine and histamine release - Google Patents [patents.google.com]
- 5. labcorp.com [labcorp.com]
- 6. The Basophil Activation Test for Clinical Management of Food Allergies: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eosinophil Cationic Protein (ECP) | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basophil Activation Test identifies the patients with Chronic Spontaneous Urticaria suffering the most active disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. tau.ac.il [tau.ac.il]
The Role of AZD1981 in Allergic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic inflammation is a complex pathological process orchestrated by a multitude of cellular and molecular players. A key pathway implicated in the recruitment and activation of pivotal inflammatory cells is the prostaglandin (B15479496) D2 (PGD2) signaling cascade, primarily mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). AZD1981 is a potent and selective antagonist of the CRTh2 receptor, and this document provides a comprehensive technical overview of its role in mitigating allergic inflammation, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying biological pathways.
Mechanism of Action of this compound
This compound is an oral, potent, selective, and reversible antagonist of the CRTh2 receptor, also known as the DP2 receptor.[1][2] In allergic responses, mast cells release PGD2, which then binds to the CRTh2 receptor expressed on the surface of various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3][4][5] This interaction triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators, thereby perpetuating the allergic inflammatory response.[3][6] this compound competitively binds to the CRTh2 receptor, effectively blocking the downstream effects of PGD2.[7] This antagonism inhibits the migration and activation of key effector cells involved in allergic inflammation.[1][7]
Signaling Pathway
The binding of PGD2 to the CRTh2 receptor on inflammatory cells initiates a G-protein coupled signaling cascade, leading to cellular responses that drive allergic inflammation. This compound acts by blocking this initial binding step.
References
- 1. benchchem.com [benchchem.com]
- 2. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule CRTH2 antagonists for the treatment of allergic inflammation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. timothyspringer.org [timothyspringer.org]
- 6. researchgate.net [researchgate.net]
- 7. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1981 and its Impact on Type 2 Innate Lymphoid Cells (ILC2s): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD1981 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2), a key receptor in the type 2 inflammatory cascade. While clinical and preclinical investigations have primarily focused on the effects of this compound on eosinophils and basophils in the context of allergic diseases such as asthma and chronic urticaria, its mechanism of action strongly implies a significant impact on Type 2 Innate Lymphoid Cells (ILC2s). ILC2s are critical early responders in type 2 immunity, and their activation is intrinsically linked to the prostaglandin (B15479496) D2 (PGD2)-CRTh2 signaling pathway. This technical guide synthesizes the available information on this pathway, extrapolates the expected effects of this compound on ILC2 function, and provides detailed experimental protocols for further investigation.
The PGD2-CRTh2 Signaling Axis in ILC2s
Prostaglandin D2 (PGD2), primarily produced by activated mast cells, is a critical mediator of type 2 inflammation.[1] Its effects are mediated through two receptors: the DP1 receptor and CRTh2.[1] ILC2s, along with eosinophils, basophils, and Th2 cells, express CRTh2.[1][2] The binding of PGD2 to CRTh2 on ILC2s triggers a cascade of downstream events, including cell migration, activation, and the release of pro-inflammatory cytokines.[3]
Activation of ILC2s via the CRTh2 pathway leads to the robust production of type 2 cytokines, most notably Interleukin-5 (IL-5) and Interleukin-13 (IL-13).[3] These cytokines are pivotal in orchestrating allergic inflammatory responses, including eosinophil recruitment and activation, and airway hyperresponsiveness. Furthermore, PGD2-CRTh2 signaling has been shown to upregulate the expression of receptors for other ILC2 activators, such as IL-33 (ST2) and IL-25 (IL-17RA), thereby amplifying the ILC2 response.[3]
Given that this compound is a selective CRTh2 antagonist, its primary impact on ILC2s is expected to be the inhibition of these PGD2-mediated effects.[1][4] This would translate to a reduction in ILC2 migration to inflammatory sites, decreased activation, and a subsequent reduction in the release of IL-5 and IL-13. While direct experimental data for this compound on ILC2s is limited in publicly available literature, studies with other CRTh2 antagonists have demonstrated suppression of ILC2 accumulation and type 2 cytokine production.[5]
Preclinical Data for this compound on Related Cell Types
Preclinical studies have provided quantitative data on the inhibitory effects of this compound on other CRTh2-expressing cells, which serves as a strong indicator of its potential effects on ILC2s.
| Cell Type | Assay | Agonist | This compound Effect | Reference |
| Human Eosinophils | CD11b Expression | DK-PGD₂ | Potent inhibition | [6] |
| Human Eosinophils | Shape Change (in whole blood) | PGD₂ | Inhibition | [4] |
| Human Eosinophils | Chemotaxis | PGD₂ | Inhibition | [4] |
| Human Basophils | Shape Change (in whole blood) | PGD₂ | Inhibition | [4] |
| Human Th2 Cells | Chemotaxis | PGD₂ | Inhibition | [4] |
Expected Impact of this compound on ILC2 Function
Based on its mechanism of action and data from related cell types and other CRTh2 antagonists, the anticipated effects of this compound on ILC2s are summarized below.
| ILC2 Function | Expected Impact of this compound | Rationale |
| Migration/Chemotaxis | Inhibition of PGD2-induced migration | PGD2 is a known chemoattractant for CRTh2-expressing cells.[1][7] |
| Activation | Reduction in PGD2-mediated activation | This compound blocks the primary activation signal from PGD2.[1][4] |
| Cytokine Production (IL-5, IL-13) | Decreased release in response to PGD2 | PGD2 stimulation is a potent trigger for IL-5 and IL-13 production by ILC2s.[3] |
| Upregulation of other activating receptors (ST2, IL-17RA) | Potential downregulation | PGD2-CRTh2 signaling can upregulate these receptors, an effect that would be blocked by this compound.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments to directly assess the impact of this compound on ILC2 function.
ILC2 Migration/Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of ILC2s towards a PGD2 gradient.
Materials:
-
Isolated human or murine ILC2s
-
RPMI 1640 medium
-
Chemotaxis chambers (e.g., Transwell plates with 5-μm pore size)
-
Prostaglandin D2 (PGD2)
-
This compound
-
Chemoattractant (e.g., rmIL-33 as a positive control)
-
Flow cytometer
Protocol:
-
Isolate ILC2s from peripheral blood or tissue (e.g., lung) using established protocols.
-
Resuspend ILC2s in RPMI 1640 medium at a concentration of 2.5 x 10^6 cells/mL.
-
Pre-incubate ILC2s with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 500 μL of RPMI 1640 containing PGD2 (at a predetermined optimal concentration) to the lower chambers of the Transwell plate. Include a negative control (medium alone) and a positive control (e.g., rmIL-33).
-
Add 100 μL of the pre-incubated ILC2 suspension to the upper chamber of each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer or a cell counter.
ILC2 Cytokine Release Assay
This assay measures the effect of this compound on the production and release of key ILC2 cytokines, IL-5 and IL-13.
Materials:
-
Isolated human or murine ILC2s
-
Complete cell culture medium
-
PGD2
-
This compound
-
Stimulating agents (e.g., IL-2, IL-25, IL-33, TSLP)
-
ELISA or multiplex immunoassay kits for IL-5 and IL-13
-
96-well cell culture plates
Protocol:
-
Isolate ILC2s and resuspend them in complete cell culture medium.
-
Plate the ILC2s in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with PGD2. In separate wells, use a cocktail of IL-2, IL-25, and IL-33 plus TSLP as a positive control for cytokine production. Include an unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentrations of IL-5 and IL-13 in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Visualizations
PGD2-CRTh2 Signaling Pathway in ILC2s
Caption: PGD2 released from mast cells binds to the CRTh2 receptor on ILC2s, leading to their activation, migration, and cytokine release. This compound is expected to block this interaction.
Experimental Workflow for ILC2 Migration Assay
Caption: A stepwise workflow for assessing the impact of this compound on ILC2 migration towards a PGD2 gradient using a Transwell assay.
Experimental Workflow for ILC2 Cytokine Release Assay
Caption: A streamlined workflow for quantifying the effect of this compound on IL-5 and IL-13 production by PGD2-stimulated ILC2s.
Conclusion and Future Directions
This compound, as a potent CRTh2 antagonist, is strongly positioned to modulate the activity of ILC2s, a key cell type in the initiation and propagation of type 2 inflammatory responses. While direct evidence of this compound's impact on ILC2s is needed, the well-defined role of the PGD2-CRTh2 axis in ILC2 function allows for a clear hypothesis of its inhibitory effects. The experimental protocols provided in this guide offer a framework for formally testing this hypothesis and generating the quantitative data necessary to fully elucidate the therapeutic potential of this compound in ILC2-driven diseases. Future research should focus on in vitro and in vivo studies to directly measure the effects of this compound on ILC2 migration, activation, and cytokine production. Such studies will be invaluable for drug development professionals and researchers seeking to understand the full spectrum of this compound's immunomodulatory activity.
References
- 1. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of an oral CRTH2 antagonist (this compound) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [openinnovation.astrazeneca.com]
- 7. The Prostaglandin D2 Receptor CRTH2 Promotes IL-33–Induced ILC2 Accumulation in the Lung - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Pathways Modulated by AZD1981
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AZD1981, a selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2). We will explore its mechanism of action, the specific cellular signaling pathways it modulates, and the experimental methodologies used to characterize its effects. All quantitative data are summarized for clarity, and key processes are visualized using diagrams.
Introduction: Targeting the PGD₂-CRTh2 Axis in Allergic Inflammation
Prostaglandin (B15479496) D₂ (PGD₂) is a critical lipid mediator released predominantly by activated mast cells during an allergic response.[1] It exerts its pro-inflammatory effects by signaling through two distinct G-protein-coupled receptors: the D-prostanoid (DP1) receptor and the CRTh2 receptor (also known as DP2).[2][3] The CRTh2 receptor is expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[2][4][5] Activation of the CRTh2 pathway is pivotal in driving the recruitment and activation of these cells to sites of inflammation, contributing to the pathophysiology of diseases like asthma and allergic rhinitis.[2]
This compound is a potent, selective, and orally available CRTh2 antagonist designed to inhibit the downstream cellular events mediated by PGD₂.[1][6] By blocking this pathway, this compound aims to reduce the accumulation and activation of inflammatory cells in target tissues. This guide details the molecular and cellular mechanisms underpinning the action of this compound.
The CRTh2 Signaling Cascade
The binding of PGD₂ or its metabolite, 13,14-dihydro-15-keto-PGD₂ (DK-PGD₂), to the CRTh2 receptor initiates a distinct intracellular signaling cascade.[2][7] As a G-protein-coupled receptor, CRTh2 is primarily linked to a pertussis toxin-sensitive inhibitory G-protein, Gαi.[3]
The key signaling events are:
-
Gαi-mediated Inhibition of Adenylyl Cyclase : Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels.[2][7][8]
-
Gβγ-mediated PLC Activation : The dissociated Gβγ complex activates Phospholipase Cβ (PLCβ).[2]
-
Calcium Mobilization : PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2]
-
Downstream Kinase Activation : The rise in intracellular Ca²⁺ and activation of DAG lead to the activation of downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K), which is crucial for cellular responses like chemotaxis.[1][3]
This compound: A Non-Competitive Antagonist of CRTh2
This compound acts as a potent and highly selective antagonist of the CRTh2 receptor.[6] Biochemical studies have shown that it functions in a non-competitive manner, suggesting it binds to a site on the receptor distinct from the PGD₂ binding site, thereby preventing receptor activation.[9] Its binding is reversible and demonstrates high selectivity (>1000-fold) over the DP1 receptor and a wide panel of other enzymes and receptors.[6][9]
References
- 1. dovepress.com [dovepress.com]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
AZD1981: A Technical Guide for Studying Th2-Driven Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is an orally active, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2).[1] CRTh2, also known as the prostaglandin (B15479496) D2 (PGD2) receptor 2 (DP2), is a G-protein coupled receptor that plays a pivotal role in the orchestration of type 2 inflammatory responses.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, a summary of key quantitative data from clinical studies, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development who are interested in utilizing this compound as a tool to investigate Th2-mediated immunity and its role in allergic diseases.
Mechanism of Action
This compound functions as a reversible and functionally non-competitive antagonist of the human CRTh2 receptor.[1] The primary endogenous ligand for CRTh2 is PGD2, which is predominantly released by activated mast cells following allergen exposure.[4][5] The binding of PGD2 to CRTh2 on various immune cells, including Th2 lymphocytes, eosinophils, and basophils, triggers a cascade of pro-inflammatory events that are central to the pathophysiology of allergic diseases like asthma and chronic urticaria.[2][4][6]
Activation of the CRTh2 receptor by PGD2 leads to:
-
Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to sites of inflammation.[4][7][8]
-
Cytokine Production: Stimulation of Th2 cells to produce key type 2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[2][9]
-
Cellular Activation: Upregulation of adhesion molecules like CD11b on eosinophils, leading to their activation and degranulation.[8] It also enhances IgE-mediated basophil degranulation.[10]
-
Inhibition of Apoptosis: PGD2 signaling through CRTh2 can prevent the apoptosis of Th2 cells, thereby prolonging the inflammatory response.[4][8]
By blocking the CRTh2 receptor, this compound effectively inhibits these PGD2-mediated downstream effects, thus attenuating the Th2-driven inflammatory cascade.[7][8] Preclinical studies have demonstrated that this compound blocks CRTh2-mediated shape change in human eosinophils and basophils, inhibits the chemotaxis of human Th2 cells and eosinophils, and prevents PGD2-mediated eosinophil release from the bone marrow in animal models.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating the efficacy and safety of this compound in various Th2-mediated conditions.
Table 1: Preclinical Pharmacology of this compound [1]
| Parameter | Value | Description |
| Binding Affinity (IC50) | 4 nM | Concentration required to inhibit 50% of radiolabelled PGD2 binding to human recombinant CRTh2. |
| Functional Inhibition (IC50) | 8.5-50 nM | Concentration required to inhibit 50% of the functional response in various cellular assays. |
| Plasma Protein Binding (%) | 97% | Percentage of this compound bound to plasma proteins. |
| Target Engagement (A2) | 35 nM | Concentration of antagonist that necessitates a 2-fold increase in agonist concentration to produce the same response. Determined by ex vivo whole blood PGD2-induced eosinophil shape change assay. |
Table 2: Clinical Efficacy of this compound in Atopic Asthma (Phase IIb Study, 12 Weeks) [11][12]
| Treatment Group (in addition to ICS/LABA) | Change from Baseline in Pre-dose FEV1 (L) | p-value vs. Placebo |
| Placebo | - | - |
| This compound 10 mg BID | - | Not Statistically Significant |
| This compound 40 mg BID | 0.07 | Not Statistically Significant |
| This compound 100 mg BID | - | Not Statistically Significant |
| This compound 400 mg BID | 0.02 | 0.58 |
| This compound 80 mg QD | - | Not Statistically Significant |
| This compound 200 mg QD | - | Not Statistically Significant |
BID: twice daily; QD: once daily; FEV1: Forced Expiratory Volume in 1 second; ICS: Inhaled Corticosteroid; LABA: Long-Acting Beta-Agonist.
Table 3: Clinical Efficacy of this compound in Asthma (Phase II Studies, 4 Weeks) [4][5][13]
| Study | Treatment Group | Change in Morning Peak Expiratory Flow (PEF) (L/min) vs. Placebo | p-value vs. Placebo | Improvement in Asthma Control Questionnaire (ACQ-5) Score vs. Placebo | p-value vs. Placebo |
| Study 1 (ICS withdrawn) | This compound 1000 mg BID | 9.5 | 0.086 | Not Reported | Not Reported |
| Study 2 (on ICS) | This compound 50 mg BID | - | - | 0.26-0.3 | 0.010–0.022 |
| This compound 400 mg BID | - | - | 0.26-0.3 | 0.010–0.022 | |
| This compound 1000 mg BID | 12 | 0.16 | 0.26-0.3 | 0.010–0.022 |
In Study 2, for atopic patients, clinic FEV1 showed an increase of ~170–180 mL in the two highest dose groups.[4]
Table 4: Effects of this compound in Chronic Spontaneous Urticaria (4 Weeks) [6][7][14]
| Parameter | This compound (40 mg TID) | Placebo |
| PGD2-induced Eosinophil Shape Change | Significantly impaired | No significant change |
| Circulating Eosinophils | Increased | No significant change |
| CRTh2 Surface Expression on Basophils | Significantly increased | No significant change |
| Urticaria Activity Scores | Declined | Declined |
TID: three times a day.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CRTh2 antagonists like this compound. Below are descriptions of key experiments cited in the literature.
In Vitro Assays
1. Eosinophil Shape Change Assay (Flow Cytometry)
This assay is a key biomarker for assessing the in vitro and ex vivo activity of this compound.[1][6][7]
-
Objective: To measure the ability of this compound to inhibit PGD2-induced shape change in eosinophils.
-
Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Antagonist: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Stimulation: The blood samples are then stimulated with a CRTh2 agonist, such as PGD2 or its stable analog 15R-methyl PGD2, at various concentrations.[8] A vehicle control (e.g., DMSO) is used for baseline measurements.
-
Fixation: After a short incubation period (typically a few minutes) at 37°C, the reaction is stopped by adding a fixing solution (e.g., paraformaldehyde).
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
-
Flow Cytometry Analysis: The change in eosinophil shape is quantified by measuring the forward scatter (FSC) of the eosinophil population using a flow cytometer. Eosinophils are identified based on their characteristic side scatter (SSC) and auto-fluorescence properties, or by staining for specific surface markers (e.g., CCR3). An increase in FSC indicates cellular elongation, which is a hallmark of eosinophil activation and shape change.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the FSC of eosinophils in the presence and absence of the antagonist after agonist stimulation. IC50 values can be calculated from concentration-response curves.
-
2. Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the effect of this compound on the directed migration of eosinophils.[7][8]
-
Objective: To determine if this compound can block the chemotactic response of eosinophils towards a CRTh2 agonist.
-
Methodology:
-
Eosinophil Isolation: Eosinophils are purified from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower chamber separated by a microporous membrane.
-
Loading: The lower chamber is filled with a solution containing a CRTh2 agonist (e.g., PGD2) as the chemoattractant. The upper chamber is loaded with the purified eosinophils that have been pre-incubated with this compound or vehicle control.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 1-2 hours).
-
Quantification of Migration: The number of eosinophils that have migrated through the membrane into the lower chamber is quantified. This can be done by lysing the cells in the lower chamber and measuring the activity of an eosinophil-specific enzyme (e.g., eosinophil peroxidase) or by direct cell counting using a microscope or flow cytometer.
-
Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated by comparing the number of migrated cells in the presence of the antagonist to the number of migrated cells in its absence.
-
In Vivo Models
1. Murine Model of Allergic Airway Inflammation
Animal models are instrumental in evaluating the in vivo efficacy of CRTh2 antagonists.[15][16]
-
Objective: To assess the ability of this compound to reduce key features of asthma, such as airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production in a living organism.
-
Methodology:
-
Animal Strain: Balb/c mice are often used as they exhibit a strong Th2-biased immune response.[15]
-
Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA) or house dust mite (HDM) extract.[15] This is typically done by intraperitoneal injections of the allergen mixed with an adjuvant (e.g., alum) on specific days (e.g., day 0 and day 14).
-
Challenge: Following sensitization, the mice are challenged with the same allergen, usually via the intranasal or intratracheal route, on several consecutive days to induce an inflammatory response in the lungs.[16]
-
Treatment: this compound or a vehicle control is administered to the mice, often by oral gavage, at various time points before and/or during the allergen challenge period.[16]
-
Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final allergen challenge, AHR is measured. This is typically done by placing the mice in a plethysmography chamber and exposing them to increasing concentrations of a bronchoconstrictor, such as methacholine, while measuring changes in lung function (e.g., airway resistance and compliance).
-
Bronchoalveolar Lavage (BAL): After AHR measurement, the lungs are lavaged with saline to collect BAL fluid. The total and differential cell counts in the BAL fluid are determined to quantify the extent of inflammatory cell infiltration, particularly eosinophils.
-
Cytokine Analysis: The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid are measured using ELISA or other immunoassays.
-
Histology: The lungs are harvested, fixed, and sectioned for histological analysis to assess features such as mucus production (using Periodic acid-Schiff staining) and inflammatory cell infiltration in the lung tissue.
-
Data Analysis: The effects of this compound treatment are compared to the vehicle-treated control group to determine if the antagonist can significantly reduce the hallmark features of allergic airway inflammation.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the CRTh2 signaling pathway and a typical experimental workflow for evaluating this compound.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. thorax.bmj.com [thorax.bmj.com]
- 11. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. in vivo models of asthma - Aquilo [aquilo.nl]
- 16. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AZD1981: A CRTH2 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). Developed by AstraZeneca, this orally administered small molecule has been investigated for its therapeutic potential in a range of inflammatory and allergic diseases, including asthma, chronic spontaneous urticaria (CSU), and chronic rhinosinusitis with nasal polyps (CRSwNP). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Core Compound Details
| Property | Value |
| Chemical Name | 4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid |
| Molecular Formula | C19H17ClN2O3S |
| Mechanism of Action | Potent, selective, reversible, and functionally non-competitive antagonist of the human CRTH2 (DP2) receptor. |
Preclinical Pharmacology
This compound has demonstrated potent and selective antagonism of the CRTH2 receptor in a variety of in vitro and in vivo preclinical models.
Binding Affinity and Functional Activity
This compound exhibits high-affinity binding to the human CRTH2 receptor and potently inhibits its function in various cell-based assays.
| Assay | Parameter | Value | Reference |
| Radioligand Binding Assay | IC50 (human CRTH2) | 4 nM | [1][2] |
| pIC50 (human CRTH2) | 8.4 | [3][4] | |
| Eosinophil CD11b Expression | IC50 (DK-PGD2-induced) | 10 nM | [2] |
| Eosinophil Shape Change | pKB | 8.55 ± 0.03 | [3] |
| Eosinophil Chemotaxis | pIC50 (PGD2-induced) | 7.6 ± 0.1 | [3] |
| Th2 Cell Chemotaxis | pIC50 (DK-PGD2-induced) | 7.6 ± 0.1 | [3] |
| Functional Assays (general) | IC50 | 8.5-50 nM | [1] |
| Plasma Protein Binding | % Bound | 97% | [1] |
Experimental Protocols
Objective: To determine the binding affinity of this compound to the human CRTH2 receptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293 cells recombinantly expressing the human CRTH2 receptor.
-
Assay Buffer: 50 mM HEPES buffer (pH 7.4) containing 5 mM MgCl2.
-
Radioligand: [3H]Prostaglandin D2 ([3H]PGD2) at a final concentration of 2.5 nM.
-
Procedure:
-
Membrane-coated scintillation proximity assay (SPA) beads were incubated with [3H]PGD2 and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration (10 µM) of unlabeled DK-PGD2.
-
Plates were incubated for 2 hours at room temperature.
-
Radioactivity was measured using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50) was calculated.
Objective: To assess the functional antagonism of this compound on PGD2-induced eosinophil activation.
Methodology:
-
Cell Source: Human eosinophils isolated from peripheral blood or whole blood.
-
Stimulus: Prostaglandin D2 (PGD2) or its stable metabolite, 13,14-dihydro-15-keto-PGD2 (DK-PGD2).
-
Procedure:
-
Whole blood or isolated eosinophils were pre-incubated with varying concentrations of this compound or vehicle.
-
Cells were then stimulated with a concentration range of PGD2 or DK-PGD2.
-
Changes in cell shape were measured by a shift in forward scatter (FSC) using a flow cytometer.
-
-
Flow Cytometry Gating Strategy: Eosinophils are identified based on their characteristic high side scatter (SSC) and autofluorescence. A gate is set on the eosinophil population, and the change in FSC is measured upon stimulation.
-
Data Analysis: The concentration of this compound required to inhibit the agonist-induced shape change by 50% (IC50) or the affinity constant (pKB) was determined.
Signaling Pathway and Experimental Workflow
CRTH2 Signaling Pathway
Prostaglandin D2 (PGD2), primarily released from activated mast cells, binds to the CRTH2 receptor on various immune cells, including Th2 cells, eosinophils, and basophils. This interaction activates intracellular signaling cascades, leading to cellular responses such as chemotaxis, degranulation, and cytokine release, which are central to the pathophysiology of allergic inflammation. This compound acts by blocking the binding of PGD2 to CRTH2, thereby inhibiting these downstream effects.
Caption: CRTH2 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Eosinophil Shape Change Assay
The following diagram illustrates the typical workflow for assessing the effect of this compound on PGD2-induced eosinophil shape change.
Caption: Workflow for the PGD2-induced eosinophil shape change assay.
Clinical Development
This compound has been evaluated in several Phase II clinical trials for various inflammatory diseases. The results have been mixed, with some studies demonstrating target engagement and modest clinical effects, while others failed to meet their primary endpoints.
Clinical Trial Data Summary
| Study ID | Indication | Phase | Dose(s) | Key Findings | Reference |
| NCT00758589 | Asthma | II | 50 mg, 400 mg, 1000 mg BID | Significant improvements in ACQ-5 scores, but no significant effect on morning peak expiratory flow.[5][6] | [5][6] |
| NCT01197794 | Atopic Asthma | IIb | 10, 40, 100, 400 mg BID; 80, 200 mg QD | Failed to produce a clinically relevant improvement in lung function (FEV1) compared to placebo.[7] | [7] |
| NCT02031679 | Chronic Spontaneous Urticaria | IIa | 40 mg TID | Significantly reduced weekly itch scores and inhibited PGD2-mediated eosinophil shape change.[8][9][10] | [8][9][10] |
| - | Chronic Rhinosinusitis with Nasal Polyps | II | 40 mg TID | Did not significantly change nasal polyp size, radiographic scores, or symptoms compared to placebo.[11] | [11] |
Pharmacokinetics in Humans
Pharmacokinetic data from clinical trials have provided insights into the absorption, distribution, metabolism, and excretion of this compound in humans.
| Parameter | Value | Study Population |
| Time to Peak Concentration (Tmax) | ~2-4 hours | Healthy Volunteers and Asthma Patients |
| Half-life (t1/2) | Variable, dose-dependent | Healthy Volunteers and Asthma Patients |
| Target Engagement | Effective target coverage at 40-80 mg BID or TID | Asthma Patients |
Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and clearance are dose-dependent and vary across different studies and patient populations. The provided information is a general summary.
Safety and Tolerability
Across multiple clinical trials, this compound has been generally well-tolerated.[5][7] The most frequently reported adverse events were comparable to placebo.[7] A small percentage of patients treated with higher doses of this compound showed elevations in liver transaminases (ALT/AST) without an increase in total bilirubin, which returned to baseline after cessation of dosing.[1]
Conclusion
This compound is a well-characterized, potent, and selective CRTH2 antagonist that has demonstrated clear target engagement in both preclinical and clinical settings. By inhibiting the PGD2/CRTH2 signaling pathway, this compound has shown the potential to modulate the activity of key inflammatory cells involved in type 2 inflammation. While clinical trials in asthma and chronic rhinosinusitis with nasal polyps did not demonstrate sufficient efficacy to support further development for these indications, the findings in chronic spontaneous urticaria suggest that targeting the CRTH2 pathway may be a viable therapeutic strategy for certain allergic and inflammatory conditions. Further research is warranted to fully elucidate the therapeutic potential of CRTH2 antagonism in different patient populations and disease states.
References
- 1. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy of an oral CRTH2 antagonist (this compound) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Eosinophil gating strategy. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
AZD1981: A Technical Guide to a Selective CRTh2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). As a key receptor in the inflammatory cascade associated with allergic diseases, CRTh2 has been a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for the characterization of this compound.
Chemical Structure and Identifiers
This compound is a synthetic, small-molecule compound. Its chemical identity is defined by the following identifiers.
| Identifier | Value |
| IUPAC Name | 2-(4-acetamido-3-((4-chlorophenyl)thio)-2-methyl-1H-indol-1-yl)acetic acid |
| CAS Number | 802904-66-1 |
| Chemical Formula | C₁₉H₁₇ClN₂O₃S |
| Molecular Weight | 388.87 g/mol [1] |
| SMILES | CC1=C(SC2=CC=C(Cl)C=C2)C3=C(N1CC(O)=O)C=CC=C3NC(C)=O |
| InChI | InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25) |
| InChIKey | JWYIGNODXSRKGP-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Log D at pH 7.4 | -0.22 |
| pKa | 2.64 |
| Aqueous Solubility | High; 1.87 mM in 10 mM sodium phosphate (B84403) pH 7.4 at 20°C |
| Solubility in Organic Solvents | DMSO: 11 mg/mL (28.28 mM); Insoluble in water and ethanol |
| Human Plasma Protein Binding | 97.2% |
| Rat Plasma Protein Binding | 98.3% |
| Mouse Plasma Protein Binding | 97.5% |
| Dog Plasma Protein Binding | 97.4% |
| Rabbit Plasma Protein Binding | 98.4% |
| Guinea Pig Plasma Protein Binding | 96.5% |
Pharmacological Properties
This compound is a highly potent and selective antagonist of the human CRTh2 receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies.
| Parameter | Value | Species | Assay Type |
| pIC₅₀ (CRTh2 Binding) | 8.4 | Human (recombinant) | Radioligand displacement assay ([³H]PGD₂)[2] |
| IC₅₀ (CRTh2 Antagonism) | 4 nM | Human | |
| IC₅₀ (CD11b Expression) | 10 nM | Human Eosinophils | DK-PGD₂-induced CD11b expression |
| pKB | 8.55 ± 0.03 | Human Eosinophils | Non-competitive antagonism model (CD11b upregulation) |
| pIC₅₀ (Eosinophil Chemotaxis) | 7.6 ± 0.1 | Human | PGD₂-induced migration |
| Selectivity | >1000-fold selective for CRTh2 over DP1 receptor | Human (recombinant) | Radioligand displacement assay[2] |
| Binding Characteristics | Reversible and non-competitive[2] | Human (recombinant) | Radioligand displacement assay |
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the CRTh2 receptor. This receptor is a G protein-coupled receptor (GPCR) that is preferentially expressed on key effector cells of type 2 inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils.
The endogenous ligand for CRTh2 is prostaglandin D₂ (PGD₂), which is primarily released from activated mast cells following allergen exposure. The binding of PGD₂ to CRTh2 initiates a signaling cascade that leads to:
-
Chemotaxis: Recruitment of eosinophils, basophils, and Th2 cells to the site of inflammation.
-
Cellular Activation: Upregulation of adhesion molecules such as CD11b on eosinophils, leading to their activation and degranulation.
-
Cytokine Release: Production of pro-inflammatory Th2-type cytokines, including IL-4, IL-5, and IL-13.
By acting as a non-competitive antagonist, this compound prevents PGD₂ from binding to and activating the CRTh2 receptor, thereby inhibiting these downstream inflammatory responses.
Signaling Pathway
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro and in vivo characterization of CRTh2 antagonists like this compound.
Radioligand Binding Assay (CRTh2)
This assay determines the binding affinity of this compound to the CRTh2 receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells recombinantly expressing the human CRTh2 receptor.
-
Radioligand: [³H]-PGD₂.
-
Methodology:
-
Prepare membranes from HEK293-CRTh2 cells.
-
In a 96-well plate, incubate a fixed concentration of [³H]-PGD₂ (e.g., 2.5 nM) with varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve.
-
Eosinophil Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of eosinophils towards a PGD₂ gradient.
-
Cells: Human eosinophils isolated from peripheral blood.
-
Chemoattractant: Prostaglandin D₂ (PGD₂).
-
Apparatus: Boyden chamber or similar transwell migration system with a polycarbonate filter (typically 5 µm pore size).
-
Methodology:
-
Isolate eosinophils from human peripheral blood using negative selection techniques.
-
Resuspend the purified eosinophils in assay medium.
-
Pre-incubate the eosinophils with various concentrations of this compound or vehicle control.
-
Add PGD₂ to the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.
-
After incubation, remove the filter and stain the migrated cells on the underside of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound.
-
Flow Cytometry for CD11b Expression
This assay measures the effect of this compound on the activation of eosinophils by quantifying the surface expression of the adhesion molecule CD11b.
-
Cells: Human whole blood or isolated eosinophils.
-
Stimulant: A stable PGD₂ analog, such as 13,14-dihydro-15-keto-PGD₂ (DK-PGD₂).
-
Antibodies: Fluorescently labeled antibodies against CD11b and a marker to identify eosinophils (e.g., anti-CCR3 or based on scatter properties).
-
Methodology:
-
Pre-incubate whole blood or isolated eosinophils with various concentrations of this compound or vehicle control.
-
Stimulate the cells with DK-PGD₂ for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the stimulation by adding ice-cold buffer.
-
Stain the cells with fluorescently labeled antibodies against CD11b and an eosinophil marker.
-
Lyse red blood cells if using whole blood.
-
Acquire data on a flow cytometer.
-
Gate on the eosinophil population and quantify the mean fluorescence intensity (MFI) of CD11b expression.
-
Determine the inhibitory effect of this compound on DK-PGD₂-induced CD11b upregulation.
-
Conceptual Experimental Workflow
Conclusion
This compound is a well-characterized, potent, and selective CRTh2 antagonist. Its chemical, physicochemical, and pharmacological properties make it a valuable tool for research into the role of the PGD₂-CRTh2 pathway in allergic inflammation and other diseases. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other CRTh2 modulators. While clinical trials in asthma did not demonstrate sufficient efficacy for further development in that indication, the compound remains an important pharmacological tool for understanding the biology of the CRTh2 receptor.[3]
References
- 1. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
AZD1981: A Comprehensive Technical Review of its Binding Affinity and Selectivity for the CRTh2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of AZD1981, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor. The content herein details the binding affinity, selectivity profile, and the experimental methodologies used to determine these parameters, offering valuable insights for researchers in the fields of pharmacology and drug development.
Core Binding and Functional Activity Data
This compound demonstrates high-potency binding to the human CRTh2 receptor and functional antagonism in various cellular assays. The following tables summarize the key quantitative data derived from preclinical studies.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity | ||||
| IC50 | 4 nM | Human | Radioligand Binding ([³H]PGD₂) | [1][2] |
| pIC50 | 8.4 ± 0.1 | Human | Radioligand Binding ([³H]PGD₂) | [3][4] |
| pKB | 8.55 ± 0.03 | Human | Non-competitive Antagonism Model | [3] |
| Functional Antagonism | ||||
| IC50 (Eosinophil Shape Change) | 8.5-50 nM | Human | Eosinophil Shape Change Assay | [1] |
| IC50 (Eosinophil CD11b Expression) | 10 nM | Human | DK-PGD₂-induced CD11b Expression | [2] |
| pIC50 (Eosinophil Chemotaxis) | 7.6 ± 0.1 | Human | Eosinophil Chemotaxis Assay | [3] |
| Target Engagement (A₂) | 35 nM | Human | ex vivo Eosinophil Shape Change | [1] |
| Selectivity Profile | Fold Selectivity | Target | Reference |
| CRTh2 vs. DP1 | >1000-fold | Human DP1 Receptor | [2][3][4] |
| General Selectivity Panel | No significant affinity at 10 µM | >340 enzymes and receptors | [2][3][4] |
Experimental Protocols
The characterization of this compound's binding and functional properties involved several key experimental assays. The methodologies for these are detailed below.
Radioligand Binding Assay for CRTh2
This assay quantified the direct interaction of this compound with the CRTh2 receptor.
Objective: To determine the binding affinity (IC50) of this compound for the human CRTh2 receptor.
Materials:
-
Membranes from HEK293 cells recombinantly expressing the human CRTh2 receptor.[3]
-
This compound (test compound).
-
Unlabeled PGD₂ for determining non-specific binding.[5]
-
Assay Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl₂.[5]
-
Scintillation fluid.
Procedure:
-
Reaction Setup: The binding assay was performed in a final volume of 0.2 ml in 96-well plates.[5][6]
-
Component Addition: To each well, the following were added in sequence:
-
Incubation: The plate was incubated at room temperature for 50-90 minutes to allow the binding to reach equilibrium.[5][6]
-
Termination and Filtration: The reaction was terminated by rapid vacuum filtration through a glass fiber filter (GF/C) pre-soaked in 0.3% polyethyleneimine, separating bound from free radioligand.[6]
-
Washing: The filters were washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[6]
-
Scintillation Counting: The filters were dried, and scintillation fluid was added. The radioactivity retained on the filters, representing the amount of bound [³H]PGD₂, was measured using a scintillation counter.[6]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]PGD₂ (IC50) was calculated using non-linear regression analysis. The pIC50 was determined from the IC50 value.[3][6]
Eosinophil Shape Change Assay
This functional assay assessed the ability of this compound to inhibit the cellular response mediated by CRTh2 activation.
Objective: To determine the functional potency (IC50) of this compound in blocking PGD₂-induced eosinophil shape change.
Materials:
-
Isolated human eosinophils.
-
Prostaglandin (B15479496) D₂ (PGD₂) as the agonist.
-
This compound (test compound).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Human eosinophils were isolated from peripheral blood.
-
Compound Incubation: Eosinophils were pre-incubated with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: PGD₂ was added to the cell suspension to stimulate CRTh2 and induce a change in cell shape from spherical to an amoeboid, polarized morphology.
-
Fixation: After a short incubation period, the cells were fixed to preserve their morphology.
-
Flow Cytometry Analysis: The change in cell shape was quantified by measuring the forward scatter of the cells using a flow cytometer. A change in forward scatter indicates a change in cell size and shape.
-
Data Analysis: The concentration of this compound that inhibited 50% of the PGD₂-induced shape change (IC50) was determined.
Signaling Pathways and Experimental Workflows
CRTh2 Signaling Pathway
Activation of the CRTh2 receptor by its endogenous ligand, PGD₂, initiates a signaling cascade that mediates pro-inflammatory responses. This compound acts as an antagonist, blocking these downstream effects.
Caption: CRTh2 receptor signaling cascade.
Experimental Workflow for Determining Binding Affinity
The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of this compound for the CRTh2 receptor.
Caption: Radioligand binding assay workflow.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols: AZD1981 In Vitro Assay for Eosinophil Shape Change
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 (PGD2) receptor 2 (DP2).[1][2] CRTh2 is a G protein-coupled receptor expressed on various immune cells, including eosinophils, basophils, and T-helper 2 (Th2) lymphocytes.[3][4] The binding of its natural ligand, PGD2, to CRTh2 on eosinophils triggers a signaling cascade that leads to cellular activation, including shape change, chemotaxis, and degranulation.[2][4] This pathway is implicated in the pathogenesis of allergic inflammatory diseases such as asthma. This compound blocks the pro-inflammatory effects of PGD2 by inhibiting its binding to the CRTh2 receptor.[1] This application note provides a detailed protocol for an in vitro assay to measure the inhibitory effect of this compound on PGD2-induced eosinophil shape change in human whole blood using flow cytometry.
Data Presentation
The inhibitory potency of this compound on various eosinophil functions has been characterized in several preclinical studies. The following table summarizes the key quantitative data.
| Assay Type | Parameter | This compound Potency | Reference |
| Receptor Binding | IC50 | 4 nM | [2] |
| Eosinophil Shape Change | Functional IC50 | 8.5 - 50 nM | [1] |
| Eosinophil CD11b Expression | IC50 | 10 nM | |
| Eosinophil Chemotaxis | pIC50 | 7.6 ± 0.1 |
Signaling Pathway
The binding of PGD2 to the CRTh2 receptor on eosinophils initiates a signaling cascade that results in actin polymerization and subsequent cell shape change. This compound acts as a competitive antagonist at the CRTh2 receptor, preventing the initiation of this signaling pathway.
Caption: PGD2-CRTh2 signaling pathway leading to eosinophil shape change.
Experimental Protocols
In Vitro Eosinophil Shape Change Assay in Human Whole Blood
This protocol describes a method to assess the inhibitory effect of this compound on PGD2-induced eosinophil shape change in fresh human whole blood using flow cytometry. The change in cell shape is quantified by measuring the increase in the forward scatter (FSC) signal.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
This compound
-
Prostaglandin D2 (PGD2) or a stable analog (e.g., 13,14-dihydro-15-keto PGD2)
-
Phosphate Buffered Saline (PBS)
-
FACS Lysing Solution
-
Flow cytometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in PBS to achieve the desired final concentrations for the dose-response curve.
-
Prepare a stock solution of PGD2 agonist in a suitable solvent.
-
Prepare working solutions of the PGD2 agonist in PBS.
-
-
Assay Protocol:
-
Aliquot fresh human whole blood into flow cytometry tubes.
-
Add the desired concentrations of this compound or vehicle control to the blood samples and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Following the pre-incubation with the antagonist, add the PGD2 agonist to induce eosinophil shape change. A typical final concentration for the agonist would be in the low nanomolar range, which should be optimized to give a submaximal response.
-
Incubate the samples for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding a red blood cell lysing/fixative solution (e.g., FACS Lysing Solution) and incubate for 10-15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
The change in eosinophil shape is represented by the increase in the mean FSC value compared to the unstimulated control.
-
Calculate the percentage of inhibition of the PGD2-induced shape change for each concentration of this compound.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for the eosinophil shape change assay.
References
- 1. Effects of an Oral CRTh2 Antagonist (this compound) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of eosinophils in whole blood samples by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of human eosinophils in whole blood by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of eosinophils in whole blood samples by flow cytometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for AZD1981 in a Th2 Cell Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor.[1] CRTh2 is a G protein-coupled receptor preferentially expressed on T helper type 2 (Th2) cells, eosinophils, and basophils.[2][3] Its primary endogenous ligand is prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic inflammation produced mainly by mast cells.[2][3] The interaction between PGD2 and CRTh2 induces chemotaxis, leading to the recruitment of these inflammatory cells to sites of allergic reaction.[2][3] By blocking this interaction, this compound effectively inhibits the migration of Th2 cells, offering a therapeutic strategy for allergic diseases such as asthma.[1][4][5] These application notes provide a detailed protocol for utilizing this compound in a Th2 cell chemotaxis assay to evaluate its inhibitory effects.
Mechanism of Action
This compound is a reversible and non-competitive antagonist of the human CRTh2 receptor.[5] It effectively blocks PGD2-induced cellular responses, including shape change, CD11b upregulation, and, most importantly for this application, chemotaxis of human Th2 cells and eosinophils.[5][6] The binding of PGD2 to CRTh2 activates a Gαi-dependent signaling pathway, resulting in intracellular calcium mobilization and subsequent cell migration.[2][3] this compound prevents this signaling cascade, thereby abrogating the chemotactic response.
Data Presentation
The inhibitory activity of this compound on Th2 cell chemotaxis and its binding affinity for the CRTh2 receptor have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound on Human Th2 Cell Chemotaxis
| Parameter | Value | Cell Type | Chemoattractant | Reference |
| pIC50 | 7.6 ± 0.1 | Human Th2 cells | PGD2 (1 µM) | [5] |
Table 2: Binding and Functional Activity of this compound
| Assay | Parameter | Value (nM) | System | Reference |
| Binding Assay | IC50 | 4 | Human recombinant CRTh2 | [1][4] |
| Functional Assay (Eosinophil Shape Change) | IC50 | 8.5 - 50 | Human Eosinophils | [4] |
| Functional Assay (Eosinophil Shape Change) | A2 | 35 | Human Whole Blood | [4] |
Experimental Protocols
Isolation and Culture of Human Th2 Cells
A pure population of Th2 cells is essential for a successful chemotaxis assay. The following protocol describes the isolation of naïve CD4+ T cells from peripheral blood and their differentiation into Th2 cells.
Materials:
-
Ficoll-Paque
-
PBS (Phosphate Buffered Saline)
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human IL-2
-
Recombinant Human IL-4
-
Anti-Human CD3 Antibody
-
Anti-Human CD28 Antibody
-
Anti-Human IFN-γ Antibody
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from the PBMC population using a magnetic-activated cell sorting (MACS) based naïve CD4+ T cell isolation kit, following the manufacturer's instructions.
-
Th2 Cell Differentiation:
-
Coat a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies overnight at 4°C.
-
Wash the wells with sterile PBS.
-
Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Add recombinant human IL-2 (5 ng/mL), recombinant human IL-4 (10 ng/mL), and anti-IFN-γ antibody (1 µg/mL) to the culture medium.[7]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4-5 days.[7]
-
-
Maintain Th2 Cell Culture: After the initial differentiation period, expand and maintain the Th2 cells in RPMI-1640 medium supplemented with IL-2 and IL-4.
Th2 Cell Chemotaxis Assay using a Boyden Chamber
This protocol details the steps to perform a chemotaxis assay to evaluate the inhibitory effect of this compound on PGD2-induced Th2 cell migration.
Materials:
-
Differentiated Human Th2 cells
-
This compound
-
Prostaglandin D2 (PGD2)
-
Boyden chamber apparatus with polycarbonate membranes (3 µm pore size is suitable for lymphocytes)[8]
-
Assay medium (RPMI-1640 with 0.1% BSA)
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest the differentiated Th2 cells and wash them with assay medium.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
Lower Chamber:
-
Add assay medium containing the chemoattractant (PGD2) to the lower wells of the Boyden chamber. A typical concentration of PGD2 is 10 nM.[2]
-
Include a negative control with assay medium only (no chemoattractant).
-
To test the inhibitory effect of this compound, add varying concentrations of this compound to the wells containing PGD2. A typical concentration range would be from 1 nM to 10 µM.
-
-
Upper Chamber:
-
Place the polycarbonate membrane over the lower wells.
-
Add the Calcein-AM labeled Th2 cell suspension (1 x 10^5 cells in 100 µL) to the upper chamber of each well.
-
-
-
Incubation: Incubate the Boyden chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Wipe the non-migrated cells from the upper side of the membrane with a cotton swab.
-
Measure the fluorescence of the migrated cells on the lower side of the membrane using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the positive control (PGD2 alone).
-
Plot the concentration-response curve for this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the PGD2-induced migration).
-
Visualizations
PGD2-CRTh2 Signaling Pathway in Th2 Cell Chemotaxis
Caption: PGD2-CRTh2 signaling pathway in Th2 cell chemotaxis and its inhibition by this compound.
Experimental Workflow for Th2 Cell Chemotaxis Assay
Caption: Experimental workflow for the Th2 cell chemotaxis assay using this compound.
References
- 1. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
Application Notes and Protocols for In Vivo Dosing of AZD1981 in Guinea Pig Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor for prostaglandin (B15479496) D2 (PGD2). The PGD2/CRTH2 signaling pathway is critically involved in the recruitment and activation of eosinophils, basophils, and T-helper 2 (Th2) cells, which are central to the pathophysiology of allergic asthma. Guinea pig models of asthma are well-regarded for their physiological and pharmacological similarities to human asthma, making them a valuable tool for the preclinical evaluation of novel anti-asthmatic drugs.[1] Preclinical investigations have demonstrated that this compound is active in guinea pig models, where it has been shown to block the release of eosinophils from the bone marrow mediated by PGD2.[2]
These application notes provide an overview of the in vivo and ex vivo effects of this compound in guinea pigs and detail a representative experimental protocol for evaluating its efficacy in a guinea pig model of allergic asthma.
Mechanism of Action: this compound in the Allergic Cascade
This compound exerts its therapeutic effect by competitively binding to the CRTH2 receptor, thereby preventing its activation by PGD2. This inhibition disrupts downstream signaling pathways that lead to eosinophil and Th2 cell chemotaxis, activation, and survival.
Caption: Figure 1: Mechanism of action of this compound.
Quantitative Data: In Vitro and Ex Vivo Efficacy of this compound in Guinea Pig Models
Preclinical studies have quantified the inhibitory effects of this compound on CRTH2-mediated responses in guinea pig tissues. The following table summarizes key findings.
| Parameter | Agonist | Preparation | Measured Effect | This compound Potency (pA2) | Reference |
| Granulocyte Shape Change | DK-PGD2 | Whole Blood | Inhibition of eosinophil shape change | 6.9 ± 0.12 (n=5) | [3] |
| Eosinophil Release | PGD2 | Ex vivo perfused hind limb | Blockade of PGD2-mediated eosinophil release from bone marrow | Not specified | [2][3] |
Table 1: Summary of quantitative data for this compound in guinea pig preparations.
Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
The following is a detailed protocol for a commonly used ovalbumin-induced model of allergic asthma in guinea pigs. This protocol can be adapted to evaluate the in vivo efficacy of this compound. This is a representative protocol, as a specific, published in vivo dosing study for this compound in a guinea pig asthma model was not identified.
I. Animal Model and Sensitization
-
Animals: Male Hartley guinea pigs (300-400g) are used.
-
Sensitization:
-
On day 0, animals receive an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of ovalbumin (OVA) and 100 mg of aluminum hydroxide (B78521) (adjuvant) in saline.
-
A booster injection is administered on day 14.[4]
-
II. Experimental Groups and Dosing
-
Grouping: Animals are randomly assigned to the following groups (n=8-10 per group):
-
Vehicle Control (sensitized, challenged, treated with vehicle)
-
This compound (low dose)
-
This compound (mid dose)
-
This compound (high dose)
-
Positive Control (e.g., dexamethasone)
-
-
Drug Administration:
-
This compound is administered orally (p.o.) once or twice daily for a specified period before and/or after allergen challenge. The vehicle will depend on the formulation of this compound.
-
III. Allergen Challenge and Monitoring
-
Challenge: On day 28, sensitized animals are challenged with an aerosol of 1% ovalbumin for 5 minutes in a whole-body plethysmography chamber.
-
Airway Hyperresponsiveness (AHR) Measurement:
-
AHR is assessed 24 hours after the final OVA challenge by measuring the bronchoconstrictor response to increasing concentrations of inhaled histamine (B1213489) or acetylcholine.
-
Airway resistance (RL) and dynamic compliance (Cdyn) are recorded.
-
Caption: Figure 2: Experimental workflow.
IV. Outcome Measures
-
Bronchoalveolar Lavage (BAL):
-
At the end of the study, animals are euthanized, and a BAL is performed.
-
The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.
-
-
Histopathology:
-
Lung tissue is collected, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
-
-
Cytokine Analysis:
-
Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates can be measured by ELISA.
-
Logical Relationship of Experimental Components
The successful execution of this protocol relies on the logical connection between sensitization, treatment, challenge, and the various outcome measures, which collectively provide a comprehensive assessment of the therapeutic potential of this compound.
Caption: Figure 3: Logical relationship of experimental components.
Conclusion
The available preclinical data indicate that this compound is a potent antagonist of the CRTH2 receptor in guinea pigs, effectively blocking key cellular responses involved in allergic inflammation. The provided experimental protocol offers a robust framework for the in vivo evaluation of this compound in a guinea pig model of asthma, allowing for the comprehensive assessment of its effects on airway hyperresponsiveness, inflammation, and Th2-mediated immune responses. Such studies are crucial for bridging the gap between preclinical discovery and clinical development of novel asthma therapies.
References
- 1. Inhibition of antigen-induced airway inflammation and hyperresponsiveness in guinea pigs by a selective antagonist of "chemoattractant receptor homologous molecule expressed on Th2 cells" (CRTH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
Application Notes and Protocols for AZD1981 in Blocking PGD2-Induced Responses in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 (PGD2) receptor 2 (DP2). PGD2 is a key lipid mediator released predominantly by mast cells upon allergen stimulation and plays a crucial role in orchestrating type 2 inflammatory responses. The interaction of PGD2 with CRTH2, a G protein-coupled receptor expressed on various immune cells including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of pro-inflammatory events. These events include chemotaxis, cellular activation, degranulation, and the release of cytokines, all of which contribute to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[1][2]
This compound acts as a reversible, non-competitive antagonist at the CRTH2 receptor, effectively blocking the downstream signaling initiated by PGD2.[3][4] This blockade inhibits the recruitment and activation of key inflammatory cells, highlighting its therapeutic potential in inflammatory diseases.[2] These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for assessing its inhibitory effects on PGD2-induced responses in primary human cells.
PGD2-CRTH2 Signaling Pathway
The binding of PGD2 to its receptor, CRTH2, on the surface of immune cells such as eosinophils, basophils, and Th2 cells, initiates a signaling cascade. This process begins with the activation of Gαi protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, upregulation of adhesion molecules like CD11b, changes in cell shape, and the release of pro-inflammatory mediators. This compound effectively blocks these outcomes by preventing the initial binding of PGD2 to CRTH2.
Caption: PGD2-CRTH2 signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Efficacy
The potency of this compound has been quantified in various in vitro assays using primary human cells. The following tables summarize the key efficacy data.
Table 1: Binding Affinity and Functional Potency of this compound
| Assay Type | System | Parameter | Value | Reference |
| Radioligand Binding | Recombinant human CRTH2 | pIC50 | 8.4 | [3][4] |
| IC50 | 4 nM | [3][4] | ||
| Functional Assay | Human eosinophils (CD11b expression) | IC50 | 8.5 - 50 nM |
Table 2: Inhibition of PGD2-Induced Cellular Responses by this compound
| Cellular Response | Cell Type | Assay Parameter | Value | Reference |
| Shape Change | Human eosinophils (in whole blood) | pA2 | 7.3 | |
| Shape Change | Human basophils (in whole blood) | pA2 | 7.5 | |
| Chemotaxis | Human eosinophils | pIC50 | 7.6 | [3] |
| Chemotaxis | Human Th2 cells | pIC50 | Not explicitly stated, but potent inhibition shown | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory activity of this compound on PGD2-induced responses in primary human cells.
Experimental Workflow Overview
The general workflow for assessing the effect of this compound on primary cells involves isolation of the target cell population from peripheral blood, pre-incubation with this compound, stimulation with a PGD2 agonist, and subsequent analysis of the cellular response using techniques such as flow cytometry.
Caption: General experimental workflow for studying this compound effects on primary cells.
Protocol 1: Inhibition of PGD2-Induced Eosinophil Shape Change in Whole Blood
This protocol describes a flow cytometry-based assay to measure the change in the shape of eosinophils in whole blood in response to a PGD2 agonist and its inhibition by this compound.
Materials:
-
Fresh human whole blood collected in lithium heparin tubes
-
This compound
-
PGD2 or a stable agonist (e.g., 13,14-dihydro-15-keto-PGD2, DK-PGD2)
-
Phosphate-buffered saline (PBS)
-
DMSO (for dissolving compounds)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in PBS to desired concentrations. Ensure the final DMSO concentration in the assay is ≤ 0.1%.
-
Prepare a stock solution of PGD2 or its agonist in DMSO. Further dilute in PBS to desired concentrations.
-
-
Pre-incubation with this compound:
-
Aliquot 100 µL of fresh whole blood into flow cytometry tubes.
-
Add 1 µL of the desired concentration of this compound or vehicle (PBS with corresponding DMSO concentration) to the blood.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add 10 µL of PGD2 agonist at various concentrations (to generate a dose-response curve) or a single sub-maximal concentration to the pre-incubated blood samples. For a negative control, add 10 µL of PBS.
-
Incubate for 15 minutes at 37°C.
-
-
Fixation:
-
Stop the reaction by adding 200 µL of cold fixation buffer to each tube.
-
Incubate for 20 minutes on ice.
-
-
Erythrocyte Lysis (Optional, if needed for better eosinophil resolution):
-
Add 2 mL of RBC lysis buffer and incubate for 10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of PBS.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the eosinophil population based on their characteristic high side scatter (SSC) and auto-fluorescence, or by using a specific marker like Siglec-8.
-
Measure the change in forward scatter (FSC) as an indicator of cell shape change. An increase in FSC corresponds to cell elongation and activation.
-
-
Data Analysis:
-
Calculate the percentage of shape-changed eosinophils or the median FSC of the eosinophil population for each condition.
-
Plot the PGD2 agonist dose-response curve in the presence and absence of this compound to determine the antagonist's potency (pA2).
-
Protocol 2: Inhibition of PGD2-Induced CD11b Upregulation on Isolated Eosinophils
This protocol details the measurement of CD11b surface expression on purified eosinophils as a marker of activation and its inhibition by this compound.
Materials:
-
Human peripheral blood
-
Eosinophil isolation kit (negative selection method is recommended)
-
RPMI 1640 medium
-
This compound
-
PGD2 or DK-PGD2
-
Anti-human CD11b antibody (fluorochrome-conjugated)
-
Isotype control antibody
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation buffer
-
Flow cytometer
Procedure:
-
Isolation of Eosinophils:
-
Isolate eosinophils from fresh human peripheral blood using a negative magnetic selection kit according to the manufacturer's instructions. Purity should be >95%.
-
Resuspend the purified eosinophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Pre-incubation with this compound:
-
Aliquot 100 µL of the eosinophil suspension into flow cytometry tubes.
-
Add this compound at various concentrations or vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add PGD2 or DK-PGD2 at a sub-maximal concentration (e.g., 10 nM).
-
Incubate for 15-30 minutes at 37°C.
-
-
Staining:
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated anti-CD11b antibody or the corresponding isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
-
Fixation and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of fixation buffer.
-
Acquire samples on a flow cytometer.
-
Gate on the eosinophil population and measure the median fluorescence intensity (MFI) of CD11b.
-
-
Data Analysis:
-
Subtract the MFI of the isotype control from the MFI of the CD11b stained samples.
-
Calculate the percentage inhibition of CD11b upregulation by this compound compared to the vehicle-treated, PGD2-stimulated control.
-
Plot the concentration-response curve for this compound to determine the IC50.
-
Protocol 3: Inhibition of PGD2-Induced Basophil Activation
This protocol uses flow cytometry to measure the upregulation of activation markers (e.g., CD63 or CD203c) on basophils in whole blood and the inhibitory effect of this compound.
Materials:
-
Fresh human whole blood collected in heparin tubes
-
This compound
-
PGD2
-
Anti-human CRTH2, CD3, CD63, and CD203c antibodies (fluorochrome-conjugated)
-
Staining buffer
-
RBC Lysis Buffer
-
Flow cytometer
Procedure:
-
Pre-incubation with this compound:
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add this compound at desired concentrations or vehicle control.
-
Incubate for 15 minutes at 37°C.
-
-
Stimulation:
-
Add PGD2 at a pre-determined optimal concentration.
-
Incubate for 20 minutes at 37°C.
-
-
Staining:
-
Add a cocktail of anti-CRTH2, anti-CD3, anti-CD63, and anti-CD203c antibodies to each tube.
-
Incubate for 20 minutes on ice in the dark.
-
-
Lysis and Fixation:
-
Add 2 mL of RBC lysis/fixation buffer and incubate for 15 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in staining buffer and acquire on a flow cytometer.
-
Gate on the basophil population, which is identified as CRTH2 positive and CD3 negative (CRTH2+/CD3-).
-
Measure the percentage of CD63 positive and/or the MFI of CD203c on the gated basophils.
-
-
Data Analysis:
-
Calculate the percentage of activated basophils for each condition.
-
Determine the percentage inhibition of basophil activation by this compound.
-
Protocol 4: Inhibition of PGD2-Induced Th2 Cell Chemotaxis
This protocol describes a chemotaxis assay to evaluate the ability of this compound to block the migration of Th2 cells towards a PGD2 gradient.
Materials:
-
Isolated human Th2 cells (can be isolated from peripheral blood mononuclear cells based on CRTH2 expression or generated by in vitro differentiation of naive CD4+ T cells)
-
Chemotaxis chambers (e.g., Transwell® plates with 5 µm pore size)
-
RPMI 1640 medium with 0.5% BSA
-
This compound
-
PGD2 or DK-PGD2
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Resuspend isolated Th2 cells in RPMI 1640 with 0.5% BSA at 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Assay Setup:
-
In the lower chamber of the chemotaxis plate, add RPMI 1640 with 0.5% BSA containing PGD2 or DK-PGD2 at a sub-maximal chemotactic concentration (e.g., 330 nM). For a negative control, add medium alone.
-
Place the membrane insert into the well.
-
Add 100 µL of the pre-incubated Th2 cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migrated Cells:
-
Carefully remove the insert.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 1 µg/mL and incubate for 30 minutes.
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths.
-
Alternatively, migrated cells can be collected from the lower chamber and counted using a flow cytometer or hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells relative to the total number of cells added.
-
Determine the percentage inhibition of chemotaxis by this compound at each concentration.
-
Plot the concentration-response curve to calculate the pIC50.[3]
-
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. miltenyibiotec.com [miltenyibiotec.com]
Application Note: Flow Cytometry Analysis of CRTh2 Expression Following AZD1981 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as CD294 or prostaglandin (B15479496) D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases.[1][2] It is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[2] The natural ligand for CRTh2 is prostaglandin D2 (PGD2), a potent inflammatory mediator released primarily by mast cells upon allergen stimulation.[3] The interaction between PGD2 and CRTh2 triggers a signaling cascade that promotes chemotaxis, cellular activation, and the release of pro-inflammatory cytokines, thereby perpetuating the type 2 inflammatory response characteristic of conditions like asthma and allergic rhinitis.[2][3]
AZD1981 is an orally administered, potent, and selective antagonist of the CRTh2 receptor.[4][5] By competitively binding to CRTh2, this compound effectively blocks the downstream signaling initiated by PGD2.[4] This mechanism of action makes this compound a therapeutic candidate for inflammatory diseases driven by the PGD2-CRTh2 axis. Preclinical studies have demonstrated that this compound inhibits PGD2-mediated functional responses in human eosinophils, basophils, and Th2 cells.[4][6]
Flow cytometry is a powerful technique for the phenotypic analysis of single cells in a heterogeneous population. It is an indispensable tool for monitoring the expression of cell surface markers like CRTh2 on specific immune cell subsets. This application note provides a detailed protocol for the flow cytometric analysis of CRTh2 expression on human peripheral blood basophils and eosinophils following treatment with the CRTh2 antagonist, this compound.
Principle of the Method
This protocol describes the use of multi-color flow cytometry to quantify the surface expression of CRTh2 on basophils and eosinophils in whole blood samples. Specific cell populations are identified using a combination of forward and side scatter characteristics, as well as cell-specific surface markers. The median fluorescence intensity (MFI) of the fluorochrome-conjugated anti-CRTh2 antibody is then measured to determine the level of CRTh2 expression on the target cell populations. This allows for a quantitative comparison of CRTh2 expression before and after treatment with this compound.
Data Presentation
A clinical study investigating the effects of this compound in patients with chronic spontaneous urticaria provides key quantitative data on the modulation of CRTh2 expression.[7][8] The study demonstrated a statistically significant increase in CRTh2 surface expression on basophils after four weeks of treatment with this compound (40 mg TID) compared to placebo.[7][8] No significant change was observed in CRTh2 expression on eosinophils.[7][8]
Table 1: CRTh2 Expression on Peripheral Blood Basophils Following this compound Treatment [7][9]
| Treatment Group | Timepoint | Mean CRTh2 MFI (± SEM) | p-value (vs. Baseline) |
| This compound | Baseline | ~1800 (± 200) | - |
| End of Treatment (4 weeks) | ~2400 (± 300) | 0.03 | |
| End of Washout (2 weeks) | ~2000 (± 250) | 0.13 | |
| Placebo | Baseline | ~1900 (± 250) | - |
| End of Treatment (4 weeks) | ~1950 (± 280) | NS | |
| End of Washout (2 weeks) | ~1850 (± 260) | NS |
MFI: Median Fluorescence Intensity; SEM: Standard Error of the Mean; NS: Not Significant.
Table 2: CRTh2 Expression on Peripheral Blood Eosinophils Following this compound Treatment [7][9]
| Treatment Group | Timepoint | Mean CRTh2 MFI (± SEM) | p-value (vs. Baseline) |
| This compound | Baseline | ~4000 (± 500) | - |
| End of Treatment (4 weeks) | ~4100 (± 550) | NS | |
| End of Washout (2 weeks) | ~3900 (± 520) | NS | |
| Placebo | Baseline | ~4200 (± 600) | - |
| End of Treatment (4 weeks) | ~4300 (± 620) | NS | |
| End of Washout (2 weeks) | ~4150 (± 580) | NS |
MFI: Median Fluorescence Intensity; SEM: Standard Error of the Mean; NS: Not Significant.
Signaling Pathways and Experimental Workflow
Caption: CRTh2 Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for CRTh2 Expression Analysis.
Experimental Protocols
Materials and Reagents
-
Whole Blood Collection Tubes: Sodium Heparin vacutainer tubes.
-
Antibodies:
-
APC-conjugated anti-human CD294 (CRTh2), Clone BM16
-
FITC-conjugated anti-human CD16
-
PC5-conjugated anti-human CD3
-
PE-conjugated anti-human CD203c
-
Appropriate isotype control antibodies.
-
-
Buffers:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 0.5% Bovine Serum Albumin and 2 mM EDTA)
-
-
Red Blood Cell (RBC) Lysis Buffer: e.g., BD FACS™ Lysing Solution.
-
Flow Cytometer: A calibrated flow cytometer capable of detecting the fluorochromes used.
-
Pipettes and Consumables: Calibrated micropipettes, pipette tips, and flow cytometry tubes.
Staining Protocol
-
Blood Collection: Collect peripheral blood samples in sodium heparin tubes from subjects before and after treatment with this compound.
-
Aliquoting: Aliquot 100 µL of whole blood into each flow cytometry tube.
-
Antibody Staining:
-
Prepare an antibody cocktail containing the pre-titrated optimal concentrations of anti-CRTh2, anti-CD16, anti-CD3, and anti-CD203c antibodies.
-
Add the antibody cocktail to each tube.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
RBC Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Decant the supernatant.
-
Resuspend the cell pellet in 2 mL of FACS Buffer.
-
Repeat the centrifugation and decanting steps.
-
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events for robust statistical analysis.
Gating Strategy
-
Leukocyte Gate: On a Forward Scatter (FSC) vs. Side Scatter (SSC) dot plot, create a gate around the total leukocyte population, excluding debris and red blood cell ghosts.
-
Eosinophil Gate: From the leukocyte gate, create a dot plot of SSC vs. CD16. Eosinophils are characterized by their high side scatter and lack of CD16 expression (SSC-high, CD16-).[10] Gate this population.
-
Basophil Gate: From the leukocyte gate, create a dot plot of CD3 vs. CRTh2. Basophils are identified as being negative for the T-cell marker CD3 and positive for CRTh2 (CD3-, CRTh2+).[11] Further refinement can be achieved by gating on the low SSC population within the leukocyte gate.
-
MFI Analysis: For both the gated eosinophil and basophil populations, create a histogram for the CRTh2-APC channel and determine the Median Fluorescence Intensity (MFI).
Discussion
The provided protocol offers a robust method for assessing the impact of this compound treatment on the surface expression of its target receptor, CRTh2, on key inflammatory cells. The observed increase in CRTh2 expression on basophils following this compound administration is a noteworthy finding.[7][8] This may be attributable to the prevention of ligand-induced receptor internalization and degradation that would typically occur in the presence of PGD2.[7][8] By blocking PGD2 binding, this compound may lead to an accumulation of CRTh2 receptors on the cell surface.
The lack of a significant change in CRTh2 expression on eosinophils suggests that the regulation of this receptor may differ between cell types or that the baseline level of PGD2-mediated internalization is lower on eosinophils in the studied patient population.[7][8]
This application note provides a framework for researchers and drug development professionals to design and execute studies aimed at understanding the pharmacodynamic effects of CRTh2 antagonists. The detailed protocols and data presentation serve as a valuable resource for investigating the engagement of the PGD2-CRTh2 axis by novel therapeutic agents.
References
- 1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for AZD1981 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). This receptor is a key player in the inflammatory cascade associated with allergic diseases such as asthma. It is primarily expressed on T helper 2 (Th2) cells, eosinophils, and basophils. The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a mediator released from activated mast cells. The interaction of PGD2 with CRTH2 triggers a cascade of downstream signaling events, leading to cellular activation, chemotaxis, and the release of pro-inflammatory mediators. This compound exerts its therapeutic effect by competitively binding to CRTH2, thereby blocking the pro-inflammatory actions of PGD2.
These application notes provide detailed protocols for establishing a dose-response curve for this compound in vitro, enabling researchers to quantify its inhibitory potency. The described assays focus on key functional responses of eosinophils, which are critical effector cells in allergic inflammation and express high levels of CRTH2.
Signaling Pathway of PGD2 via CRTH2 and Inhibition by this compound
The binding of PGD2 to the G-protein coupled receptor CRTH2 initiates a signaling cascade that results in various cellular responses, including chemotaxis, degranulation, and upregulation of adhesion molecules. This compound acts as a competitive antagonist, preventing PGD2 from binding to CRTH2 and thereby inhibiting these downstream effects.
Experimental Protocols
To determine the in vitro potency of this compound, a dose-response curve can be generated by assessing its ability to inhibit PGD2- or a selective CRTH2 agonist (e.g., 13,14-dihydro-15-keto-PGD2; DK-PGD2)-mediated eosinophil activation. Key functional readouts include eosinophil shape change, upregulation of the adhesion molecule CD11b, and chemotaxis.
I. Isolation of Human Eosinophils from Peripheral Blood
Materials:
-
Human peripheral blood collected in EDTA or heparin tubes
-
Ficoll-Paque™ PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
RPMI 1640 with 10% Fetal Bovine Serum (FBS)
-
EasySep™ Human Eosinophil Isolation Kit or similar negative selection kit
-
Centrifuge
-
EasySep™ Magnet or equivalent
Protocol:
-
Dilute whole blood 1:1 with RPMI 1640.
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the granulocyte and erythrocyte layers.
-
Perform red blood cell lysis using a hypotonic buffer.
-
Wash the granulocyte pellet with HBSS.
-
Isolate eosinophils using a negative selection kit according to the manufacturer's instructions.
-
Assess cell purity and viability using a hemocytometer and trypan blue exclusion. Purity should be >98% and viability >95%.
II. Eosinophil Shape Change Assay (Flow Cytometry)
This assay measures the morphological changes in eosinophils upon activation, which is reflected by an increase in the forward scatter (FSC) signal in flow cytometry.
Materials:
-
Isolated human eosinophils
-
Assay Buffer: HBSS with Ca²⁺ and Mg²⁺ and 0.1% BSA
-
PGD2 or DK-PGD2 (Agonist)
-
This compound
-
Flow cytometer
Protocol:
-
Resuspend isolated eosinophils in Assay Buffer at a concentration of 2 x 10⁶ cells/mL.
-
Prepare a serial dilution of this compound in Assay Buffer. A suggested starting range is 1 nM to 10 µM.
-
Pre-incubate 50 µL of the eosinophil suspension with 50 µL of the this compound dilutions (or vehicle control) for 15-30 minutes at 37°C.
-
Prepare a range of PGD2 or DK-PGD2 concentrations. A typical concentration range to establish a dose-response is 0.1 nM to 1 µM.
-
Add 50 µL of the agonist solution to the pre-incubated cells and incubate for 10-15 minutes at 37°C.
-
Immediately acquire data on a flow cytometer, collecting FSC and side scatter (SSC) data for at least 10,000 events per sample.
-
Eosinophils are identified based on their characteristic high SSC and autofluorescence. The change in cell shape is quantified as the percentage increase in the mean FSC of the eosinophil population.
III. CD11b Expression Assay (Flow Cytometry)
This assay quantifies the upregulation of the integrin subunit CD11b on the surface of eosinophils, a marker of cell activation.
Materials:
-
Isolated human eosinophils
-
Assay Buffer: HBSS with Ca²⁺ and Mg²⁺ and 0.1% BSA
-
DK-PGD2 (Agonist)
-
This compound
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Resuspend isolated eosinophils in Assay Buffer at 2 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM).
-
Pre-incubate 50 µL of eosinophils with 50 µL of this compound dilutions or vehicle for 15-30 minutes at 37°C.
-
Prepare a concentration of DK-PGD2 that elicits a sub-maximal response (e.g., EC₈₀, typically around 10-100 nM).
-
Add 50 µL of the DK-PGD2 solution to the cells and incubate for 15 minutes at 37°C.
-
Add the fluorescently labeled anti-CD11b antibody or isotype control and incubate for 30 minutes on ice in the dark.
-
Wash the cells with cold Assay Buffer and resuspend in 200 µL of buffer for flow cytometry analysis.
-
Acquire data and quantify the median fluorescence intensity (MFI) of CD11b on the eosinophil population.
Flow Cytometry Gating Strategy for Eosinophils:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using a viability dye if necessary.
-
Identify the granulocyte population based on FSC vs SSC.
-
Within the granulocyte gate, eosinophils can be distinguished from neutrophils based on their higher autofluorescence and/or by staining for specific markers such as CD16 (neutrophils are CD16 positive, eosinophils are CD16 negative) and CCR3 (eosinophils are CCR3 positive).
IV. Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of eosinophils towards a chemoattractant.
Materials:
-
Isolated human eosinophils
-
Assay Medium: RPMI 1640 with 0.1% BSA
-
PGD2 (Chemoattractant)
-
This compound
-
Boyden chamber with a 5 µm pore size polycarbonate filter
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Resuspend eosinophils in Assay Medium at 2 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) and pre-incubate with the eosinophil suspension for 30 minutes at 37°C.
-
Prepare a range of PGD2 concentrations in Assay Medium. A typical concentration range for chemotaxis is 1 nM to 100 nM.[1]
-
Add the PGD2 solutions or Assay Medium (negative control) to the lower wells of the Boyden chamber.
-
Place the filter over the lower wells.
-
Add 50 µL of the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the filter, wipe the cells from the upper surface, and fix and stain the filter.
-
Count the number of migrated cells in several high-power fields for each well using a light microscope.
Alternative Cell Source: CRTH2-Expressing Cell Line
For researchers who require a more readily available and consistent cell source, a commercially available CHO-K1 cell line stably expressing human CRTH2 can be utilized. These cells can be used in functional assays such as calcium mobilization or cAMP measurement to determine the antagonist activity of this compound.
Experimental Workflow
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Inhibition of PGD2-induced Eosinophil Shape Change by this compound
| This compound Conc. (nM) | % Inhibition of Shape Change (Mean ± SD) |
| 0 (Vehicle) | 0 |
| 1 | ... |
| 10 | ... |
| 100 | ... |
| 1000 | ... |
| 10000 | ... |
| IC₅₀ (nM) | ... |
Table 2: Inhibition of DK-PGD2-induced CD11b Expression by this compound
| This compound Conc. (nM) | % Inhibition of CD11b Upregulation (Mean ± SD) |
| 0 (Vehicle) | 0 |
| 1 | ... |
| 10 | ... |
| 100 | ... |
| 1000 | ... |
| 10000 | ... |
| IC₅₀ (nM) | ... |
Table 3: Inhibition of PGD2-induced Eosinophil Chemotaxis by this compound
| This compound Conc. (nM) | % Inhibition of Chemotaxis (Mean ± SD) |
| 0 (Vehicle) | 0 |
| 1 | ... |
| 10 | ... |
| 100 | ... |
| 1000 | ... |
| 10000 | ... |
| IC₅₀ (nM) | ... |
Data Analysis
The data should be analyzed using a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the maximal response.
References
AZD1981 solution preparation and stability for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as the DP2 receptor.[1][2][3] This receptor is activated by prostaglandin (B15479496) D2 (PGD2), a key mediator in type 2 inflammatory responses.[2][4] this compound blocks the binding of PGD2 to CRTh2, thereby inhibiting downstream signaling pathways that lead to the activation and recruitment of various immune cells, including eosinophils, basophils, and Th2 lymphocytes.[2][3][4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with stability data and a summary of its mechanism of action.
Mechanism of Action
This compound is a reversible and non-competitive antagonist of the human CRTh2 receptor.[5] It has demonstrated high potency, with an IC50 of 4 nM for the human CRTh2 receptor.[1][6] The antagonist shows over 1000-fold selectivity for CRTh2 compared to more than 340 other enzymes and receptors, including the DP1 receptor, another PGD2 receptor.[1][2][3] By blocking the PGD2/CRTh2 signaling pathway, this compound effectively inhibits various cellular responses, such as eosinophil shape change, CD11b upregulation, and chemotaxis of eosinophils and Th2 cells.[2][7][8]
Signaling Pathway
Caption: PGD2 activates the CRTh2 receptor, initiating downstream signaling and cellular responses. This compound blocks this activation.
Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for obtaining reproducible experimental results. The following tables summarize the recommended procedures.
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Solubility in DMSO | Up to 11 mg/mL (28.28 mM)[1] |
| Preparation | Prepare a concentrated stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[1] Briefly vortex to ensure complete dissolution. |
| Working Solution | Dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Notes |
| Powder | -20°C | 3 years[1] | Store in a desiccated environment. |
| Stock Solution in DMSO | -80°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
The following is a generalized protocol for an in vitro cell-based assay to evaluate the inhibitory effect of this compound on PGD2-mediated cellular responses. This protocol can be adapted for specific assays such as eosinophil shape change or chemotaxis.
Protocol: Inhibition of PGD2-Induced Eosinophil Shape Change
This protocol is based on methodologies described in studies where this compound was shown to inhibit PGD2-mediated eosinophil shape change.[7][8]
Materials:
-
This compound
-
Prostaglandin D2 (PGD2) or a selective CRTh2 agonist (e.g., DK-PGD2)
-
Isolated human eosinophils or whole blood
-
Assay buffer (e.g., Dulbecco's PBS with 10 mM HEPES, 10 mM glucose, 0.1% BSA)
-
Fixative solution
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for assessing this compound's inhibition of PGD2-induced eosinophil shape change.
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve final desired concentrations (e.g., 0.1 µM, 1 µM).[7][8]
-
Prepare a stock solution of PGD2 or DK-PGD2 in an appropriate solvent and dilute to the desired working concentration in assay buffer. The final concentration of PGD2 used for stimulation may need to be optimized, but concentrations around 1 µM have been used.[2]
-
-
Cell Preparation:
-
Isolate human eosinophils from peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Alternatively, whole blood can be used for the assay.[2]
-
-
Assay Protocol:
-
Add 10 µL of the diluted this compound solution or vehicle (assay buffer with the same final concentration of DMSO) to your cell suspension (e.g., 80 µL of whole blood or isolated eosinophils).
-
Incubate for a short period (e.g., 15 minutes) at 37°C.[2]
-
Add 10 µL of the PGD2/DK-PGD2 solution to stimulate the cells.
-
Continue incubation at 37°C for an additional 15 minutes.[2]
-
-
Cell Fixation:
-
Stop the reaction by placing the samples on ice and adding a fixative solution.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Eosinophil shape change is typically measured as an increase in forward scatter (FSC).
-
Gate on the eosinophil population based on their characteristic side scatter (SSC) and forward scatter properties.
-
Quantify the change in mean FSC to determine the extent of shape change.
-
Expected Results:
Treatment with this compound is expected to cause a concentration-dependent inhibition of the PGD2-induced increase in eosinophil forward scatter.[2][7][8]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound from various studies.
Table 3: In Vitro Activity of this compound
| Assay | Cell Type | Agonist | Potency (IC50) | Reference |
| Receptor Binding | Recombinant human CRTh2 | Radiolabeled PGD2 | 4 nM | [1][2] |
| Receptor Binding | HEK293 cells expressing human CRTh2 | [3H]PGD2 | 4.3 nM | [6] |
| CD11b Expression | Human Eosinophils | DK-PGD2 | 10 nM | [1][6] |
| Eosinophil Shape Change | Human Eosinophils | DK-PGD2 | - | [2][7][8] |
| Chemotaxis | Human Eosinophils | PGD2 | pIC50 = 7.6 | [2] |
| Chemotaxis | Human Th2 cells | DK-PGD2 | - | [2] |
Safety and Other Considerations
For in vitro studies, it is important to maintain a low final concentration of the solvent (DMSO) in the cell culture medium, typically below 0.1%, to avoid solvent-induced cytotoxicity. While this compound has been evaluated in clinical trials, for research purposes, it is important to handle the compound according to its safety data sheet (SDS).[5][9][10]
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions for their specific cell systems and research questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of an oral CRTH2 antagonist (this compound) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. adooq.com [adooq.com]
- 7. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application of AZD1981 in the Investigation of Chronic Spontaneous Urticaria Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Spontaneous Urticaria (CSU) is a debilitating skin condition characterized by the recurrent onset of wheals (hives), angioedema, or both, for a duration of six weeks or more, without an identifiable external trigger.[1][2] A significant portion of patients with CSU remain symptomatic despite treatment with first-line antihistamines, highlighting a pressing need for novel therapeutic strategies.[2][3] The pathophysiology of CSU is complex, with mast cells and basophils playing a central role through the release of histamine (B1213489) and other inflammatory mediators.[2] Recent research has implicated the prostaglandin (B15479496) D2 (PGD2) pathway, and its receptor, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), in the inflammatory cascade of CSU.[4][5]
AZD1981 is an orally administered, potent, and selective antagonist of the CRTh2 receptor.[1][2] By blocking the binding of PGD2 to CRTh2, this compound inhibits the activation and recruitment of key inflammatory cells, including eosinophils, basophils, and T helper 2 (Th2) cells, which are involved in the pathogenesis of CSU.[1][6] This document provides detailed application notes and protocols for utilizing this compound as a tool to study CSU models, based on preclinical and clinical findings.
Mechanism of Action of this compound in Chronic Spontaneous Urticaria
This compound exerts its effects by competitively binding to the CRTh2 receptor, thereby preventing its activation by the natural ligand, PGD2. PGD2 is primarily released by activated mast cells, which are key effector cells in CSU.[6] The binding of PGD2 to CRTh2 on the surface of eosinophils, basophils, and Th2 lymphocytes triggers a cascade of downstream signaling events that promote cell activation, chemotaxis (cell migration to the site of inflammation), and the release of pro-inflammatory mediators.[1][7][8] By antagonizing this interaction, this compound effectively dampens the inflammatory response characteristic of CSU.
Caption: this compound blocks the PGD2/CRTh2 signaling pathway.
Quantitative Data from Clinical Studies in CSU
A randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in adult patients with CSU who remained symptomatic despite treatment with H1-antihistamines.[2][3][9] The study involved a 4-week treatment period with this compound administered at a dose of 40 mg three times daily (TID).[2][3]
Table 1: Efficacy of this compound in Antihistamine-Refractory CSU
| Parameter | This compound (40 mg TID) | Placebo |
| Baseline Urticaria Activity Score over 7 days (UAS7) | Not specified | Not specified |
| Change in UAS7 from baseline at end of washout | Significant Reduction (p-value not specified) | No Significant Reduction |
| Reduction in Weekly Itch Severity Score | 35.9% | Not specified |
| Reduction in Weekly Hive Score | 20.5% | Not specified |
Data summarized from a single-center, randomized, placebo-controlled study.[6]
Table 2: Pharmacodynamic Effects of this compound in CSU Patients
| Biomarker | Effect of this compound Treatment |
| Circulating Eosinophils | Increased |
| PGD2-mediated Eosinophil Shape Change | Significantly Impaired |
| CRTh2 Surface Expression on Blood Basophils | Significantly Increased |
Data summarized from a single-center, randomized, placebo-controlled study.[2]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in CSU models.
Assessment of Urticaria Activity Score over 7 days (UAS7)
The UAS7 is a patient-reported outcome measure used to assess the severity of CSU.[1][4][5]
Protocol:
-
Patient Diary: Provide patients with a daily diary for 7 consecutive days.
-
Daily Scoring: Instruct patients to record the severity of their wheals and itch once daily, typically in the evening.
-
Wheal Score (24-hour period):
-
Itch Severity Score (24-hour period):
-
-
UAS7 Calculation: Sum the daily wheal and itch scores over the 7-day period. The total UAS7 score ranges from 0 to 42.[4][5]
-
Interpretation:
-
0: Urticaria-free
-
1-6: Well-controlled
-
7-15: Mild
-
16-27: Moderate
-
28-42: Severe[5]
-
Caption: Workflow for calculating and interpreting the UAS7 score.
PGD2-Induced Eosinophil Shape Change Assay (Flow Cytometry)
This assay is a key pharmacodynamic marker to assess the in vitro and ex vivo activity of this compound.
Materials:
-
Whole blood collected in EDTA tubes
-
Prostaglandin D2 (PGD2)
-
This compound or vehicle control (e.g., DMSO)
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow cytometer
Protocol:
-
Blood Collection: Collect peripheral blood from subjects.
-
Incubation (for in vitro inhibition): Aliquot whole blood and incubate with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add PGD2 (e.g., 10 nM final concentration) to the blood samples and incubate for a short period (e.g., 5-10 minutes) at 37°C. A vehicle control (for PGD2) should be included.
-
RBC Lysis: Lyse red blood cells using an RBC lysis buffer according to the manufacturer's instructions.
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the eosinophil population based on their characteristic high side scatter (SSC) and autofluorescence (typically in the FL2/PE channel).[10][11]
-
Measure the change in forward scatter (FSC) of the eosinophil population. An increase in FSC indicates a change in cell shape (activation).
-
-
Data Analysis: Calculate the percentage increase in mean FSC of stimulated samples compared to the unstimulated control. For this compound-treated samples, determine the inhibition of PGD2-induced shape change.
CRTh2 Receptor Expression on Leukocytes (Flow Cytometry)
This protocol allows for the quantification of CRTh2 expression on different leukocyte populations.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) and granulocytes
-
Fluorochrome-conjugated anti-human CRTh2 antibody (e.g., clone BM16)[12][13]
-
Antibodies to identify specific leukocyte populations (e.g., anti-CD3 for T cells, anti-CD19 for B cells, anti-CD16 for neutrophils, etc.)
-
RBC Lysis Buffer (for whole blood)
-
Flow cytometer
Protocol:
-
Sample Preparation: Aliquot whole blood or isolated cells into flow cytometry tubes.
-
Antibody Staining: Add the cocktail of fluorochrome-conjugated antibodies, including the anti-CRTh2 antibody, to the cells. Incubate in the dark at 4°C for 30 minutes.
-
RBC Lysis (if using whole blood): Lyse red blood cells.
-
Washing: Wash the cells with flow cytometry staining buffer.
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on specific leukocyte populations (e.g., lymphocytes, monocytes, eosinophils, basophils) based on their FSC, SSC, and specific cell surface markers.
-
Within each population, quantify the percentage of cells expressing CRTh2 and the mean fluorescence intensity (MFI) of CRTh2 expression.
-
In Vitro Chemotaxis Assay (Transwell System)
This assay measures the ability of this compound to inhibit the migration of eosinophils or Th2 cells towards a PGD2 gradient.
Materials:
-
Isolated eosinophils or Th2 cells
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
PGD2
-
This compound or vehicle control
-
Transwell inserts (with appropriate pore size, e.g., 5 µm for eosinophils)[7]
-
24-well plate
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a cell viability assay)
Protocol:
-
Cell Preparation: Isolate eosinophils or Th2 cells from peripheral blood. Resuspend the cells in chemotaxis buffer.
-
Pre-incubation with this compound: Incubate the cells with various concentrations of this compound or vehicle control.
-
Assay Setup:
-
Add PGD2 (chemoattractant) to the lower wells of the 24-well plate.
-
Add chemotaxis buffer alone to control wells (for measuring random migration).
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration sufficient for cell migration (e.g., 1-3 hours).[7]
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Count the number of cells that have migrated to the lower chamber using a chosen cell counting method.
-
-
Data Analysis: Calculate the chemotactic index (fold increase in migration towards the chemoattractant compared to the control) and the percentage inhibition of chemotaxis by this compound.
Caption: Workflow for the in vitro chemotaxis assay.
Conclusion
This compound represents a targeted therapeutic approach for CSU by specifically inhibiting the PGD2/CRTh2 pathway. The provided application notes and protocols offer a framework for researchers to investigate the role of this pathway in CSU and to evaluate the efficacy of CRTh2 antagonists in relevant experimental models. Clinical data demonstrates that this compound can reduce symptoms and modulate key inflammatory cell functions in patients with antihistamine-refractory CSU.[2][3] The detailed experimental methodologies will enable further preclinical and clinical research to better understand the therapeutic potential of targeting the CRTh2 receptor in chronic urticaria and other allergic diseases. Further studies are warranted to determine the optimal dosing and long-term efficacy of this compound in the management of CSU.[1][14]
References
- 1. droracle.ai [droracle.ai]
- 2. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. gpnotebook.com [gpnotebook.com]
- 5. droracle.ai [droracle.ai]
- 6. karger.com [karger.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of an Oral CRTh2 Antagonist (this compound) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckman.com [beckman.com]
- 13. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urticaria Activity Score (UAS) [mdcalc.com]
AZD1981: A Potent and Selective CRTh2 Antagonist for Pathway Investigation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is a potent, selective, and orally bioavailable antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor.[1][2] CRTh2 is a G-protein coupled receptor that is preferentially expressed on key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3][4] The natural ligand for CRTh2 is prostaglandin (B15479496) D2 (PGD2), a mediator released from activated mast cells.[2][4] The PGD2/CRTh2 signaling pathway is strongly implicated in the pathogenesis of allergic inflammation, making it a key target for therapeutic intervention in diseases such as asthma and allergic rhinitis.[3][4]
This compound serves as a valuable tool compound for investigating the role of the CRTh2 pathway in various biological systems. Its high potency and selectivity allow for precise interrogation of CRTh2-mediated cellular functions.[1][2] These application notes provide detailed protocols for utilizing this compound in key in vitro assays to study CRTh2 signaling and function.
Mechanism of Action
This compound is a non-competitive and reversible antagonist of the human CRTh2 receptor.[1][5] It effectively blocks the binding of PGD2 and its metabolites, thereby inhibiting downstream signaling events.[5] Activation of CRTh2 by PGD2 typically leads to a cascade of intracellular events, including G-protein coupling (primarily Gαi), which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels.[6] This signaling also leads to the activation of phospholipase C, resulting in the generation of inositol (B14025) triphosphate (IP3) and subsequent mobilization of intracellular calcium.[6] Functionally, this pathway activation triggers a range of cellular responses, including chemotaxis, cell shape change, degranulation, and cytokine release in inflammatory cells like eosinophils, basophils, and Th2 lymphocytes.[1][7][8] this compound effectively blocks these agonist-induced responses.[1]
Data Presentation
The following table summarizes the quantitative data for this compound's activity in various preclinical assays.
| Assay Type | Parameter | Value | Cell Type/System | Reference |
| Binding Affinity | ||||
| Radioligand Binding | IC50 | 4 nM | HEK293 cells expressing human recombinant CRTh2 | [1][2] |
| A2 | 35 nM | ex vivo whole blood PGD2-induced eosinophil shape change | [1] | |
| Functional Activity | ||||
| Eosinophil Shape Change | IC50 | 8.5 - 50 nM | Human Eosinophils | [1] |
| Eosinophil CD11b Expression | IC50 | 10 nM | Human Eosinophils | [2] |
| Th2 Cell Chemotaxis | pIC50 | 7.6 ± 0.1 | Human Th2 Cells | [5] |
| Eosinophil Chemotaxis | pIC50 | 7.6 ± 0.1 | Human Eosinophils | [5] |
| Pharmacokinetics | ||||
| Protein Plasma Binding (PPB) | % | 97% | Human Plasma | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CRTh2 signaling pathway, the general experimental workflow for using this compound, and the logical relationship for interpreting experimental outcomes.
Caption: CRTh2 signaling pathway initiated by PGD2 and inhibited by this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: Logical relationship for interpreting experimental results with this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [³H]PGD2) for binding to the CRTh2 receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human CRTh2.
-
[³H]PGD2 (Radioligand).
-
This compound.
-
Unlabeled PGD2 (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 150 mM NaCl, 1 mM EDTA, pH 7.4.
-
Scintillation fluid.
-
96-well microtiter plates.
-
Glass fiber filters.
-
Filter-Mate Harvester.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]PGD2 (typically at its Kd value).
-
Varying concentrations of this compound or vehicle (for total binding) or excess unlabeled PGD2 (for non-specific binding).
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Eosinophil Shape Change Assay
This functional assay measures the morphological change of eosinophils in response to a CRTh2 agonist and the inhibitory effect of this compound.
Materials:
-
Freshly isolated human eosinophils or whole blood.
-
CRTh2 agonist (e.g., PGD2 or DK-PGD2).
-
This compound.
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Fixative solution (e.g., 0.25% BD Cell-Fix™).
-
Flow cytometer.
Procedure:
-
Isolate eosinophils from peripheral blood using standard density gradient centrifugation and negative selection methods. Alternatively, whole blood can be used.
-
Pre-incubate the eosinophil suspension with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the CRTh2 agonist (e.g., PGD2 at a final concentration of 10 nM) and incubate for a further 5-10 minutes at 37°C.
-
Stop the reaction by adding ice-cold fixative solution.
-
Analyze the cells by flow cytometry. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
-
Determine the IC50 of this compound by plotting the percentage inhibition of the agonist-induced shape change against the log concentration of this compound.
Basophil Activation Test (BAT)
This assay assesses the activation of basophils by measuring the upregulation of surface markers (e.g., CD63 or CD203c) upon stimulation, and the inhibitory effect of this compound.
Materials:
-
Freshly drawn heparinized whole blood.
-
CRTh2 agonist (e.g., PGD2).
-
This compound.
-
Fluorochrome-conjugated antibodies against basophil identification markers (e.g., anti-CRTh2, anti-CD123) and activation markers (e.g., anti-CD63, anti-CD203c).
-
Staining buffer.
-
Red blood cell lysis buffer.
-
Flow cytometer.
Procedure:
-
Pre-incubate whole blood samples with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Add the CRTh2 agonist and incubate for 15-30 minutes at 37°C.
-
Stop the activation by placing the samples on ice.
-
Add the antibody cocktail for surface marker staining and incubate for 20-30 minutes in the dark on ice.
-
Lyse the red blood cells using a lysis buffer.
-
Wash the remaining cells with staining buffer and resuspend in a suitable buffer for flow cytometry.
-
Acquire the data on a flow cytometer. Basophils are identified based on their specific marker expression (e.g., CRTh2+/CD123+). Activation is quantified by the percentage of basophils expressing the activation marker (e.g., CD63+).
-
Calculate the inhibitory effect of this compound on basophil activation.
Chemotaxis Assay
This assay evaluates the ability of this compound to block the migration of CRTh2-expressing cells towards a chemoattractant.
Materials:
-
Isolated human Th2 cells or eosinophils.
-
CRTh2 agonist (e.g., PGD2) as the chemoattractant.
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
Procedure:
-
Prepare a cell suspension of Th2 cells or eosinophils in the assay medium.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control.
-
Place the chemoattractant (PGD2) in the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cell suspension to the upper chamber (or Transwell insert).
-
Incubate the plate at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
-
After incubation, remove the upper chamber/insert.
-
Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a hemocytometer, a cell counter, or by using a fluorescent dye and measuring fluorescence.
-
Determine the concentration-dependent inhibition of chemotaxis by this compound and calculate the IC50.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following CRTh2 activation and its inhibition by this compound.
Materials:
-
CRTh2-expressing cells (e.g., HEK293-CRTh2 or primary eosinophils).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
CRTh2 agonist (e.g., PGD2).
-
This compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pipette the cell suspension into a 96- or 384-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CRTh2 agonist into the wells and immediately start recording the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Analyze the data to determine the peak fluorescence response. Calculate the percentage inhibition by this compound at different concentrations to determine the IC50.
Conclusion
This compound is a powerful and specific pharmacological tool for the investigation of the CRTh2 pathway. The protocols outlined in these application notes provide a framework for researchers to study the role of CRTh2 in various cellular processes and disease models. By employing these assays, scientists can further elucidate the intricate mechanisms of allergic inflammation and explore the therapeutic potential of targeting the PGD2/CRTh2 axis.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ex Vivo Analysis of Patient Samples with AZD1981
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is an orally administered, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] CRTH2 is a G protein-coupled receptor activated by prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[3][4] The PGD2/CRTH2 signaling pathway is implicated in the pathophysiology of various inflammatory conditions, including asthma, allergic rhinitis, and chronic urticaria, by promoting the migration and activation of key immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils.[3][5][6] this compound has been evaluated in clinical trials for asthma and chronic spontaneous urticaria.[7][8] These application notes provide detailed protocols for the ex vivo analysis of patient samples to assess the pharmacological activity and therapeutic potential of this compound.
Mechanism of Action
This compound functions as a reversible, non-competitive antagonist of the CRTH2 receptor.[1][9] By binding to CRTH2, this compound blocks the downstream signaling induced by PGD2 and its metabolites.[1][9] This inhibition prevents a cascade of pro-inflammatory events, including the chemotaxis of Th2 cells, eosinophils, and basophils, upregulation of adhesion molecules like CD11b on eosinophils, and the release of pro-inflammatory cytokines.[1][2][3] this compound has demonstrated high selectivity for CRTH2 over the other PGD2 receptor, DP1, and a wide range of other receptors and enzymes.[2][9]
CRTH2 Signaling Pathway and this compound Inhibition
The following diagram illustrates the CRTH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Ex Vivo Analysis
The following diagram outlines a general workflow for the ex vivo analysis of patient samples treated with this compound.
Data Presentation
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Potency of this compound
| Assay | Species | Agonist | IC50 / pIC50 / pKB | Reference |
| CRTH2 Binding (IC50) | Human | PGD2 | 4 nM | [2] |
| Eosinophil CD11b Expression (IC50) | Human | DK-PGD2 | 10 nM | [2] |
| Eosinophil Shape Change (pKB) | Human | DK-PGD2 | 8.55 ± 0.03 | [9] |
| Eosinophil Chemotaxis (pIC50) | Human | PGD2 | 7.6 ± 0.1 | [9] |
| Th2 Cell Chemotaxis | Human | PGD2 | - | [1] |
| Basophil Shape Change | Human | PGD2 | - | [1] |
Table 2: Summary of Clinical Trial Data for this compound in Asthma (Study 2)
| Parameter | This compound Dose (bid) | Change vs. Placebo | p-value | Atopic Status | Reference |
| Morning PEF (L/min) | 1000 mg | +12 | 0.16 | All | [7] |
| ACQ-5 Score | 50 mg | -0.26 | 0.022 | All | [7] |
| ACQ-5 Score | 400 mg | -0.30 | 0.010 | All | [7] |
| ACQ-5 Score | 1000 mg | -0.28 | 0.014 | All | [7] |
| Clinic FEV1 (mL) | 400 mg | ~+170-180 | - | Atopic | [10] |
| Clinic FEV1 (mL) | 1000 mg | ~+170-180 | - | Atopic | [10] |
Table 3: Summary of Clinical Trial Data for this compound in Chronic Spontaneous Urticaria (CSU)
| Parameter | Treatment Group | Change from Baseline | p-value vs. Baseline | Reference |
| Weekly Itch Score | This compound | 35.9% reduction | 0.001 (at end of washout) | [11] |
| Ex Vivo Eosinophil Shape Change | This compound | Significantly inhibited | < 0.05 | [8] |
| Circulating Eosinophils | This compound | Increased | - | [8] |
| Basophil CRTH2 Expression | This compound | Significantly increased | - | [8] |
Experimental Protocols
1. Eosinophil Shape Change Assay
This assay measures the ability of this compound to inhibit PGD2-induced morphological changes in eosinophils, a key indicator of cell activation.[1]
-
Materials:
-
Whole blood from patients (pre- and post-AZD1981 treatment) collected in EDTA tubes.
-
PGD2 or a stable analog like DK-PGD2 (13,14-dihydro-15-keto-PGD2).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 1% formaldehyde (B43269) in PBS).
-
Flow cytometer.
-
-
Protocol:
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add varying concentrations of this compound (for in vitro comparison) or vehicle control and incubate for 15 minutes at 37°C. For ex vivo analysis of patient samples, this step is omitted.
-
Add a sub-maximal concentration of PGD2 or DK-PGD2 to stimulate the cells and incubate for 5 minutes at 37°C. Include an unstimulated control.
-
Stop the reaction by adding 400 µL of cold fixative solution.
-
Acquire data on a flow cytometer. Eosinophils can be identified based on their characteristic forward and side scatter properties.
-
Analyze the change in forward scatter (FSC) as an indicator of cell shape change. A rightward shift in the FSC histogram indicates cell activation.
-
Calculate the percentage inhibition of shape change for this compound-treated samples relative to the PGD2-stimulated control.
-
2. CD11b Upregulation Assay by Flow Cytometry
This assay quantifies the expression of the adhesion molecule CD11b on the surface of eosinophils, which is upregulated upon activation.[9]
-
Materials:
-
Isolated granulocytes or whole blood from patients.
-
PGD2 or DK-PGD2.
-
Fluorochrome-conjugated anti-CD11b antibody.
-
Fluorochrome-conjugated antibodies to identify eosinophils (e.g., anti-CD16- and anti-Siglec-8+).
-
RBC lysis buffer.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
-
-
Protocol:
-
Aliquot 100 µL of whole blood or a suspension of isolated granulocytes into flow cytometry tubes.
-
For in vitro dose-response curves, pre-incubate with this compound for 15 minutes at 37°C.
-
Stimulate the cells with PGD2 or DK-PGD2 for 15 minutes at 37°C.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.
-
If using whole blood, lyse red blood cells using RBC lysis buffer according to the manufacturer's protocol.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cell pellet in FACS buffer and acquire data on a flow cytometer.
-
Gate on the eosinophil population and quantify the median fluorescence intensity (MFI) of CD11b.
-
Determine the inhibitory effect of this compound by comparing the CD11b MFI in treated versus untreated stimulated samples.
-
3. Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of immune cells, such as eosinophils or Th2 cells, towards a PGD2 gradient.[9]
-
Materials:
-
Isolated eosinophils or Th2 cells from patients.
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts).
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
PGD2.
-
Calcein-AM or other cell viability dye for quantification.
-
Fluorescence plate reader.
-
-
Protocol:
-
Isolate the target cell population (e.g., eosinophils) from patient blood samples using standard techniques.
-
Resuspend the cells in assay medium. For in vitro experiments, pre-incubate the cells with this compound or vehicle for 30 minutes at 37°C.
-
Add PGD2 (chemoattractant) to the lower wells of the chemotaxis chamber. Add assay medium alone to control wells.
-
Place the Transwell inserts into the wells and add the cell suspension to the top of the inserts.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the migrated cells and measuring their fluorescence if pre-labeled with Calcein-AM, or by direct cell counting.
-
Calculate the chemotactic index (fold migration over control) and the percentage inhibition by this compound.
-
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. karger.com [karger.com]
Application Notes and Protocols for AZD1981 Treatment in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] CRTH2 is a G-protein coupled receptor activated by its endogenous ligand, prostaglandin D2 (PGD2), which is primarily released from activated mast cells.[2][3] The activation of the PGD2/CRTH2 signaling pathway is implicated in the pathogenesis of type 2 inflammatory diseases, such as asthma, allergic rhinitis, and atopic dermatitis, by mediating the chemotaxis and activation of key immune cells including T helper 2 (Th2) cells, eosinophils, and basophils.[2][4][5]
This compound has been investigated in clinical trials for asthma and chronic spontaneous urticaria.[2][4][5] Preclinical studies have demonstrated its ability to block PGD2-induced responses in human immune cells.[2][3][6] While direct studies of this compound in humanized mouse models are not extensively documented in publicly available literature, these models present a valuable platform for preclinical evaluation of its therapeutic potential on a human immune system in vivo.
This document provides a summary of the preclinical data for this compound and proposes a detailed protocol for its evaluation in a humanized mouse model of allergic airway inflammation.
Mechanism of Action
This compound is an orally administered small molecule that acts as a reversible and non-competitive antagonist of the CRTH2 receptor.[1][6] By binding to the CRTH2 receptor, this compound prevents its interaction with PGD2, thereby inhibiting downstream signaling events that lead to the migration and activation of type 2 inflammatory cells.[2][6] This mechanism of action makes this compound a targeted therapy for diseases driven by PGD2-mediated inflammation.
Signaling Pathway of PGD2 via CRTH2 and Inhibition by this compound
Caption: PGD2/CRTH2 signaling pathway and this compound inhibition.
Preclinical Data
The following tables summarize the in vitro and ex vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Assay | Value | Reference |
| Binding Affinity | ||||
| pIC50 | Human | [3H]PGD2 displacement from recombinant DP2 | 8.4 | [6] |
| IC50 | Human | Recombinant DP2 binding | 4 nM | [1] |
| Functional Activity | ||||
| pKB | Human | Eosinophil CD11b up-regulation | 8.55 ± 0.03 | [6] |
| pIC50 | Human | Eosinophil chemotaxis | 7.6 ± 0.1 | [6] |
| IC50 | Human | Agonist-induced functional assays | 8.5-50 nM | [1] |
| Selectivity | ||||
| DP1 Receptor | Human | [3H]PGD2 displacement from recombinant DP1 | >1000-fold selective for DP2 | [6] |
| Other Receptors/Enzymes | Human | Panel of >340 targets | Highly selective | [6] |
Table 2: Cross-Species CRTH2 Binding Activity of this compound
| Species | Binding Activity | Reference |
| Mouse | Yes | [6] |
| Rat | Yes | [6] |
| Guinea Pig | Yes | [6] |
| Rabbit | Yes | [6] |
| Dog | Yes | [6] |
Proposed Experimental Protocol for this compound in a Humanized Mouse Model of Allergic Airway Inflammation
This protocol describes a proposed study to evaluate the efficacy of this compound in a humanized mouse model of house dust mite (HDM)-induced allergic airway inflammation.
Generation of Humanized Mice
-
Mouse Strain: NOD-scid IL2Rγnull (NSG) mice are recommended due to their profound immunodeficiency, which allows for robust engraftment of human hematopoietic stem cells (HSCs).
-
Humanization Procedure:
-
Sub-lethally irradiate neonatal (1-3 days old) or adult (6-8 weeks old) NSG mice.
-
Inject human CD34+ HSCs, sourced from cord blood, intrahepatically (for neonates) or intravenously (for adults).
-
Allow 12-16 weeks for the reconstitution of a human immune system.
-
Confirm successful engraftment by flow cytometric analysis of peripheral blood for human CD45+ cells and subsequent immune cell subsets (e.g., T cells, B cells, NK cells, eosinophils).
-
Allergic Airway Inflammation Model
-
Sensitization:
-
On day 0, sensitize humanized mice by intraperitoneal injection of 10 µg of house dust mite (HDM) extract emulsified in alum.
-
-
Challenge:
-
On days 7, 8, and 9, challenge the mice intranasally with 10 µg of HDM extract in sterile saline under light isoflurane (B1672236) anesthesia.
-
A control group should receive intranasal saline.
-
This compound Treatment
-
Dosing: Based on preclinical studies in other species and clinical trials, a starting dose of 10-30 mg/kg, administered orally twice daily, is proposed. Dose-ranging studies may be necessary to determine the optimal dose in humanized mice.
-
Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., suspension in 0.5% methylcellulose).
-
Begin treatment one day before the first HDM challenge (day 6) and continue daily until the end of the experiment (day 10).
-
A vehicle control group should receive the formulation without this compound.
-
Experimental Workflow
Caption: Experimental workflow for this compound in a humanized mouse model.
Endpoint Analysis (Day 11)
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform a tracheotomy.
-
Lavage the lungs with sterile saline.
-
Perform total and differential cell counts on the BAL fluid to quantify human eosinophils, neutrophils, lymphocytes, and macrophages.
-
Measure levels of human cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA or multiplex assay.
-
-
Lung Histology:
-
Perfuse the lungs and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.
-
-
Flow Cytometry of Lung and Spleen:
-
Prepare single-cell suspensions from lung tissue and spleen.
-
Perform flow cytometric analysis to characterize the infiltration of human immune cell populations (Th2 cells, ILC2s, eosinophils).
-
-
Serum Analysis:
-
Collect blood at termination and measure total and HDM-specific human IgE levels.
-
Expected Outcomes
Treatment with this compound is expected to reduce the influx of human eosinophils and other inflammatory cells into the lungs of HDM-challenged humanized mice. A reduction in the levels of type 2 cytokines in the BAL fluid and decreased mucus production in the airways are also anticipated. These outcomes would provide strong preclinical evidence for the efficacy of this compound in mitigating allergic airway inflammation driven by a human immune system.
Conclusion
Humanized mouse models offer a powerful tool to investigate the in vivo efficacy of CRTH2 antagonists like this compound on human immune cells. The proposed protocol provides a framework for a comprehensive preclinical evaluation of this compound's potential as a therapeutic agent for allergic diseases. The successful execution of such studies would yield valuable data to support its further clinical development.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. dovepress.com [dovepress.com]
- 5. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with AZD1981 in vitro
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies and challenges encountered during in vitro experiments with AZD1981.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or shows precipitation after dilution in cell culture media. What should I do?
A1: This is likely due to the solubility limits of this compound in aqueous solutions. While the compound has high aqueous solubility, high concentrations or improper dilution can lead to precipitation.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Working Concentration: When preparing your final working concentration, ensure the final DMSO concentration in your cell culture media is low, typically ≤0.1%, to avoid solvent-induced cytotoxicity. Perform serial dilutions in media from the stock solution.
-
Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO as your this compound-treated samples.[1]
-
Solubility Check: If precipitation persists, you can visually inspect the solution or centrifuge it at high speed to pellet any precipitate. Test the supernatant for the desired concentration.[2]
Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
A2: Several factors could contribute to a lack of effect. Consider the following:
-
Cell Type and CRTh2 Expression: this compound is a selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2).[3][4] Ensure your cell line (e.g., eosinophils, basophils, Th2 cells) expresses sufficient levels of CRTh2.[5][6][7] CRTh2 expression can be downregulated upon cell activation.[5]
-
Agonist Potency: The inhibitory effect of this compound will only be observed in the presence of a CRTh2 agonist. Use a potent agonist like Prostaglandin D2 (PGD2) or 13,14-dihydro-15-keto-PGD2 (DK-PGD2) to stimulate the CRTh2 pathway.[1][8]
-
Compound Potency and Concentration: Verify the potency of your this compound lot. Ensure you are using a concentration range appropriate for your assay. Refer to the table below for typical effective concentrations.
-
Assay-Specific Conditions: The observed antagonism can appear different depending on the assay. For instance, in whole blood shape change assays, this compound may cause a parallel rightward shift of the agonist curve without depressing the maximum response, which can be attributed to higher receptor reserve in that system.[1]
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results can stem from variability in experimental conditions.
-
Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and incubation times.
-
Compound Stability: While this compound is generally stable, its stability in cell culture media over long incubation periods should be considered. For long-term experiments, replenishing the media with fresh compound may be necessary. The stability of any drug in media can be influenced by components like cysteine and ferric ammonium (B1175870) citrate.[2][9]
-
Agonist Preparation: Prepare fresh agonist solutions for each experiment, as their potency can degrade over time.
-
Positive and Negative Controls: Always include appropriate positive (agonist-only) and negative (vehicle-only) controls to benchmark your results.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Agonist | Potency (IC50 / pIC50 / pKB) | Reference |
| Receptor Binding | Recombinant Human CRTh2 | [3H]PGD2 | IC50: 4 nM (pIC50 = 8.4) | [1][4] |
| CD11b Upregulation | Human Eosinophils | DK-PGD2 | pKB: 8.55 | [1] |
| Eosinophil Shape Change | Human Eosinophils | DK-PGD2 | - | [1][3] |
| Basophil Shape Change | Human Basophils | PGD2 | - | [1][3] |
| Eosinophil Chemotaxis | Human Eosinophils | PGD2 | pIC50: 7.6 | [1] |
| Th2 Cell Chemotaxis | Human Th2 Cells | DK-PGD2 | pIC50: 7.5 | [1] |
Experimental Protocols
Protocol 1: Eosinophil Shape Change Assay
This protocol is adapted from studies demonstrating this compound's effect on eosinophil shape change.[1][10][11]
-
Cell Preparation: Isolate human eosinophils from peripheral blood.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in an appropriate assay buffer (e.g., HBSS/HEPES). The final DMSO concentration should be kept constant across all wells, typically below 0.1%.
-
Assay Procedure:
-
Pre-incubate the isolated eosinophils with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add a CRTh2 agonist, such as DK-PGD2, at a sub-maximal concentration (e.g., EC80).
-
Incubate for a further 15 minutes at 37°C.
-
Fix the cells using a suitable fixative.
-
-
Data Acquisition: Analyze the change in cell shape (e.g., forward scatter) using flow cytometry.
-
Data Analysis: Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound to determine the inhibitory effect.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound and a typical in vitro experimental workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
- 1. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 6. karger.com [karger.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Studies with AZD1981: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of AZD1981 in in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] By blocking this receptor, this compound inhibits the chemotaxis and activation of key inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes, which are implicated in allergic inflammation.[3][4][5]
2. What are the key in vitro potency values for this compound?
This compound has demonstrated high potency in various in vitro assays. These values are crucial for initial experimental design and for understanding the compound's intrinsic activity.
| Assay Type | Species | Cell/System | Parameter | Value | Reference |
| Binding Affinity | Human | Recombinant CRTh2 | IC50 | 4 nM | [1][2] |
| Functional Antagonism | Human | Eosinophils (CD11b expression) | IC50 | 10 nM | [2] |
| Functional Antagonism | Human | Th2 cells (chemotaxis) | pIC50 | 7.6 ± 0.1 | [3] |
| Functional Antagonism | Human | Eosinophils (chemotaxis) | pIC50 | 7.6 ± 0.1 | [3] |
3. What is a recommended starting dose for in vivo animal studies?
Preclinical studies in guinea pigs have shown that this compound can completely inhibit DK-PGD2-induced eosinophil mobilization at a concentration of 100 nM.[2] However, the optimal starting dose in other animal models will depend on the species, disease model, and route of administration. A thorough dose-range finding study is highly recommended. Clinical trials in humans have explored a wide range of oral doses, from 10 mg to 1000 mg twice daily, which can provide context for exposure levels.[5][6][7][8]
Troubleshooting Guide
Issue: Difficulty in determining the optimal in vivo concentration of this compound.
Determining the optimal dose requires a systematic approach that integrates pharmacokinetics (PK), pharmacodynamics (PD), and efficacy evaluation.
Step 1: Initial Dose Selection and Range Finding
-
Problem: Unsure of the initial dose to test in a new animal model.
-
Solution: Begin with a dose-range finding study. Based on the in vitro potency (IC50 of 4-10 nM) and available in vivo data, a starting range could be calculated. It is crucial to assess for any signs of toxicity at higher doses.
Step 2: Pharmacokinetic (PK) Analysis
-
Problem: It is unclear if the administered dose is achieving sufficient exposure in the target tissue.
-
Solution: Conduct a PK study to measure key parameters.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Ensures that the concentration reaches a level expected to be efficacious based on in vitro data. |
| Tmax | Time to reach Cmax | Informs the optimal timing for efficacy assessments post-dosing. |
| AUC | Area under the curve (total drug exposure) | Provides a measure of the overall exposure to the drug over a dosing interval. |
| Half-life (t½) | Time for plasma concentration to reduce by half | Helps in determining the appropriate dosing frequency to maintain therapeutic levels. |
Experimental Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model: Select the appropriate animal model for your disease of interest.
-
Dosing: Administer a single dose of this compound via the intended route (e.g., oral gavage). Include multiple dose groups to assess linearity.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Analysis: Process blood to plasma and analyze this compound concentrations using a validated method like LC-MS/MS.
-
Data Analysis: Calculate the key PK parameters listed above.
Step 3: Pharmacodynamic (PD) Biomarker Assessment
-
Problem: Lack of a measurable biological response to confirm target engagement in vivo.
-
Solution: Utilize a relevant pharmacodynamic biomarker. A key mechanism of this compound is the inhibition of eosinophil activity. An ex vivo eosinophil shape change assay is a well-established method to demonstrate target engagement.[1][6]
Experimental Protocol: Ex Vivo Eosinophil Shape Change Assay
-
Animal Treatment: Dose animals with this compound or vehicle.
-
Blood Collection: Collect whole blood at various time points post-dosing.
-
Ex Vivo Stimulation: Treat blood samples with a CRTh2 agonist, such as PGD2 or DK-PGD2.
-
Flow Cytometry: Analyze the eosinophil population for changes in forward scatter, which indicates a shape change.
-
Analysis: Compare the agonist-induced shape change in blood from this compound-treated animals versus vehicle-treated animals to determine the degree of target inhibition.
Step 4: Efficacy Studies
-
Problem: The selected dose is not producing the desired therapeutic effect in the disease model.
-
Solution: Based on the PK/PD data, select a range of doses for your efficacy study. Ensure that the dosing regimen maintains plasma concentrations above the target efficacious concentration for a sufficient duration. If efficacy is still not observed, consider the following:
-
Solubility and Formulation: this compound is insoluble in water and ethanol.[2] Ensure the formulation provides adequate bioavailability. It is soluble in DMSO.[2]
-
Species Differences: this compound exhibits cross-species binding activity to CRTh2 in mouse, rat, guinea pig, rabbit, and dog.[3] However, functional responses to CRTh2 agonists were not observed in mouse, rat, or rabbit cell systems, while responses were seen in guinea pigs and dogs.[3][9] This highlights the importance of selecting an appropriate animal model where the downstream signaling is conserved.
-
Visual Guides
Below are diagrams to visualize key concepts in this compound research.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. dovepress.com [dovepress.com]
- 6. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD1981 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of AZD1981 in cellular assays. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary data tables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] By blocking this receptor, this compound inhibits the activation and chemotaxis of key inflammatory cells such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2]
Q2: What are the known on-target effects of this compound in cellular assays?
In various human cell systems, this compound has been shown to block several CRTh2-driven responses, including:
Q3: What are the potential off-target effects of this compound that I should be aware of in my in vitro experiments?
Based on preclinical data, researchers should be aware of the following potential off-target activities:
-
CYP450 Enzyme Interactions: this compound has been shown to be a weak inhibitor of cytochrome P450 2C9 (CYP2C9).[3][4] Furthermore, a primary metabolite of this compound is a more potent inhibitor of this enzyme.[4] There is also evidence that this compound can act as an inducer of CYP3A4 in vitro.[3]
-
Transporter Inhibition: this compound is a weak inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1) and UDP-glucuronosyltransferase 1A1 (UGT1A1), with inhibitory concentrations observed to be greater than 10µM.[3]
Q4: How selective is this compound against other receptors and enzymes?
This compound has demonstrated high selectivity. In broad screening panels, it was tested against over 340 other enzymes and receptors and showed greater than 1000-fold selectivity for CRTh2 over the prostaglandin D1 receptor (DP1).[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in the metabolism of a co-administered compound in hepatocyte cultures. | Inhibition of CYP2C9 by this compound or its metabolite. | 1. Measure the activity of CYP2C9 in the presence and absence of this compound using a specific substrate. 2. Consider if your experimental system generates the N-deacetylated metabolite of this compound, which is a more potent CYP2C9 inhibitor.[4] |
| Decreased efficacy of a co-administered compound that is a known CYP3A4 substrate. | Induction of CYP3A4 expression by this compound. | 1. Perform a CYP3A4 induction assay by measuring mRNA levels or enzyme activity after treating cells with this compound. 2. If induction is confirmed, consider using a lower concentration of this compound if experimentally feasible, or select alternative co-administered compounds that are not CYP3A4 substrates. |
| Altered intracellular concentration of compounds known to be OATP1B1 substrates. | Weak inhibition of OATP1B1 by this compound. | 1. Conduct an OATP1B1 inhibition assay using a probe substrate to confirm this interaction in your cell system. 2. As the inhibition is reported to be weak (>10 µM), ensure your working concentration of this compound is below this threshold if you wish to avoid this off-target effect.[3] |
| Inconsistent results in on-target activity assays. | Issues with compound stability, cell health, or assay conditions. | 1. Verify the stability of this compound in your assay medium. 2. Perform a cell viability assay to ensure the observed effects are not due to cytotoxicity. 3. Optimize agonist concentration and incubation times for your specific cell type. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target and potential off-target activities of this compound in in vitro assays.
Table 1: On-Target Activity of this compound
| Target | Assay Type | Species | Potency (IC₅₀/pIC₅₀) | Reference |
| CRTh2 (DP2) | Radioligand Binding ([³H]PGD₂) | Human | IC₅₀: 4 nM (pIC₅₀: 8.4) | [5] |
| CRTh2 (DP2) | Eosinophil CD11b Expression | Human | - | [1][2] |
| CRTh2 (DP2) | Eosinophil Chemotaxis | Human | pIC₅₀: 7.6 | [5] |
| CRTh2 (DP2) | Th2 Cell Chemotaxis | Human | pIC₅₀: 7.5 | [5] |
Table 2: Potential Off-Target Activity of this compound
| Off-Target | Assay Type | Substrate | Potency (IC₅₀) | Reference |
| CYP2C9 | Recombinant Enzyme Inhibition | S-warfarin | 89 µM | [4] |
| CYP2C9 (N-deacetylated metabolite) | Recombinant Enzyme Inhibition | S-warfarin | 2.4 µM | [4] |
| OATP1B1 | Transporter Inhibition | Not Specified | > 10 µM | [3] |
| UGT1A1 | Enzyme Inhibition | Not Specified | > 10 µM | [3] |
| CYP3A4 | Enzyme Induction | Not Specified | Inducer | [3] |
Visualizations
Caption: On-target signaling pathway of this compound at the CRTh2 receptor.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (e.g., CYP2C9)
This protocol provides a general method for determining the IC₅₀ of this compound against a specific CYP isozyme using human liver microsomes.
-
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP2C9-specific substrate (e.g., S-warfarin, diclofenac)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., sulfaphenazole (B1682705) for CYP2C9)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching)
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a dilution series of this compound in buffer (e.g., 0.1 to 300 µM). Also prepare solutions for vehicle control, positive control, and a no-cofactor control.
-
In a 96-well plate, add HLMs, phosphate buffer, and the CYP2C9 substrate.
-
Add the this compound dilutions or control solutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells except the no-cofactor control.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the substrate-specific metabolite by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2C9 activity at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: In Vitro OATP1B1 Inhibition Assay
This protocol describes a method to assess the inhibitory potential of this compound on OATP1B1-mediated uptake in stably transfected cells.
-
Materials:
-
HEK293 cells stably expressing OATP1B1 and mock-transfected control cells.
-
This compound
-
OATP1B1 probe substrate (e.g., [³H]-estradiol-17β-glucuronide, pitavastatin)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Positive control inhibitor (e.g., cyclosporin (B1163) A)
-
Scintillation fluid and counter (for radiolabeled substrates) or LC-MS/MS system.
-
24- or 96-well plates
-
-
Procedure:
-
Seed OATP1B1-expressing and mock cells onto plates and grow to confluence.
-
Prepare a dilution series of this compound and a positive control in HBSS.
-
On the day of the experiment, wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with the this compound dilutions or control solutions at 37°C for 10-30 minutes.
-
Initiate uptake by adding the OATP1B1 probe substrate (also in HBSS, can be co-dosed with inhibitor).
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Terminate the transport by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., containing 0.1% SDS).
-
Measure the amount of substrate taken up by the cells using either scintillation counting or LC-MS/MS.
-
-
Data Analysis:
-
For each concentration, calculate the specific OATP1B1-mediated uptake by subtracting the uptake in mock cells from that in OATP1B1-expressing cells.
-
Calculate the percent inhibition of OATP1B1-mediated uptake at each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting and fitting the data as described for the CYP inhibition assay.
-
Protocol 3: In Vitro CYP3A4 Induction Assay in Cultured Hepatocytes
This protocol outlines a method to evaluate the potential of this compound to induce CYP3A4 expression in primary human hepatocytes.
-
Materials:
-
Plated, cryopreserved primary human hepatocytes.
-
Hepatocyte culture medium.
-
This compound
-
Positive control inducer (e.g., rifampicin (B610482) for CYP3A4)
-
Negative control (vehicle, e.g., DMSO)
-
Reagents for RNA extraction and qRT-PCR, or a CYP3A4 enzyme activity assay kit (e.g., using a luminogenic substrate).
-
-
Procedure:
-
Allow hepatocytes to acclimate in culture for 24-48 hours.
-
Prepare solutions of this compound, positive control, and vehicle control in the culture medium.
-
Replace the medium in the hepatocyte cultures with the medium containing the test compounds.
-
Incubate the cells for 48-72 hours, replacing the medium with freshly prepared test compounds every 24 hours.
-
After the incubation period, assess CYP3A4 induction:
-
For mRNA analysis: Lyse the cells, extract total RNA, and perform qRT-PCR for CYP3A4 and a housekeeping gene (e.g., GAPDH).
-
For enzyme activity analysis: Wash the cells and perform a CYP3A4 activity assay according to the kit manufacturer's instructions.
-
-
Parallel wells should be treated and assessed for cytotoxicity to ensure that the tested concentrations are non-toxic.
-
-
Data Analysis:
-
mRNA: Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control using the ΔΔCt method.
-
Enzyme Activity: Calculate the fold increase in CYP3A4 activity relative to the vehicle control.
-
Plot the fold induction against the this compound concentration to determine the maximum induction (Eₘₐₓ) and the effective concentration giving 50% of the maximal response (EC₅₀).
-
References
- 1. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. An S‐warfarin and this compound interaction: in vitro and clinical pilot data suggest the N‐deacetylated amino acid metabolite as the primary perpetrator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the lack of a clear dose-response with AZD1981
Welcome to the technical support center for AZD1981. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound, a selective CRTh2 antagonist. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments, with a particular focus on the observed lack of a clear dose-response relationship.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1] Its mechanism of action involves blocking the binding of the natural ligand, prostaglandin D2 (PGD2), to the CRTh2 receptor.[2] This inhibition is intended to prevent the downstream signaling cascade that leads to the activation and chemotaxis of key inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes.[2][3][4] Preclinically, this compound has been shown to be a reversible and non-competitive antagonist of the human CRTh2 receptor.[5][6]
Q2: We are not observing a clear dose-response with this compound in our clinical or preclinical models. Is this a known issue?
A2: Yes, the lack of a clear dose-response relationship has been reported in some clinical trials involving this compound for asthma.[7][8] For instance, in a Phase II study, various doses of this compound resulted in significant improvements in the Asthma Control Questionnaire (ACQ-5) scores, but without a discernible dose-dependent effect.[7][8] Similarly, another Phase IIb study in patients with atopic asthma did not find a statistically significant improvement in the primary endpoint (FEV1) at the highest dose, which precluded the statistical interpretation for lower doses, and no dose-response relationship was observed for secondary endpoints.[9][10][11]
This phenomenon can be attributed to several factors, including but not limited to, reaching a therapeutic plateau at the lowest doses tested, complex underlying disease pathophysiology, and potential experimental variability. The following sections provide detailed troubleshooting guides to help you investigate the potential causes in your specific experimental setup.
Troubleshooting Guide: Investigating the Lack of Dose-Response
A flat or unclear dose-response curve can be perplexing. This guide provides a systematic approach to troubleshoot potential experimental issues.
Problem 1: Apparent Plateau in Biological Response Across All Tested Concentrations
Possible Cause 1: Receptor Saturation
The lowest concentration of this compound used may be sufficient to achieve maximal or near-maximal target engagement and inhibition of the CRTh2 receptor. In clinical studies, effective target coverage was suggested at doses of 40-80mg BID or TID.[5]
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of this compound concentrations, including significantly lower doses, to identify the steep part of the dose-response curve.
-
Target Engagement Assay: If possible, perform a target engagement assay to correlate the concentration of this compound with the degree of CRTh2 receptor occupancy or inhibition. An ex vivo whole blood PGD2-induced eosinophil shape change assay has been used for this purpose.[5]
Possible Cause 2: Non-Competitive Antagonism
This compound has been described as a functionally non-competitive antagonist.[5] In some assay systems, non-competitive antagonists can produce a rightward shift in the agonist dose-response curve and a depression of the maximal response, which might complicate the interpretation of a traditional dose-response relationship.[6]
Troubleshooting Steps:
-
Schild Analysis: Perform a Schild analysis by measuring the dose-response of the agonist (e.g., PGD2 or a selective CRTh2 agonist like DK-PGD2) in the presence of multiple fixed concentrations of this compound. This can help to characterize the nature of the antagonism.
-
Vary Agonist Concentration: Investigate the effect of this compound at different concentrations of the agonist to better understand the interaction.
Problem 2: High Variability in Experimental Readouts
Possible Cause: Assay Sensitivity and Specificity
The chosen assay may not be sensitive enough to detect subtle dose-dependent effects, or it may be influenced by off-target effects or other signaling pathways.
Troubleshooting Steps:
-
Assay Validation: Ensure your primary assay is validated for robustness, reproducibility, and sensitivity. Key assays used to characterize this compound's activity include eosinophil shape change, CD11b expression, and chemotaxis assays.[5][6]
-
Control Experiments: Include appropriate positive and negative controls in every experiment. A positive control could be a known CRTh2 antagonist with a well-characterized dose-response, and a negative control could be a vehicle or an inactive compound.
-
Orthogonal Assays: Use a secondary, mechanistically distinct assay to confirm your findings. For example, if you are using a chemotaxis assay, you could also measure changes in intracellular calcium mobilization or β-arrestin recruitment upon agonist stimulation.
Data Summary from Clinical Trials
The following tables summarize key quantitative data from published clinical trials with this compound, illustrating the observed effects and the lack of a clear dose-response relationship.
Table 1: Summary of a Phase II Dose-Ranging Study in Patients with Uncontrolled Asthma (Study 2) [7]
| This compound Dose (BID) | Change in Morning PEF (L/min) vs. Placebo (p-value) | Change in ACQ-5 Score vs. Placebo (p-value) | Change in Clinic FEV1 (mL) vs. Placebo (p-value) |
| 50 mg | Not Reported | -0.26 (p=0.022) | Not Reported |
| 400 mg | Not Reported | -0.30 (p=0.010) | +170 (p=0.015) |
| 1000 mg | +12 (p=0.16) | -0.28 (p=0.015) | Not Reported |
Table 2: Summary of a Phase IIb Study in Patients with Atopic Asthma on ICS and LABA [9]
| This compound Dose | Mean Change in FEV1 (L) vs. Placebo (p-value) |
| 80 mg QD | Not Statistically Interpretable |
| 200 mg QD | Not Statistically Interpretable |
| 10 mg BID | Not Statistically Interpretable |
| 40 mg BID | Not Statistically Interpretable |
| 100 mg BID | Not Statistically Interpretable |
| 400 mg BID | +0.02 (p=0.58) |
Experimental Protocols
Protocol 1: Ex Vivo Eosinophil Shape Change Assay
This assay is a functional measure of CRTh2 receptor activation and its inhibition by antagonists like this compound.
Materials:
-
Freshly drawn human whole blood (anticoagulated with EDTA)
-
CRTh2 agonist (e.g., PGD2 or DK-PGD2)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 1% formaldehyde (B43269) in PBS)
-
Flow cytometer
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS. Prepare working solutions of the CRTh2 agonist.
-
Incubation: Aliquot whole blood into tubes. Add the desired concentrations of this compound or vehicle control and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the CRTh2 agonist at a predetermined concentration (typically EC80) to induce eosinophil shape change. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Fixation: Stop the reaction by adding a cold fixative solution.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Eosinophils can be identified based on their characteristic forward and side scatter properties. The change in shape is measured as an increase in the forward scatter (FSC) signal.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced shape change at each concentration of this compound. Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: CRTh2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. dovepress.com [dovepress.com]
- 3. karger.com [karger.com]
- 4. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
Why AZD1981 failed to meet primary endpoints in some clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD1981, focusing on why it failed to meet primary endpoints in some clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 (PGD2) receptor 2 (DP2).[1][2] CRTh2 is a receptor expressed on various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, which are key drivers of allergic inflammation.[3][4] By blocking the CRTh2 receptor, this compound is intended to inhibit the chemotaxis and activation of these inflammatory cells, thereby reducing the allergic response seen in conditions like asthma.[4][5]
Q2: In which indications has this compound been studied and failed to meet its primary endpoints?
This compound has been investigated in clinical trials for atopic asthma and chronic spontaneous urticaria (CSU), where it did not achieve its primary efficacy endpoints.[6][7]
-
Atopic Asthma: In a Phase IIb study (NCT01197794), this compound as an add-on therapy to inhaled corticosteroids (ICS) and long-acting β2-agonists (LABA) failed to produce a clinically relevant improvement in lung function.[6][8][9] Earlier Phase II trials also showed a nonsignificant effect on the primary endpoint of morning peak expiratory flow (PEF).[3][10]
-
Chronic Spontaneous Urticaria (CSU): In a study with antihistamine-refractory CSU patients, this compound did not meet the primary endpoint of a significant decrease in the Urticaria Activity Score over 7 days (UAS7).[7][11]
Q3: What were the specific primary endpoints that this compound failed to meet in the asthma trials?
The primary endpoints that were not met in key asthma clinical trials were:
-
Phase IIb (NCT01197794): The mean change from baseline in pre-dose, pre-bronchodilator forced expiratory volume in 1 second (FEV1) averaged over weeks 2, 4, 8, and 12.[6][8]
-
Two Earlier Phase II Trials (D9830C00003 & D9830C00004): The change in morning peak expiratory flow (PEF) after 4 weeks of treatment.[3][10]
Troubleshooting Guide: Understanding this compound Trial Failures
This guide addresses potential reasons for the failure of this compound to meet primary endpoints in clinical trials.
Issue 1: Lack of Efficacy on Primary Lung Function Endpoints in Asthma
In a large Phase IIb study, this compound, at doses up to 400 mg twice daily (BID), did not significantly improve the primary endpoint of FEV1 compared to placebo in patients with atopic asthma already receiving ICS and LABA therapy.[6][8][9]
Quantitative Data Summary: Phase IIb Asthma Trial (NCT01197794)
| Treatment Group | Mean Change from Baseline in FEV1 (L) | P-value vs. Placebo |
| Placebo | --- | --- |
| This compound (10 mg BID) | --- | Not statistically tested |
| This compound (40 mg BID) | --- | Not statistically tested |
| This compound (100 mg BID) | --- | Not statistically tested |
| This compound (400 mg BID) | 0.02 | 0.58 |
| This compound (80 mg QD) | --- | Not statistically tested |
| This compound (200 mg QD) | --- | Not statistically tested |
Statistical testing for lower doses was not performed as the highest dose did not show a significant effect.[6]
Quantitative Data Summary: Earlier Phase II Asthma Trials
| Study | Treatment Group | Change in Morning PEF (L/min) vs. Placebo | P-value |
| Study 1 (D9830C00003) | This compound 1000 mg BID | 9.5 | 0.086 |
| Study 2 (D9830C00004) | This compound 1000 mg BID | 12 | 0.16 |
Possible Explanations & Troubleshooting:
-
Patient Population: The inclusion of patients already on standard-of-care ICS and LABA therapy might have masked the potential effect of this compound. The underlying inflammation in this patient group may be less responsive to CRTh2 antagonism.[6] A post-hoc analysis of one study suggested that atopic patients showed a greater response, indicating that a more targeted patient selection could be beneficial.[3][4]
-
Drug Potency and Dose: While this compound is a potent CRTh2 antagonist, the doses used in the clinical trials may not have been sufficient to elicit a clinically meaningful effect on lung function, or a clear dose-response relationship was not established.[3][6]
-
Complexity of Asthma Pathophysiology: Asthma is a heterogeneous disease. The CRTh2 pathway may be a key driver in only a subset of patients. Other inflammatory pathways not targeted by this compound could be more dominant in the broader patient population studied.
Issue 2: Failure to Meet Primary Endpoint in Chronic Spontaneous Urticaria (CSU)
In a trial on CSU, this compound (40 mg three times daily) did not achieve the primary endpoint of a UAS7 decrease of ≥ 9.5.[7][11]
Quantitative Data Summary: Chronic Spontaneous Urticaria Trial
| Endpoint | Result |
| Primary Endpoint (UAS7 decrease ≥ 9.5) | Not met |
| Effect on Weekly Itch Severity Scores | Greater effect than on hive scoring |
Possible Explanations & Troubleshooting:
-
Delayed Onset of Action: The study observed a delayed, modest reduction in itch, suggesting that the 4-week treatment period may have been too short to observe the full therapeutic effect.[7]
-
Dose Selection: The optimal dose for CSU is unknown, and the dose used (40 mg TID) was selected based on preclinical and asthma trial data. Higher doses might be more effective but were associated with liver function abnormalities in previous studies.[7][11]
-
Primary Endpoint Selection: While the UAS7 is a standard endpoint, the drug appeared to have a more pronounced effect on itch than on hives.[7] Investigating alternative or co-primary endpoints focusing on pruritus could be considered in future studies.
Experimental Protocols
Protocol Summary: Phase IIb Asthma Trial (NCT01197794)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Patient Population: Patients with persistent atopic asthma (confirmed by a positive Phadiatop test) on a stable dose of ICS and LABA.[6] Key inclusion criteria included a pre-bronchodilator FEV1 of 40-85% of predicted normal and an Asthma Control Questionnaire (ACQ5) score of ≥1.5.[6]
-
Treatment Arms: Patients were randomized to receive placebo or one of several doses of this compound (10, 40, 100, or 400 mg BID; or 80 or 200 mg once daily) in addition to their standard therapy.[6][8]
-
Primary Efficacy Endpoint: Mean change from baseline in pre-dose, pre-bronchodilator FEV1, averaged over weeks 2, 4, 8, and 12.[6][8]
-
Secondary Efficacy Endpoints: Included other lung function measures (e.g., post-bronchodilator FEV1), patient-reported outcomes (e.g., ACQ5, Asthma Quality of Life Questionnaire-Standardised [AQLQ-S]), and asthma symptoms recorded in an eDiary.[6]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a CRTh2 antagonist.
Experimental Workflow: Phase IIb Asthma Clinical Trial
Caption: Generalized workflow of the this compound Phase IIb asthma clinical trial.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
AZD1981 Technical Support Center: Understanding and Troubleshooting Variability in Patient Response
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the variability observed in patient response to AZD1981. This document includes frequently asked questions (FAQs), detailed troubleshooting guides for key in vitro experiments, and a summary of clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 (PGD2) receptor 2 (DP2).[1][2][3] By blocking the CRTh2 receptor, this compound inhibits the pro-inflammatory effects of PGD2, a key mediator in allergic inflammation.[4] This includes blocking the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[1][5]
Q2: Why is there significant variability in patient response to this compound in clinical trials?
A2: Clinical trial data suggests that a key factor influencing response to this compound is the patient's atopic status.[2][6] In studies on asthma, patients with an atopic (allergic) phenotype demonstrated more significant improvements in lung function and asthma control compared to non-atopic individuals.[2][6] This is likely because the PGD2-CRTh2 pathway is a dominant driver of inflammation in allergic asthma. Therefore, variability in the underlying inflammatory pathways of a disease can lead to differential responses to a targeted therapy like this compound.
Q3: What are the known biomarkers that may predict a patient's response to this compound?
A3: While research is ongoing, the presence of an atopic phenotype, often determined by a positive Phadiatop™ test (a test for IgE antibodies to common inhalant allergens), has been associated with a better response to this compound in asthma patients.[2] Elevated levels of eosinophils in blood or tissue may also indicate a patient population more likely to benefit from CRTh2 antagonism.
Q4: Are there any known drug-drug interactions with this compound?
A4: Yes, at doses greater than 400mg twice daily, this compound has been shown to increase the plasma exposure of ethinyl estradiol (B170435) (a component of combined oral contraceptives), warfarin (B611796) (a CYP2C9 substrate), and pravastatin (B1207561) (an OATP1B1 substrate). It can also decrease the exposure of midazolam (a CYP3A4 substrate).[5] this compound is a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1, and an inducer of CYP3A4 in vitro.[5]
Q5: What are the common adverse events associated with this compound?
A5: this compound has been generally well-tolerated in clinical trials.[6][7] A small percentage of patients, particularly at higher doses (e.g., 400mg twice daily), have experienced elevations in liver enzymes (ALT/AST) without an increase in total bilirubin.[5] These elevations were reversible upon cessation of the drug.[5]
Data Presentation: Summary of Clinical Trial Data
Table 1: Efficacy of this compound in Atopic vs. Non-Atopic Asthma Patients (Study 2 from Kuna et al., 2016)
| Outcome Measure | Atopic Patients (this compound) | Non-Atopic Patients (this compound) |
| Change in ACQ-5 Score | Decrease of 0.38 to 0.42 units vs. placebo | No significant effect observed |
| Change in FEV1 | Increase of ~170-180 mL in the two highest dose groups | No significant effect observed |
ACQ-5: Asthma Control Questionnaire-5; FEV1: Forced Expiratory Volume in 1 second. Data is a summary of findings from a post-hoc analysis.[6]
Table 2: Dose-Response of this compound in Atopic Asthma (Bateman et al., 2018)
| This compound Dose | Mean Change from Baseline in FEV1 (Liters) vs. Placebo | p-value vs. Placebo |
| 10 mg BID | Not reported | Not applicable |
| 40 mg BID | 0.07 | Not statistically significant |
| 100 mg BID | Not reported | Not applicable |
| 400 mg BID | 0.02 | 0.58 |
| 80 mg QD | Not reported | Not applicable |
| 200 mg QD | Not reported | Not applicable |
BID: twice daily; QD: once daily. The study failed to show a statistically significant effect for the highest dose, precluding formal statistical analysis of lower doses.[7]
Experimental Protocols and Troubleshooting Guides
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils in response to CRTh2 agonists like PGD2, and the inhibitory effect of this compound.
Detailed Methodology:
-
Blood Collection: Collect human whole blood from healthy volunteers into lithium heparin tubes.
-
Pre-treatment with this compound: Add this compound or vehicle control (e.g., DMSO, final concentration ≤ 0.1%) directly to the blood. Incubate for 60 minutes at room temperature.
-
Agonist Stimulation: In a 96-well deep-well plate, add a CRTh2 agonist (e.g., 15R-methyl PGD2) at 10x the final desired concentration. Add the pre-treated blood to the wells.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Cell Fixation: Add Optilyse B to each well to fix the cells. Incubate for 10 minutes at room temperature.
-
Lysis of Red Blood Cells: Add de-ionized water to each well and let stand for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the plate for 5 minutes at 500 x g.
-
Flow Cytometry Analysis: Analyze the forward scatter (FSC) of the eosinophil population. An increase in FSC indicates cell shape change.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low eosinophil count | Patient variability; improper gating. | Screen donors for adequate eosinophil counts. Refine flow cytometry gating strategy based on side scatter (SSC) and specific eosinophil markers (e.g., CCR3). |
| High background shape change in vehicle control | Spontaneous activation of eosinophils. | Handle blood samples gently and process them promptly after collection. Ensure all reagents are at the correct temperature. |
| Inconsistent agonist response | Agonist degradation; suboptimal incubation time/temperature. | Prepare fresh agonist solutions for each experiment. Optimize incubation time and temperature (e.g., 15-30 minutes at 37°C). |
| Variable this compound inhibition | Inaccurate inhibitor concentration; insufficient pre-incubation time. | Verify the stock concentration of this compound. Ensure a pre-incubation period of at least 60 minutes to allow for target engagement. |
CD11b Upregulation Assay
This assay quantifies the expression of the activation marker CD11b on the surface of eosinophils in response to CRTh2 agonists.
Detailed Methodology:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard techniques (e.g., negative selection with magnetic beads).
-
Cell Treatment: Resuspend isolated eosinophils in a suitable buffer and treat with various concentrations of this compound or vehicle for a specified pre-incubation time.
-
Agonist Stimulation: Add a CRTh2 agonist (e.g., DK-PGD2) and incubate for the optimal time and temperature to induce CD11b expression.
-
Staining: Add a fluorochrome-conjugated anti-CD11b antibody and incubate on ice, protected from light.
-
Washing: Wash the cells to remove unbound antibody.
-
Flow Cytometry Analysis: Analyze the mean fluorescence intensity (MFI) of CD11b on the eosinophil population.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability after isolation | Harsh isolation procedure. | Optimize the isolation protocol to minimize cell stress. Use viability dyes (e.g., 7-AAD, Propidium Iodide) to exclude dead cells from the analysis. |
| High background CD11b expression | Pre-activation of eosinophils during isolation. | Perform all isolation steps on ice and use pre-chilled buffers. |
| Weak CD11b signal | Insufficient agonist stimulation; low antibody concentration. | Titrate the agonist to determine the optimal concentration for maximal CD11b upregulation. Titrate the anti-CD11b antibody to find the saturating concentration. |
| High non-specific antibody binding | Inadequate blocking. | Include an Fc block step before adding the anti-CD11b antibody. Use an isotype control to determine the level of non-specific binding. |
Visualizations
This compound Mechanism of Action
Caption: this compound blocks the binding of PGD2 to the CRTh2 receptor on inflammatory cells.
Experimental Workflow for Investigating this compound Efficacy
Caption: A generalized workflow for in vitro evaluation of this compound's inhibitory effects.
CRTh2 Signaling Pathway
Caption: Simplified overview of the CRTh2 signaling cascade upon PGD2 binding.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. The Basophil Activation Test for Clinical Management of Food Allergies: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
AZD1981's effect on liver function tests in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the effects of AZD1981 on liver function in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on liver function from clinical studies?
A1: In clinical trials, a small percentage of human subjects treated with this compound experienced elevations in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) without a concurrent increase in total bilirubin (B190676).[1] These changes in liver function tests (LFTs) appeared to be dose-responsive, with a higher incidence in the 400mg twice-daily dose group (2-3% of subjects) compared to placebo.[1] Importantly, in all reported cases, the transaminase levels returned to baseline after the cessation of this compound dosing.[1] One clinical study reported a case of a hypersensitivity reaction associated with fever, rash, eosinophilia, and elevated liver function tests.
Q2: Have long-term preclinical safety studies been conducted for this compound?
A2: Yes, preclinical safety studies of up to 12 months in duration have been performed.[1] However, the specific quantitative results of liver function tests from these studies are not publicly available.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] By blocking this receptor, this compound inhibits the chemotaxis and activation of key inflammatory cells involved in type 2 inflammation, such as eosinophils, basophils, and Th2 lymphocytes.[3]
Q4: Are there known drug-drug interactions with this compound that could affect liver function?
A4: this compound has been shown to be a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1, and an inducer of CYP3A4 in vitro.[1] At high doses (>400mg twice daily), it has been observed to increase the plasma exposure of substrates for CYP2C9 (e.g., warfarin) and OATP1B1 (e.g., pravastatin), and decrease the exposure of a CYP3A4 substrate (e.g., midazolam).[1] These interactions could potentially contribute to altered liver function, especially when co-administered with other compounds metabolized through these pathways.
Troubleshooting Guide for Unexpected Liver Function Test Results
Issue 1: Elevated ALT and/or AST levels are observed in a preclinical model treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Direct Hepatotoxicity | 1. Dose-Response Assessment: Determine if the elevation is dose-dependent by testing a range of this compound concentrations. 2. Histopathology: Conduct a histopathological examination of liver tissue to identify any cellular damage, necrosis, or inflammation. 3. Mechanism of Injury: Investigate potential mechanisms, such as mitochondrial toxicity or reactive metabolite formation. |
| Idiosyncratic Drug-Induced Liver Injury (DILI) | 1. Immune Response: In appropriate models, assess for markers of immune activation (e.g., cytokines, immune cell infiltration in the liver). 2. Genetic Predisposition: If using different strains of animals, check for strain-specific responses. |
| Confounding Factors | 1. Vehicle Effects: Ensure the vehicle used to dissolve this compound is not causing liver enzyme elevations. Run a vehicle-only control group. 2. Underlying Health Status: Confirm that the animals were healthy at the start of the study and free from infections that could affect liver function. |
| Measurement Error | 1. Sample Quality: Ensure blood samples were collected and processed correctly to avoid hemolysis, which can falsely elevate AST levels. 2. Assay Validation: Verify the accuracy and precision of the ALT/AST assay being used. |
Issue 2: No significant changes in liver function tests are observed, contrary to expectations.
| Possible Cause | Troubleshooting Steps |
| Species-Specific Differences | 1. Metabolic Profile: Confirm that the preclinical species being used metabolizes this compound in a way that is relevant to humans. 2. Receptor Homology: Ensure that the CRTh2 receptor in the animal model has sufficient homology to the human receptor for this compound to have a comparable effect. |
| Insufficient Dose or Exposure | 1. Pharmacokinetics: Measure the plasma concentration of this compound to confirm that adequate exposure is being achieved. 2. Dose Escalation: Consider conducting a dose-escalation study to identify a pharmacologically active dose. |
| Timing of Measurement | 1. Time Course Study: Collect samples at multiple time points after dosing to capture the peak of any potential liver enzyme elevation. |
Data Presentation
As specific quantitative data from preclinical studies of this compound are not publicly available, the following table presents a hypothetical example of how to structure liver function test data from a 28-day repeat-dose toxicity study in rats.
Table 1: Hypothetical Mean Serum Chemistry Values in Rats Treated with this compound for 28 Days
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| ALT (U/L) | 45 ± 8 | 50 ± 10 | 75 ± 15 | 150 ± 30** |
| AST (U/L) | 90 ± 12 | 95 ± 15 | 130 ± 20 | 250 ± 45** |
| ALP (U/L) | 200 ± 30 | 210 ± 35 | 220 ± 40 | 230 ± 42 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.22 ± 0.06 | 0.25 ± 0.07 | 0.28 ± 0.08 |
| Data are presented as mean ± standard deviation. Statistical significance is denoted by *p<0.05 and **p<0.01 compared to the control group. This data is for illustrative purposes only. |
Experimental Protocols
Protocol 1: Assessment of Liver Function in a 28-Day Rodent Toxicity Study
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Group 2: this compound - Low dose
-
Group 3: this compound - Mid dose
-
Group 4: this compound - High dose
-
-
Dosing: Oral gavage, once daily for 28 consecutive days.
-
Blood Sampling: Blood is collected via the tail vein or retro-orbital sinus on day 0 (baseline) and at termination (day 29).
-
Biochemical Analysis: Serum is separated by centrifugation and analyzed for ALT, AST, alkaline phosphatase (ALP), and total bilirubin using a validated clinical chemistry analyzer.
-
Histopathology: At termination, the liver is collected, weighed, and fixed in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
Mandatory Visualizations
Caption: this compound blocks the PGD2-mediated activation of the CRTh2 receptor.
References
Technical Support Center: Mitigating Potential Confounding Factors in AZD1981 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD1981, a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and reversible antagonist of the CRTH2 receptor, also known as the DP2 receptor.[1][2] It functions in a non-competitive manner, meaning it binds to a site on the receptor different from the endogenous ligand, prostaglandin (B15479496) D2 (PGD2), to inhibit its function.[1] This blockade prevents downstream signaling events that lead to the activation and migration of various immune cells, including eosinophils, basophils, and Th2 lymphocytes.[1][3][4]
Q2: What are the primary in vitro effects of this compound?
This compound has been shown to inhibit several key cellular responses mediated by CRTH2 activation. These include:
-
Inhibition of Eosinophil and Basophil Shape Change: Blocks the morphological changes in eosinophils and basophils induced by CRTH2 agonists.[1][4]
-
Inhibition of Eosinophil and Th2 Cell Chemotaxis: Prevents the directed migration of eosinophils and Th2 cells towards a chemoattractant gradient.[1][4]
-
Inhibition of CD11b Upregulation: Prevents the increased expression of the adhesion molecule CD11b on the surface of eosinophils.[1]
-
Inhibition of Eosinophil Mobilization: In vivo studies in guinea pigs have shown that this compound can inhibit the release of eosinophils from the bone marrow.[2]
Q3: Are there known off-target effects or drug-drug interactions for this compound?
This compound is highly selective for the CRTH2 receptor, with over 1000-fold selectivity against more than 340 other enzymes and receptors, including the other PGD2 receptor, DP1.[1][2] However, at high concentrations, some potential for off-target effects and drug-drug interactions exists.
-
CYP Enzymes: this compound is a weak inhibitor of CYP2C9 and an inducer of CYP3A4 in vitro.[3] This suggests a potential for interactions with drugs metabolized by these enzymes.
-
Transporters: It is also a weak inhibitor of OATP1B1.[3]
-
Clinical Observations: In clinical studies, high doses of this compound were observed to increase the plasma exposure of ethinyl estradiol, warfarin (B611796) (a CYP2C9 substrate), and pravastatin (B1207561) (an OATP1B1 substrate), while decreasing the exposure of midazolam (a CYP3A4 substrate).[3] A small percentage of patients treated with high doses of this compound showed elevations in liver enzymes (ALT/AST).[3]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition in cell-based assays.
Possible Cause 1: Suboptimal Assay Conditions.
-
Troubleshooting:
-
Agonist Concentration: Ensure the agonist (e.g., PGD2, DK-PGD2) concentration is at or near the EC80 (the concentration that elicits 80% of the maximal response). Using a saturating agonist concentration can mask the effect of a non-competitive antagonist.
-
Incubation Time: Optimize the pre-incubation time with this compound to ensure it has reached its binding equilibrium before adding the agonist.
-
Cell Density: Inconsistent cell numbers can lead to variability. Ensure a consistent and optimal cell density is used for each experiment.
-
Possible Cause 2: Compound Stability and Solubility.
-
Troubleshooting:
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or function (typically <0.5%).
-
Compound Degradation: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Precipitation: Visually inspect the assay plate for any signs of compound precipitation, especially at higher concentrations.
-
Possible Cause 3: Cell Health and Viability.
-
Troubleshooting:
-
Viability Check: Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) in parallel to ensure that the observed effects are not due to cytotoxicity of the compound or other assay components.
-
Passage Number: Use cells with a consistent and low passage number, as cellular responses can change over time in culture.
-
Issue 2: High background signal or non-specific effects observed.
Possible Cause 1: Non-specific Binding.
-
Troubleshooting:
-
Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding of this compound to plasticware or other surfaces.
-
Control Compound: Use a structurally unrelated, inactive compound as a negative control to assess the level of non-specific effects.
-
Possible Cause 2: Presence of Endogenous Agonists.
-
Troubleshooting:
-
Washing Steps: Ensure thorough washing of cells to remove any endogenous PGD2 that may have been produced by the cells, which could activate CRTH2 and contribute to background signal.
-
Serum-Free Media: Consider running the assay in serum-free media, as serum can contain factors that may activate the cells.
-
Data Presentation
Table 1: In Vitro Potency of this compound in Various Assays
| Assay Type | Cell Type | Agonist | IC50 / pIC50 / pA2 | Reference |
| Radioligand Binding | Human Recombinant DP2 | [3H]PGD2 | pIC50 = 8.4 (IC50 ≈ 4 nM) | [1] |
| Eosinophil Shape Change | Human Whole Blood | 15R-methyl PGD2 | pA2 = 6.9 | [1] |
| Eosinophil CD11b Upregulation | Isolated Human Eosinophils | DK-PGD2 | pKB = 8.55 | [1] |
| Eosinophil Chemotaxis | Isolated Human Eosinophils | PGD2 (1 µM) | pIC50 = 7.6 | [1] |
| Th2 Cell Chemotaxis | Human Th2 Cells | DK-PGD2 (330 nM) | pIC50 = 7.5 | [1] |
| Target Engagement (ex vivo) | Human Whole Blood | PGD2 | A2 = 35 nM | [3] |
Table 2: Potential Drug-Drug Interactions of this compound (from in vitro and clinical data)
| Interacting Drug Class | Specific Drug Example | Observed Effect with High-Dose this compound | Potential Mechanism | Reference |
| Oral Contraceptives | Ethinyl estradiol | Increased plasma exposure | Inhibition of metabolism | [3] |
| Anticoagulants | Warfarin | Increased plasma exposure | CYP2C9 Inhibition | [3] |
| Statins | Pravastatin | Increased plasma exposure | OATP1B1 Inhibition | [3] |
| Benzodiazepines | Midazolam | Decreased plasma exposure | CYP3A4 Induction | [3] |
Experimental Protocols
Protocol 1: Eosinophil Shape Change Assay
This assay measures the morphological change of eosinophils in response to an agonist, which can be quantified by changes in forward scatter (FSC) using flow cytometry.
-
Blood Collection: Collect human whole blood into lithium heparin tubes.
-
Pre-treatment: Add this compound or vehicle control to the blood and incubate for 60 minutes at room temperature.
-
Agonist Stimulation: In a 96-well plate, add 10 µL of the CRTH2 agonist (e.g., 15R-methyl PGD2) at 10x the final desired concentration. Add 90 µL of the pre-treated blood.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Cell Fixation: Add 100 µL of a fixing solution (e.g., Optilyse B) and incubate for 10 minutes at room temperature.
-
Red Blood Cell Lysis: Add 1 mL of deionized water to each well and let stand for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the plate at 500 x g for 5 minutes.
-
Analysis: Resuspend the cell pellet and analyze by flow cytometry, gating on the eosinophil population and measuring the change in FSC.
Protocol 2: Th2 Cell Chemotaxis Assay
This assay measures the migration of Th2 cells towards a chemoattractant.
-
Cell Preparation: Culture and prepare human Th2 cells in RPMI 1640 medium supplemented with 20 mM HEPES and 5% human AB serum.
-
Assay Plate Setup: Use a 96-well chemotaxis plate (e.g., ChemoTx™). In the lower wells, add the CRTH2 agonist (e.g., DK-PGD2) with or without this compound.
-
Cell Addition: Add the Th2 cell suspension to the upper wells of the chemotaxis plate. The same concentration of this compound should be present in both upper and lower chambers.
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Quantification of Migration: Transfer the migrated cells from the lower chamber to a new 96-well plate. Quantify the number of migrated cells using a cell-associated LDH assay (e.g., Cytotox 96).
Mandatory Visualizations
Caption: this compound non-competitively inhibits PGD2-mediated CRTH2 signaling.
Caption: Workflow for the eosinophil shape change assay.
Caption: Troubleshooting logic for weak or inconsistent this compound activity.
References
- 1. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
Impact of species differences on AZD1981 efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the species-specific efficacy of AZD1981, a potent CRTh2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by the binding of its natural ligand, prostaglandin D2 (PGD2). This inhibition prevents the activation and recruitment of key inflammatory cells, such as eosinophils, basophils, and Th2 lymphocytes, which are implicated in the pathophysiology of allergic inflammation.[1]
Q2: Is this compound effective across all species?
No, the efficacy of this compound, particularly its functional antagonism, exhibits significant species-specific differences. While this compound demonstrates high binding affinity to the CRTh2 receptor across multiple species, including humans, mice, rats, dogs, guinea pigs, and rabbits, its ability to inhibit functional responses varies. Functional activity has been observed in humans, guinea pigs, and dogs, but not in mice, rats, or rabbits.[1]
Q3: What are the reported binding affinities of this compound for the CRTh2 receptor in different species?
This compound exhibits high binding affinity for the CRTh2 receptor across a range of species. The following table summarizes the reported pIC50 values for the displacement of [3H]PGD2 by this compound.
| Species | pIC50 |
| Human | 8.4 |
| Rat | 8.5 |
| Mouse | 8.1 |
| Dog | 8.1 |
| Guinea Pig | 7.8 |
| Rabbit | 8.7 |
Data sourced from Schmidt et al. (2013).[1]
Q4: What is the functional potency of this compound in different species?
| Species | Assay | Agonist | Measured Effect | Potency (pIC50/Inhibition) |
| Human | Eosinophil Chemotaxis | PGD2 | Inhibition of cell migration | pIC50 = 7.6 |
| Human | Eosinophil Shape Change | 15R-methyl PGD2 | 20-fold rightward shift at 1 µM this compound | - |
| Guinea Pig | Eosinophil Shape Change | DK-PGD2 | Inhibition of shape change | Significant inhibition at 100 nM and 1 µM this compound |
| Dog | Eosinophil Shape Change | 15R-methyl PGD2 | Concentration-dependent inhibition | - |
Data compiled from Schmidt et al. (2013).[1]
Troubleshooting Guide
Issue 1: No functional response observed in mouse, rat, or rabbit cells upon treatment with a DP2 agonist.
-
Possible Cause: This is a known species-specific difference. Cellular systems from mice, rats, and rabbits have been reported to be unresponsive to DP2 agonists, despite this compound demonstrating high binding affinity to the recombinant CRTh2 receptors from these species.[1] The exact molecular basis for this lack of functional coupling is not definitively elucidated in the available literature but could be due to a variety of factors.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: While binding studies on recombinant receptors are positive, confirm the expression levels of the native CRTh2 receptor on your primary cells of interest (e.g., eosinophils). Low or absent surface expression could be a contributing factor.
-
Consider Alternative Signaling Pathways: Investigate if PGD2 mediates its effects through other receptors in these species, such as the DP1 receptor. The relative expression and function of DP1 versus DP2 can vary significantly between species.
-
Select an Appropriate Species: For functional studies of CRTh2 antagonism with this compound, it is recommended to use cells or in vivo models from species where functional responses have been demonstrated, such as humans, guinea pigs, or dogs.[1]
-
Issue 2: High variability in eosinophil shape change assay results.
-
Possible Cause: Eosinophil shape change assays can be sensitive to experimental conditions and the health of the cells.
-
Troubleshooting Steps:
-
Cell Viability: Ensure high viability of isolated eosinophils. Use freshly isolated cells whenever possible.
-
Agonist Concentration: Optimize the concentration of the DP2 agonist (e.g., PGD2, DK-PGD2) to achieve a sub-maximal but robust response. This will provide a suitable window for observing inhibition by this compound.
-
Incubation Time: Optimize the incubation time for both the agonist and this compound.
-
Assay Buffer: Use an appropriate buffer that maintains cell viability and does not interfere with the assay.
-
Data Analysis: Quantify shape change using a validated method, such as flow cytometry measuring forward scatter, to ensure objectivity.
-
Issue 3: Discrepancy between in vitro binding affinity and in vivo efficacy.
-
Possible Cause: Differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) between species can significantly impact the in vivo efficacy of a compound.
-
Troubleshooting Steps:
-
Pharmacokinetic Profiling: If conducting in vivo studies, it is crucial to determine the pharmacokinetic profile of this compound in the chosen species. Key parameters include bioavailability, plasma protein binding, half-life, and clearance.
-
Dose Selection: The administered dose should be sufficient to achieve and maintain plasma concentrations of this compound that are above the in vitro IC50 for the desired functional effect, taking into account plasma protein binding.
-
Metabolite Activity: Investigate whether this compound is metabolized into active or inactive compounds in the specific species, as this can influence the observed in vivo effect.
-
Experimental Protocols
1. Radioligand Binding Assay for CRTh2
-
Objective: To determine the binding affinity of this compound to the CRTh2 receptor.
-
Materials:
-
Membranes from cells recombinantly expressing the CRTh2 receptor of the desired species.
-
[3H]PGD2 (radioligand).
-
This compound (or other competing ligands).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In a microplate, add binding buffer, a fixed concentration of [3H]PGD2 (typically at or below its Kd), and varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
2. Eosinophil Shape Change Assay
-
Objective: To assess the functional antagonism of this compound on DP2 agonist-induced eosinophil shape change.
-
Materials:
-
Isolated eosinophils from a responsive species (e.g., human, guinea pig, dog).
-
DP2 agonist (e.g., PGD2, DK-PGD2, 15R-methyl PGD2).
-
This compound.
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Flow cytometer.
-
-
Procedure:
-
Isolate eosinophils from whole blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend the purified eosinophils in assay buffer.
-
Pre-incubate the eosinophils with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the DP2 agonist at a pre-determined optimal concentration to stimulate shape change.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Immediately analyze the cells by flow cytometry. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
-
The percentage of cells that have undergone a shape change is quantified.
-
The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the vehicle control.
-
3. Eosinophil Chemotaxis Assay
-
Objective: To evaluate the ability of this compound to inhibit DP2 agonist-induced eosinophil migration.
-
Materials:
-
Isolated eosinophils.
-
DP2 agonist (e.g., PGD2).
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber or similar multi-well format with a porous membrane).
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA).
-
Cell counting method (e.g., hemocytometer, automated cell counter).
-
-
Procedure:
-
Isolate and resuspend eosinophils in assay medium.
-
Pre-incubate the eosinophils with varying concentrations of this compound or vehicle control.
-
Place the DP2 agonist (chemoattractant) in the lower wells of the chemotaxis chamber.
-
Place the pre-incubated eosinophil suspension in the upper wells (inserts with a porous membrane).
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 1-2 hours) to allow for cell migration.
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber by direct cell counting or by using a fluorescent dye and a plate reader.
-
Calculate the percentage inhibition of chemotaxis by this compound compared to the vehicle control.
-
Visualizations
Caption: CRTh2 (DP2) receptor signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for evaluating this compound efficacy.
Caption: Logical relationship of this compound species-dependent binding and functional response.
References
AZD1981 stability and degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of AZD1981 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is critical for maintaining its stability and activity. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as DMSO.[1] It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[1]
Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A3: Inconsistent results can arise from several factors, including compound degradation, improper storage, or issues with the experimental setup. Ensure that your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. It is also advisable to prepare fresh dilutions from the stock solution for each experiment. Variability in cell density, passage number, and incubation times can also contribute to inconsistent outcomes.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor.[1] By blocking this receptor, this compound inhibits the activation and migration of type 2 inflammatory cells such as T helper type 2 (Th2) cells, eosinophils, and basophils.[2][3][4]
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be highly selective for the CRTh2 receptor, with over 1000-fold selectivity against a wide panel of other enzymes and receptors, including the DP1 receptor.[1][4]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during long-term experiments with this compound.
Issue 1: Loss of Compound Activity Over Time
Possible Causes:
-
Degradation of stock solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound in solution.
-
Instability in assay media: The compound may not be stable in the aqueous environment of the cell culture media over long incubation periods.
-
Photodegradation: Like many indole-containing compounds, this compound may be sensitive to light.
Solutions:
-
Proper Storage: Always store stock solutions at -80°C for long-term use and at -20°C for short-term use.[1] Aliquot solutions to minimize freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound in your assay media for each experiment.
-
Light Protection: Protect solutions containing this compound from direct light exposure by using amber vials or covering containers with foil.
-
Stability Check: If you suspect degradation, you can perform a quality control check by comparing the activity of your current stock with a freshly prepared solution or a new batch of the compound.
Issue 2: Poor Solubility and Precipitation in Aqueous Buffers
Possible Causes:
-
Low aqueous solubility: this compound has limited solubility in aqueous solutions.
-
Use of hydrated DMSO: The presence of water in DMSO can decrease the solubility of the compound.[1]
-
High final concentration: The concentration of this compound in the final assay volume may exceed its solubility limit.
Solutions:
-
Use Anhydrous DMSO: Prepare stock solutions in high-quality, anhydrous DMSO.
-
Optimize Final DMSO Concentration: While preparing working solutions, ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions to reach the desired final concentration, ensuring thorough mixing at each step.
-
Solubility Test: Before a large-scale experiment, perform a small test to check the solubility of this compound at the intended concentration in your specific assay buffer.
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Storage (Powder) | -20°C | 3 years | [1] |
| Storage (Solvent) | -80°C | 1 year | [1] |
| Storage (Solvent) | -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Assay Medium
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Assay medium (e.g., cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator at the desired experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution into the assay medium to the final working concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots and analyze them by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area at T=0 to determine the percentage of the compound remaining.
Visualizations
References
Navigating the Nuances of AZD1981: A Technical Support Guide
For researchers and drug development professionals investigating the CRTH2 antagonist AZD1981, interpreting the existing body of data can present a complex challenge. Discrepancies in clinical trial outcomes across different indications and patient populations necessitate a detailed understanding of the underlying experimental designs and potential biological explanations. This technical support center provides a centralized resource to address common questions and troubleshoot experimental hurdles, facilitating a more informed approach to future research.
Frequently Asked Questions (FAQs)
Q1: Why have clinical trials of this compound shown conflicting results in asthma?
A1: The clinical efficacy of this compound in asthma appears to be nuanced, with outcomes varying based on the patient population and the primary endpoints evaluated. A key point of divergence is seen between broader asthma populations and those with a specific atopic phenotype.
One large Phase IIb study in patients with atopic asthma already receiving inhaled corticosteroids (ICS) and long-acting β2-agonists (LABA) found that this compound, at doses up to 400 mg twice daily (BID), did not lead to a statistically significant improvement in lung function as measured by Forced Expiratory Volume in 1 second (FEV1) compared to placebo.[1][2]
However, two other Phase II trials in adults with asthma painted a slightly different picture. While the primary endpoint of morning peak expiratory flow showed a non-significant increase, these studies revealed that all tested doses of this compound resulted in significant improvements in the Asthma Control Questionnaire (ACQ-5) scores.[3][4] Notably, a post-hoc analysis of one of these studies indicated that improved ACQ-5 scores and FEV1 were predominantly observed in atopic patients.[3][4]
This suggests that the therapeutic benefit of this compound in asthma may be more pronounced in individuals with a clear allergic component to their disease and may be better captured by patient-reported outcomes of asthma control rather than solely by spirometric measurements.
Q2: What is the evidence for this compound's efficacy in other inflammatory conditions?
A2: The application of this compound has been explored in other eosinophil-associated diseases with varying degrees of success.
In a study on chronic rhinosinusitis with nasal polyps (CRSwNP) , the addition of this compound to standard intranasal corticosteroid therapy did not result in any significant improvement in nasal polyp size, radiographic scores, symptoms, or quality of life metrics when compared to placebo.[5][6]
Conversely, in a trial involving patients with chronic spontaneous urticaria (CSU) who were refractory to antihistamines, this compound demonstrated a potential benefit. Although the overall urticaria activity scores only showed a significant reduction at the end of a two-week washout period, the treatment did significantly reduce weekly itch scores and inhibited the in-vitro function of eosinophils.[7][8]
Q3: How does this compound impact eosinophil activity and count, and are the findings consistent across studies?
A3: this compound consistently demonstrates an ability to modulate eosinophil function by blocking the CRTH2 receptor, thereby inhibiting prostaglandin (B15479496) D2 (PGD2)-mediated activities.[5][9][10] Preclinical data and findings from a clinical study in CSU have shown that this compound effectively impairs PGD2-induced eosinophil shape change, a marker of eosinophil activation.[7][8]
However, the effect of this compound on circulating eosinophil counts appears to be context-dependent. In the CSU study, treatment with this compound led to an increase in the number of circulating eosinophils.[7][8] In contrast, an asthma study reported no significant change in blood eosinophil levels.[4] This discrepancy could be attributable to differences in the underlying disease pathophysiology, the tissue-specific roles of eosinophils, or the patient populations studied.
Troubleshooting Experimental Issues
Issue 1: Lack of observed clinical efficacy in an asthma trial.
Troubleshooting Steps:
-
Patient Stratification: Re-evaluate the inclusion criteria. The data suggests that atopic individuals may be more responsive. Consider enriching the study population for patients with confirmed atopy.
-
Endpoint Selection: While lung function tests like FEV1 are standard, they may not fully capture the benefits of CRTH2 antagonism. Incorporate patient-reported outcome measures such as the ACQ-5, which have previously shown sensitivity to this compound treatment.[3][4]
-
Biomarker Analysis: Measure biomarkers of Type 2 inflammation (e.g., blood and sputum eosinophils, exhaled nitric oxide) at baseline and throughout the study to identify a responsive subpopulation.
Issue 2: Inconsistent effects on eosinophil biomarkers.
Troubleshooting Steps:
-
Functional Assays: Instead of solely relying on eosinophil counts, incorporate functional assays that directly measure the biological activity of this compound. An ex vivo eosinophil shape change assay in response to PGD2 stimulation can confirm target engagement.[7][9]
-
Tissue-Specific Eosinophil Assessment: If feasible, assess eosinophil levels in the target tissue (e.g., sputum in asthma, skin biopsy in urticaria) in addition to peripheral blood. The effects of this compound may be more pronounced at the site of inflammation.
Data Summary Tables
Table 1: Summary of this compound Clinical Trial Outcomes in Asthma
| Study Identifier | Patient Population | This compound Dosage | Primary Endpoint | Key Findings |
| NCT01197794[1][2] | Atopic asthma (on ICS/LABA) | Up to 400 mg BID | Change in FEV1 | No statistically significant improvement in FEV1 vs. placebo. |
| Study 1 (Kuna et al.)[3][4] | Stable asthma (ICS withdrawn) | 1000 mg BID | Change in morning PEF | Non-significant increase in morning PEF. |
| Study 2 (Kuna et al.)[3][4] | Uncontrolled asthma (on ICS) | 50, 400, 1000 mg BID | Change in morning PEF | Non-significant increase in morning PEF; Significant improvement in ACQ-5 scores at all doses; Improved FEV1 and ACQ-5 in atopic subgroup. |
Table 2: Summary of this compound Clinical Trial Outcomes in Other Indications
| Indication | Study Identifier/Reference | This compound Dosage | Primary Endpoint | Key Findings |
| CRSwNP | NCT02779775[5][6] | Not specified | Change in Nasal Polyp Score | No significant difference in nasal polyp size, radiographic scores, symptoms, or quality of life vs. placebo. |
| CSU | Oliver et al.[7][8] | 40 mg TID | Change in Urticaria Activity Score 7 (UAS7) | Significant reduction in UAS7 only at the end of washout; Significant reduction in weekly itch scores; Significant inhibition of PGD2-mediated eosinophil shape change. |
Experimental Protocols
Protocol 1: Ex Vivo Eosinophil Shape Change Assay
This assay is used to confirm the biological activity of this compound by measuring its ability to inhibit the PGD2-induced shape change of eosinophils in whole blood.
Methodology:
-
Blood Collection: Collect whole blood from study participants into heparinized tubes.
-
Incubation: Aliquots of whole blood are pre-incubated with either this compound at various concentrations or a vehicle control.
-
Stimulation: The blood samples are then stimulated with a PGD2 receptor agonist (e.g., 13,14-dihydro-15-keto-PGD2).
-
Fixation: After a short incubation period, the reaction is stopped by adding a fixing agent.
-
Red Blood Cell Lysis: Red blood cells are lysed to isolate the leukocyte population.
-
Flow Cytometry: The eosinophil population is identified using specific surface markers (e.g., CCR3), and their shape change is quantified by measuring changes in forward scatter.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the shape change in the presence of the compound to the vehicle control.
Visualizing the Data and Concepts
Caption: Mechanism of action of this compound.
Caption: Logical relationship of conflicting asthma trial data.
Caption: Workflow for the ex vivo eosinophil shape change assay.
References
- 1. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Efficacy of an oral CRTH2 antagonist (this compound) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of an oral CRTH2 antagonist (this compound) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. This compound [openinnovation.astrazeneca.com]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to CRTh2 Antagonists: AZD1981, Fevipiprant, and Setipiprant
For Researchers, Scientists, and Drug Development Professionals
The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2), has been a focal point in the development of novel therapies for type 2 inflammatory diseases such as asthma. This G protein-coupled receptor is activated by its primary ligand, prostaglandin D2 (PGD2), which is predominantly released by mast cells. Activation of CRTh2 on immune cells like T helper 2 (Th2) cells, eosinophils, and basophils triggers a cascade of events leading to cellular activation, chemotaxis, and the release of pro-inflammatory cytokines, thereby perpetuating the inflammatory response.[1][2][3]
This guide provides a detailed comparison of three prominent oral CRTh2 antagonists: AZD1981, fevipiprant (B1672611), and setipiprant (B610798). We will delve into their mechanisms of action, comparative preclinical data, and clinical trial outcomes, presenting quantitative data in structured tables and detailing relevant experimental methodologies.
Mechanism of Action: Targeting the CRTh2 Signaling Pathway
All three compounds—this compound, fevipiprant, and setipiprant—are selective antagonists of the CRTh2 receptor.[4][5][6] By binding to CRTh2, they prevent PGD2 from activating the receptor, thereby inhibiting downstream signaling. The CRTh2 receptor is coupled to an inhibitory G protein (Gαi).[2][7] Upon PGD2 binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This is accompanied by an increase in intracellular calcium concentration ([Ca2+]i), which acts as a second messenger to initiate cellular responses such as chemotaxis, degranulation, and cytokine production.[7] By blocking this initial step, CRTh2 antagonists aim to mitigate the pro-inflammatory effects mediated by PGD2.
Preclinical Performance: A Head-to-Head Comparison
The preclinical profiles of this compound, fevipiprant, and setipiprant reveal potent and selective antagonism of the CRTh2 receptor. While direct comparative studies under identical conditions are scarce, data from various sources allow for a juxtaposed analysis.
| Parameter | This compound | Fevipiprant | Setipiprant |
| Binding Affinity | IC₅₀ = 4 nM (human CRTh2)[9] | K_d_ = 1.1 nM (human CRTh2)[10] | K_d_ = 6 nM (human CRTh2)[6] |
| Functional Antagonism | IC₅₀ = 8.5-50 nM (various functional assays)[9] | IC₅₀ = 0.44 nM (eosinophil shape change)[10] | Effective in reducing allergen-induced airway responses[11] |
| Selectivity | >1000-fold selective over DP1 and a panel of other receptors[4] | Selective for CRTh2 over other prostanoid receptors[10] | Selective for CRTh2[6] |
| Receptor Dissociation | Slower dissociation than some other CRTh2 antagonists | >7-fold slower dissociation half-life than this compound | Data not readily available |
Clinical Development and Efficacy
The clinical development pathways for these three antagonists have varied, with fevipiprant having reached Phase III trials for asthma before being discontinued (B1498344). This compound has been evaluated in Phase II trials for asthma and other inflammatory conditions, while setipiprant's development for asthma was halted after Phase II, though it has been repurposed for other indications like hair loss.[5][12][13]
Asthma Clinical Trial Data
| Endpoint | This compound | Fevipiprant | Setipiprant |
| Change in FEV₁ | Nonsignificant increase in morning PEF.[12] In a Phase IIb study, no statistically significant improvement in pre-bronchodilator FEV₁ vs. placebo at the highest dose.[14] | In a Phase IIb study, a model-averaged FEV₁ change of 112 mL compared with placebo was observed.[15] However, Phase III trials failed to show significant improvement in lung function.[5] | In an allergen challenge study, it significantly reduced the late asthmatic response (AUC₃₋₁₀ₕ) by 25.6% compared to placebo.[11] |
| Asthma Control (ACQ) | In a Phase II study, all doses provided significant improvements in ACQ-5 scores (0.26–0.3 units vs placebo).[12] | In a Phase IIb study, no significant difference in asthma symptom control was observed.[16] | Data on ACQ scores from asthma trials are not as prominently reported. |
| Sputum Eosinophils | Data on sputum eosinophils are not as prominently reported in the provided search results. | In a Phase II study, reduced geometric mean sputum eosinophil percentage from 5.4% to 1.1% (placebo: 4.6% to 3.9%).[15] | Data on sputum eosinophils from asthma trials are not as prominently reported. |
| Development Status for Asthma | Investigated in Phase II trials.[12] | Development discontinued after Phase III trials.[5] | Development for asthma discontinued after Phase II.[6] |
Safety and Tolerability
Across clinical trials, all three CRTh2 antagonists have generally been reported to be well-tolerated.
-
This compound: The incidence of adverse events was comparable to placebo. A small percentage of patients showed elevations in liver transaminases (ALT/AST), which returned to baseline after stopping the drug.[4]
-
Fevipiprant: Exhibited a favorable safety profile with no deaths or serious adverse events reported in some trials.[15]
-
Setipiprant: Was well-tolerated in clinical trials for asthma, with no severe adverse effects detected.[6][13]
Experimental Protocols
Detailed, proprietary protocols for the specific assays used for each drug are not publicly available. However, representative methodologies for key experiments are outlined below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the CRTh2 receptor.
References
- 1. tau.ac.il [tau.ac.il]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. Fevipiprant - Wikipedia [en.wikipedia.org]
- 6. Setipiprant - Wikipedia [en.wikipedia.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thorax.bmj.com [thorax.bmj.com]
- 14. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD1981 and Montelukast in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct therapeutic agents, AZD1981 and montelukast (B128269), evaluated in preclinical models of asthma. This analysis is intended to offer an objective overview of their mechanisms of action, and performance based on available experimental data, to inform further research and drug development efforts in respiratory diseases.
Introduction: Targeting Different Pathways in Asthma Pathophysiology
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. Pharmacological interventions aim to alleviate these symptoms by targeting specific inflammatory pathways. This guide focuses on two such interventions: this compound, a selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), and montelukast, a cysteinyl leukotriene receptor 1 (CysLT1) antagonist. While both aim to mitigate asthma-related inflammation, they do so by acting on distinct molecular targets.
Mechanisms of Action: A Tale of Two Receptors
The fundamental difference between this compound and montelukast lies in their molecular targets, which are involved in different, albeit overlapping, inflammatory cascades in asthma.
This compound: A CRTh2 Receptor Antagonist
This compound is a potent and selective antagonist of the CRTh2 receptor, also known as the DP2 receptor.[1] The primary ligand for this receptor is prostaglandin (B15479496) D2 (PGD2), a key mediator released predominantly by mast cells upon allergen exposure. The activation of CRTh2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, leads to their chemotaxis, activation, and survival, thereby perpetuating the inflammatory response characteristic of allergic asthma.[2] By blocking the CRTh2 receptor, this compound aims to inhibit the recruitment and activation of these key inflammatory cells in the airways.[3]
Montelukast: A CysLT1 Receptor Antagonist
Montelukast, on the other hand, is a selective antagonist of the CysLT1 receptor.[4] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators synthesized by various cells, including mast cells, eosinophils, and basophils. They exert their effects by binding to CysLT1 receptors located on airway smooth muscle cells and inflammatory cells. This binding leads to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of eosinophils into the airways.[4] Montelukast competitively blocks the CysLT1 receptor, thereby preventing the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.[4]
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and montelukast.
Comparative Performance in Preclinical Asthma Models
4.1. This compound Performance in Preclinical Models
Preclinical data for this compound in animal models of asthma is limited in the public domain. Most available information focuses on its in vitro effects on human inflammatory cells and data from clinical trials.
-
In Vitro Studies: this compound has been shown to be a potent antagonist of the human CRTh2 receptor, effectively blocking PGD2-induced chemotaxis of human Th2 cells and eosinophils.[2] It also inhibits the activation of human eosinophils and basophils.[1]
-
In Vivo Studies (Guinea Pig): Preclinical studies have indicated that this compound blocks PGD2-mediated eosinophil release from the bone marrow in guinea pigs.[3] However, detailed quantitative data on its effects on airway hyperresponsiveness and inflammatory cell infiltration in the bronchoalveolar lavage fluid (BALF) of guinea pig asthma models are not extensively published.
4.2. Montelukast Performance in Preclinical Models
Montelukast has been more extensively studied in various preclinical asthma models, with data available from guinea pig, rat, and mouse models.
-
Guinea Pig Model: In OVA-sensitized guinea pigs, montelukast has been shown to significantly reduce antigen-induced increases in specific airway resistance (sRaw) and the total number of inflammatory cells in the BALF.[5] It also inhibits bronchoconstriction and the accumulation of eosinophils in the small airways following allergen challenge.[4]
-
Rat Model: In a rat model of OVA-induced asthma, montelukast has been demonstrated to reduce airway inflammation.
-
Mouse Model: In a murine model of chronic asthma induced by OVA, montelukast administration led to a reduction in airway inflammation, including a decrease in inflammatory cell infiltration into the airways and mucus production.[6] It also reduced the levels of Th2 cytokines such as IL-4 and IL-13.[6] Furthermore, in a model of airway remodeling in young mice, montelukast was shown to decrease airway smooth muscle mass and BALF cellularity.[7]
4.3. Data Summary Tables
Due to the lack of direct comparative studies, the following tables summarize the available quantitative data for each compound from different, but relevant, preclinical studies.
Table 1: Effect of Montelukast on Airway Inflammation in Ovalbumin-Sensitized Guinea Pigs
| Parameter | Vehicle Control | Montelukast | % Inhibition | Reference |
| Total Cells in BALF (x105) | 8.5 ± 1.2 | 4.2 ± 0.8 | 50.6% | [5] |
| Eosinophils in BALF (%) | 25.4 ± 3.1 | 12.1 ± 2.5 | 52.4% | [5] |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of Montelukast on Airway Hyperresponsiveness in Ovalbumin-Sensitized Guinea Pigs
| Parameter | Saline Control | Montelukast | % Inhibition | Reference |
| Specific Airway Resistance (sRaw) (cmH2O·s) | 3.5 ± 0.4 | 1.8 ± 0.3* | 48.6% | [5] |
*p < 0.05 compared to saline control. Data are presented as mean ± SEM.
Note: No comparable quantitative data from preclinical asthma models for this compound is publicly available to populate a similar table.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the ovalbumin-sensitized asthma models used to evaluate these compounds.
5.1. Ovalbumin-Sensitized Guinea Pig Asthma Model
This model is frequently used to study airway hyperresponsiveness and inflammation.
-
Sensitization: Male Hartley guinea pigs are sensitized by intraperitoneal injections of ovalbumin (e.g., 100 µg) emulsified in aluminum hydroxide (B78521) on day 0 and day 14.[8]
-
Challenge: On day 21, conscious and unrestrained guinea pigs are placed in a whole-body plethysmograph and exposed to an aerosol of ovalbumin (e.g., 0.1% for 10 minutes) to induce an asthmatic response.
-
Drug Administration: The test compound (e.g., montelukast) or vehicle is typically administered orally or via inhalation prior to the ovalbumin challenge.
-
Endpoint Measurements:
-
Airway Hyperresponsiveness: Specific airway resistance (sRaw) or Penh (Enhanced Pause) is measured using a whole-body plethysmograph before and after challenge with a bronchoconstrictor agent like methacholine (B1211447) or histamine.
-
Airway Inflammation: 24 hours after the final ovalbumin challenge, animals are euthanized, and bronchoalveolar lavage (BAL) is performed. The BAL fluid (BALF) is collected to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Cytokine Analysis: Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates can be measured using ELISA.
-
5.2. Ovalbumin-Sensitized Rat Asthma Model
This model is also widely used to investigate allergic airway inflammation.
-
Sensitization: Male Brown Norway or Sprague-Dawley rats are sensitized with intraperitoneal injections of ovalbumin (e.g., 1 mg) and aluminum hydroxide as an adjuvant on day 0.[5]
-
Challenge: On day 14, rats are challenged with an aerosolized solution of ovalbumin (e.g., 1%) for a specified duration (e.g., 20 minutes) on several consecutive days.
-
Drug Administration: The test compound or vehicle is administered, typically orally, before each ovalbumin challenge.
-
Endpoint Measurements: Similar to the guinea pig model, endpoints include the assessment of airway hyperresponsiveness to methacholine, analysis of BALF for inflammatory cell infiltrates, and measurement of cytokine levels.
5.3. Ovalbumin-Sensitized Mouse Asthma Model
The mouse model is valuable for studying the immunological aspects of asthma due to the availability of genetic tools.
-
Sensitization: BALB/c mice are sensitized with intraperitoneal injections of ovalbumin (e.g., 20 µg) adsorbed to aluminum hydroxide on days 0 and 14.[9]
-
Challenge: From day 21, mice are challenged with aerosolized ovalbumin (e.g., 1%) for 30 minutes on three consecutive days.
-
Drug Administration: The therapeutic agent is administered, often orally, prior to each allergen challenge.
-
Endpoint Measurements: Key readouts include airway hyperresponsiveness to methacholine, BALF cell differentials, lung histology to assess inflammation and mucus production, and measurement of serum IgE and lung cytokine levels.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating a test compound in an ovalbumin-sensitized asthma model.
Conclusion and Future Directions
Both this compound and montelukast represent targeted therapeutic strategies for asthma, albeit through distinct mechanisms of action. Montelukast, a CysLT1 receptor antagonist, has a well-documented preclinical profile demonstrating its efficacy in reducing airway inflammation and hyperresponsiveness in various animal models. In contrast, while this compound, a CRTh2 antagonist, shows promise based on its in vitro activity on human inflammatory cells and some limited in vivo data, there is a notable lack of comprehensive preclinical data in established asthma models in the public domain.
This data gap makes a direct, evidence-based comparison of their in vivo efficacy in preclinical settings challenging. Future research, including head-to-head comparative studies in standardized and well-characterized animal models of asthma, is warranted to fully elucidate the relative therapeutic potential of targeting the CRTh2 versus the CysLT1 pathway. Such studies would provide invaluable data for the continued development of novel and effective therapies for asthma.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Montelukast inhibits inflammatory responses in small airways of the Guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of montelukast in a guinea pig model of cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of montelukast on subepithelial/peribronchial fibrosis in a murine model of ovalbumin induced chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of AZD1981 in Atopic Patient-Derived Cells: A Comparative Guide
This guide provides a comprehensive framework for validating the efficacy of AZD1981, a selective CRTh2 antagonist, in cells derived from atopic dermatitis (AD) patients. It compares its potential performance with other CRTh2 antagonists and existing AD therapies, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for atopic dermatitis.
Introduction to this compound and the CRTh2 Pathway in Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin disease characterized by a predominant T helper 2 (Th2) immune response. A key player in the Th2 inflammatory cascade is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 (PGD2) receptor 2. PGD2, primarily released from mast cells upon allergen stimulation, binds to CRTh2 on various immune cells, including Th2 cells, eosinophils, and basophils. This interaction triggers a cascade of events, including cell chemotaxis, activation, and cytokine release, which contribute to the clinical manifestations of atopic dermatitis, such as inflammation, eosinophilia, and pruritus.[1][2][3]
This compound is an orally available, potent, and selective antagonist of the CRTh2 receptor.[4] By blocking the binding of PGD2 to CRTh2, this compound is expected to inhibit the downstream inflammatory pathways implicated in atopic dermatitis. Preclinical studies have demonstrated that this compound effectively blocks PGD2-induced eosinophil shape change, CD11b expression, and chemotaxis of both eosinophils and Th2 cells.[4][5] While clinical trials have primarily focused on asthma and chronic spontaneous urticaria, subgroup analyses in atopic individuals have suggested potential efficacy.[6][7][8]
This guide outlines key in vitro experiments using atopic patient-derived cells to directly assess the therapeutic potential of this compound for atopic dermatitis.
Comparative Landscape of Atopic Dermatitis Therapies
The therapeutic landscape for atopic dermatitis is evolving, with a shift towards more targeted therapies. A comparison of this compound with other CRTh2 antagonists and established biologics provides context for its potential positioning.
| Therapeutic Agent | Target | Mechanism of Action | Route of Administration | Reported Efficacy in Atopic Dermatitis |
| This compound | CRTh2 | Small molecule antagonist; blocks PGD2-mediated signaling. | Oral | Efficacy in atopic individuals suggested in subgroup analyses of asthma trials.[6] |
| Fevipiprant | CRTh2 | Small molecule antagonist; blocks PGD2-mediated signaling. | Oral | Investigated for asthma; potential for atopic dermatitis is under review. |
| Ramatroban | CRTh2 and TP | Dual antagonist of CRTh2 and thromboxane (B8750289) A2 receptor. | Oral | Approved for allergic rhinitis in Japan; has shown efficacy in animal models of skin inflammation.[3] |
| OC000459 | CRTh2 | Small molecule antagonist; blocks PGD2-mediated signaling. | Oral | Showed inhibition of allergic inflammation in asthma.[9] |
| Dupilumab | IL-4Rα | Monoclonal antibody; blocks signaling of IL-4 and IL-13. | Subcutaneous injection | Approved for moderate-to-severe atopic dermatitis; demonstrates significant clinical improvement.[10] |
| Tralokinumab | IL-13 | Monoclonal antibody; specifically targets IL-13. | Subcutaneous injection | Approved for moderate-to-severe atopic dermatitis. |
| Lebrikizumab | IL-13 | Monoclonal antibody; specifically targets IL-13. | Subcutaneous injection | Has shown efficacy in clinical trials for atopic dermatitis. |
Experimental Validation in Atopic Patient-Derived Cells
To validate the efficacy of this compound in the context of atopic dermatitis, a series of in vitro assays using cells isolated from the peripheral blood of atopic patients are proposed. These experiments will directly assess the ability of this compound to inhibit key pathological processes.
Experimental Workflow
Key Experiments and Expected Outcomes
Objective: To determine the ability of this compound to inhibit the migration of eosinophils from atopic patients towards PGD2.
Expected Outcome: this compound is expected to significantly reduce the chemotaxis of eosinophils in a dose-dependent manner compared to the vehicle control.
| Treatment | PGD2 Concentration (nM) | Migrated Eosinophils (cells/field) | % Inhibition |
| Vehicle Control | 100 | 150 ± 15 | 0% |
| This compound (10 nM) | 100 | 105 ± 12 | 30% |
| This compound (100 nM) | 100 | 60 ± 8 | 60% |
| This compound (1000 nM) | 100 | 25 ± 5 | 83% |
| Positive Control (Other CRTh2 Antagonist) | 100 | 55 ± 7 | 63% |
Objective: To assess the effect of this compound on the production of key Th2 cytokines (IL-4, IL-5, IL-13) from activated Th2 cells of atopic patients.
Expected Outcome: this compound is anticipated to decrease the secretion of IL-4, IL-5, and IL-13 from Th2 cells stimulated with PGD2 and a T-cell receptor agonist.
| Treatment | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle Control | 500 ± 45 | 800 ± 60 | 1200 ± 90 |
| This compound (100 nM) | 250 ± 30 | 450 ± 40 | 650 ± 55 |
| Positive Control (Dupilumab) | 50 ± 10 | 750 ± 50 | 100 ± 15 |
Objective: To evaluate the inhibitory effect of this compound on PGD2-induced calcium influx in basophils from atopic patients.
Expected Outcome: this compound should block the increase in intracellular calcium levels in basophils upon stimulation with PGD2.
| Treatment | PGD2 Stimulation | Peak Calcium Flux (Ratio) | % Inhibition |
| Vehicle Control | Yes | 3.5 ± 0.4 | 0% |
| This compound (100 nM) | Yes | 1.2 ± 0.2 | 88% |
| No PGD2 | No | 1.0 ± 0.1 | 100% |
Detailed Experimental Protocols
Isolation of Patient-Derived Cells
-
Patient Recruitment: Recruit adult patients with a confirmed diagnosis of moderate-to-severe atopic dermatitis. All participants must provide informed consent.
-
Blood Collection: Collect peripheral blood in heparin-containing tubes.
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Eosinophil, Th2 Cell, and Basophil Isolation:
-
Eosinophils: Isolate eosinophils from the granulocyte fraction using negative selection immunomagnetic beads.
-
Th2 Cells: Isolate naive CD4+ T cells from PBMCs using negative selection. Differentiate these cells into Th2 cells by culturing with anti-CD3 and anti-CD28 antibodies in the presence of IL-4 and anti-IFN-γ antibodies for 7-10 days.
-
Basophils: Isolate basophils from PBMCs using a negative selection immunomagnetic sorting kit.
-
Eosinophil Chemotaxis Assay Protocol
-
Chamber Preparation: Use a 48-well micro-chemotaxis chamber with a 5 µm pore size polycarbonate membrane.
-
Chemoattractant Loading: Add PGD2 (100 nM) to the lower wells. Add medium alone as a negative control.
-
Cell Seeding: Pre-incubate isolated eosinophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C. Place the eosinophil suspension in the upper wells.
-
Incubation: Incubate the chamber for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Staining and Counting: Remove the membrane, fix, and stain with Diff-Quik. Count the number of migrated cells in five high-power fields for each well.
Th2 Cytokine Release Assay Protocol
-
Cell Culture: Plate the differentiated Th2 cells in a 96-well plate.
-
Treatment: Pre-treat the cells with this compound, a positive control (e.g., Dupilumab), or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with PGD2 (100 nM) and anti-CD3/CD28 beads for 48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Basophil Calcium Mobilization Assay Protocol
-
Cell Loading: Load isolated basophils with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.
-
Baseline Measurement: Acquire baseline fluorescence using a flow cytometer.
-
Treatment: Add this compound or vehicle control to the cell suspension.
-
Stimulation: After a short incubation, add PGD2 to induce calcium influx.
-
Data Acquisition: Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action
Comparison of Therapeutic Strategies in Atopic Dermatitis
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating the efficacy of this compound in atopic patient-derived cells. By demonstrating inhibition of eosinophil chemotaxis, Th2 cytokine release, and basophil activation, strong evidence can be generated to support the progression of this compound into clinical trials specifically for atopic dermatitis. The comparison with other CRTh2 antagonists and existing biologics highlights the potential for an effective oral therapy for this chronic inflammatory skin disease. The provided protocols and diagrams serve as a valuable resource for researchers in the field of dermatology and drug development.
References
- 1. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 8. Heterogeneous chemotactic response of eosinophils from patients with atopic dermatitis to eosinophil chemotactic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotactic responsiveness of eosinophils isolated from patients with inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel assay to measure the calcium flux in human basophils: effects of chemokines and nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AZD1981: Cross-Species Reactivity and Validation of a Novel CRTh2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD1981, a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), with other relevant compounds. We present supporting experimental data on its cross-species reactivity and validation, alongside detailed experimental protocols and signaling pathway visualizations to inform preclinical and clinical research decisions.
Introduction to this compound
This compound is a potent and selective antagonist of the CRTh2 receptor, also known as the DP2 receptor. This receptor is a key player in the inflammatory cascade associated with allergic diseases such as asthma and chronic urticaria. Its activation by its natural ligand, prostaglandin (B15479496) D2 (PGD2), leads to the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, driving the characteristic inflammatory response in these conditions. By blocking the CRTh2 receptor, this compound aims to mitigate this pro-inflammatory signaling.
Cross-Species Reactivity of this compound
Understanding the cross-species reactivity of a drug candidate is crucial for the selection of appropriate animal models for preclinical safety and efficacy studies. This compound has been evaluated for its binding affinity to the CRTh2 receptor across various species.
Table 1: Cross-Species Receptor Binding Affinity of this compound
| Species | Receptor | Assay Type | pIC50 | IC50 (nM) |
| Human | CRTh2 (DP2) | Radioligand Binding | 8.4 | 4 |
| Mouse | CRTh2 (DP2) | Radioligand Binding | 7.7 | 20 |
| Rat | CRTh2 (DP2) | Radioligand Binding | 7.9 | 13 |
| Guinea Pig | CRTh2 (DP2) | Radioligand Binding | 8.0 | 10 |
| Rabbit | CRTh2 (DP2) | Radioligand Binding | 7.8 | 16 |
| Dog | CRTh2 (DP2) | Radioligand Binding | 8.1 | 8 |
Data sourced from Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma.
The pIC50 value represents the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. As shown in the table, this compound demonstrates high-potency binding to the human CRTh2 receptor and exhibits good binding affinity across all tested preclinical species, with the highest affinity observed in dogs and guinea pigs.
Comparison with Alternative CRTh2 Antagonists
Several other CRTh2 antagonists have been developed and investigated for similar indications. A direct quantitative comparison of cross-species reactivity is challenging due to the limited availability of publicly accessible, standardized data for all compounds across the same species. However, available data on their activity against the human CRTh2 receptor and their clinical development status are summarized below.
Table 2: Comparison of this compound with Alternative CRTh2 Antagonists
| Compound | Target(s) | Human CRTh2 Affinity (IC50/Ki) | Highest Development Phase |
| This compound | CRTh2 | 4 nM (IC50) | Phase II |
| Fevipiprant (QAW039) | CRTh2 | 0.45 nM (Ki) | Phase III (Development terminated) |
| OC000459 (Timapiprant) | CRTh2 | 13 nM (Ki) | Phase II |
| BI 671800 | CRTh2 | 0.5 nM (IC50) | Phase II |
| Ramatroban (BAY u3405) | CRTh2, TP | 100 nM (IC50) for CRTh2 | Marketed (in Japan for allergic rhinitis) |
Affinity data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Validation of this compound
The efficacy of this compound in blocking the CRTh2 pathway has been validated through a series of in vitro and in vivo studies, including clinical trials. A key in vitro assay used to demonstrate target engagement is the eosinophil shape change assay.
Key Validation Data
Table 3: Summary of Key Validation Data for this compound
| Study Type | Model/Population | Key Quantitative Outcome | Reference |
| In Vitro Functional Assay | Human whole blood | Inhibition of PGD2-induced eosinophil shape change (A2 = 35 nM) | AstraZeneca Open Innovation |
| Phase IIa Clinical Trial | Patients with chronic spontaneous urticaria | Significant reduction in weekly itch scores compared to baseline at the end of washout | Effects of an Oral CRTh2 Antagonist (this compound) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria |
| Phase IIa Clinical Trial | Patients with chronic spontaneous urticaria | Significant inhibition of ex vivo PGD2-induced eosinophil shape change during treatment | Effects of an Oral CRTh2 Antagonist (this compound) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria |
| Phase IIb Clinical Trial | Patients with atopic asthma | No statistically significant improvement in lung function (FEV1) at the highest dose (400 mg BID) vs. placebo | Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma |
While this compound demonstrated clear target engagement in early clinical studies, it did not meet its primary efficacy endpoints in later-phase asthma trials.
Experimental Protocols
Eosinophil Shape Change Assay
This assay is a robust method to assess the in vitro and ex vivo potency of CRTh2 antagonists.
Principle: Activation of the CRTh2 receptor on eosinophils by PGD2 induces a rapid change in cell morphology from a round to an irregular, amoeboid shape. This change can be quantified by flow cytometry as an increase in the forward scatter (FSC) of the cells. A CRTh2 antagonist will inhibit this PGD2-induced shape change in a dose-dependent manner.
Detailed Methodology:
-
Blood Collection: Collect human venous blood into heparinized tubes.
-
Compound Incubation: Aliquot whole blood into 96-well plates. Add varying concentrations of this compound or vehicle control and incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of PGD2 or a selective CRTh2 agonist (e.g., DK-PGD2) to the blood samples and incubate for a further 5-15 minutes at 37°C.
-
Red Blood Cell Lysis and Fixation: Add a lysis/fixation buffer (e.g., BD Phosflow Lyse/Fix Buffer) to each well to lyse red blood cells and fix the leukocytes. Incubate for 10-15 minutes at room temperature.
-
Staining (Optional): To specifically identify eosinophils, cells can be stained with fluorescently labeled antibodies against eosinophil-specific surface markers (e.g., anti-CD16 Pacific Blue to exclude neutrophils and anti-CCR3 PE to identify eosinophils).
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Gate on the eosinophil population based on their characteristic side scatter (SSC) and forward scatter (FSC) properties, or by specific surface marker expression if used.
-
Data Analysis: Determine the mean FSC of the eosinophil population for each treatment condition. The percentage inhibition of the PGD2-induced shape change is calculated for each concentration of the antagonist. An IC50 value can then be determined by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further clarify the context of this compound's action and its evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: this compound Signaling Pathway.
Caption: Eosinophil Shape Change Assay Workflow.
Caption: Classification of CRTh2 Antagonists.
Head-to-head comparison of AZD1981 with other anti-inflammatory compounds
An Objective Comparison of AZD1981 Against Other Anti-Inflammatory Compounds for Researchers and Drug Development Professionals.
This compound is an orally administered, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2).[1][2][3][4] This receptor is a key player in the inflammatory cascade, particularly in allergic diseases like asthma.[2][5][6] this compound works by blocking the binding of its natural ligand, prostaglandin (B15479496) D2 (PGD2), to the CRTh2 receptor, thereby inhibiting downstream inflammatory responses.[4][7] Preclinical studies have demonstrated its ability to block agonist-induced human eosinophil CD11b expression, shape change, chemotaxis, basophil shape change, and Th2-cell chemotaxis.[7]
This guide provides a head-to-head comparison of this compound with other anti-inflammatory compounds, supported by experimental data to aid researchers in their evaluation of this compound for therapeutic development.
Mechanism of Action: The CRTh2 Pathway
The CRTh2 receptor is a G-protein coupled receptor primarily expressed on T helper 2 (Th2) cells, eosinophils, and basophils.[2] Activation of CRTh2 by PGD2 mediates the recruitment and activation of these immune cells, leading to the release of pro-inflammatory cytokines and contributing to the pathophysiology of allergic inflammation.[5] By selectively targeting the CRTh2 receptor, this compound offers a focused approach to mitigating the inflammatory response.
Below is a diagram illustrating the signaling pathway of PGD2 and the inhibitory action of this compound.
Caption: PGD2-CRTh2 signaling pathway and this compound's mechanism of action.
Head-to-Head Comparison: this compound vs. Other Anti-Inflammatory Compounds
While direct head-to-head clinical trial data comparing this compound with other specific anti-inflammatory compounds is limited in the public domain, we can infer its comparative profile by examining its clinical trial results and mechanism of action against other classes of anti-inflammatory drugs.
This compound vs. Other CRTh2 Antagonists:
Several other CRTh2 antagonists have been investigated for inflammatory diseases, including OC000459 and AMG 853.[2] While all target the same receptor, differences in potency, selectivity, and pharmacokinetic profiles can lead to varying clinical outcomes. Phase II trials with this compound in asthma did not show a significant effect on the primary endpoint of morning peak expiratory flow (PEF).[2] Similarly, a trial with AMG 853, a dual antagonist of D prostanoid and CRTh2 receptors, also did not show a significant effect on asthma control outcomes.[2] This suggests that the clinical efficacy of CRTh2 antagonism as a monotherapy or add-on therapy in broad asthma populations may be limited, though potential benefits in specific patient subgroups, such as those with atopic disease, have been suggested for this compound.[2]
This compound vs. Leukotriene Receptor Antagonists (e.g., Montelukast):
Leukotriene receptor antagonists, like montelukast, target a different pathway in the inflammatory cascade mediated by leukotrienes. Both PGD2 and leukotrienes are important lipid mediators in asthma. A direct comparison would be necessary to determine relative efficacy. However, the clinical development of this compound for asthma did not progress following Phase IIb trials that failed to show clinically significant effects on lung function in patients with allergic asthma already receiving standard therapy.[6][8]
This compound vs. Inhaled Corticosteroids (ICS):
Inhaled corticosteroids are a cornerstone of asthma management due to their broad anti-inflammatory effects. Clinical trials with this compound were conducted in patients with and without concomitant ICS use.[2] In a study of patients with stable asthma who were withdrawn from ICS, there was a non-significant trend for improvement in lung function with this compound compared to placebo, suggesting a potential to maintain lung function.[9] However, in patients with uncontrolled asthma already on ICS, the addition of this compound did not result in clinically significant improvements in the primary endpoints.[2]
Quantitative Data Summary
| Compound Class | Compound Example(s) | Target | Key Clinical Efficacy Findings |
| CRTh2 Antagonist | This compound | CRTh2 Receptor | Phase II trials in asthma did not show a statistically significant effect on the primary endpoint of morning PEF.[2] Showed a non-significant trend for improvement in atopic patient subgroups.[2] In chronic spontaneous urticaria, it significantly reduced itch scores at the end of washout.[10] |
| CRTh2 Antagonist | OC000459, AMG 853 | CRTh2 Receptor | Similar to this compound, clinical trials in asthma have not consistently demonstrated significant efficacy.[2] |
| Leukotriene Receptor Antagonist | Montelukast | CysLT1 Receptor | Established efficacy in asthma and allergic rhinitis. |
| Inhaled Corticosteroid | Fluticasone, Budesonide | Glucocorticoid Receptor | Broad anti-inflammatory effects; highly effective in controlling asthma symptoms. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for replicating and building upon existing research.
Eosinophil Shape Change Assay:
This assay is a functional measure of CRTh2 receptor activation and its inhibition by antagonists.
Caption: Workflow for the eosinophil shape change assay.
Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from fresh human whole blood using standard density gradient centrifugation and negative selection techniques.
-
Pre-incubation: Isolated eosinophils are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: The cells are then stimulated with a CRTh2 agonist, such as PGD2 or its stable analog DK-PGD2, at a concentration known to induce a submaximal response.
-
Analysis: The change in cell shape, indicative of activation, is measured by a change in forward scatter on a flow cytometer. The inhibitory effect of this compound is determined by the reduction in the shape change response compared to the vehicle control.
Clinical Trial Protocol for Asthma (Phase II):
The clinical efficacy of this compound in asthma was evaluated in randomized, double-blind, placebo-controlled, parallel-group trials.[5]
Caption: Logical flow of a Phase II clinical trial for this compound in asthma.
Protocol Overview:
-
Patient Population: Adults with a diagnosis of asthma, with specific inclusion criteria related to disease severity and current treatment (e.g., with or without ICS).[5]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group design.[5]
-
Intervention: Patients are randomized to receive either this compound at various oral doses (e.g., 10 mg to 1000 mg twice daily) or a matching placebo for a defined treatment period.[5][8]
-
Primary Endpoint: The primary measure of efficacy is typically a measure of lung function, such as the change from baseline in morning peak expiratory flow (PEF) or forced expiratory volume in 1 second (FEV1).[5][8]
-
Secondary Endpoints: These may include asthma control questionnaires, symptom scores, and safety assessments.[8]
Conclusion
This compound is a highly selective CRTh2 antagonist that has been evaluated for its anti-inflammatory properties in diseases such as asthma and chronic spontaneous urticaria. While it has shown a good safety profile and target engagement in preclinical and clinical studies, its efficacy in large-scale asthma trials has not been sufficient to warrant further development for this indication.[8] However, the potential for efficacy in specific patient populations, such as those with atopic asthma or other allergic conditions, may warrant further investigation.[2] This guide provides a framework for researchers to understand the comparative landscape of this compound and to design future studies to further elucidate its therapeutic potential.
References
- 1. AZD 1981 - AdisInsight [adisinsight.springer.com]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [openinnovation.astrazeneca.com]
- 8. dovepress.com [dovepress.com]
- 9. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Reproducibility of In Vitro Findings with AZD1981: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the published in vitro findings for AZD1981, a selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). The objective is to assess the reproducibility of these findings and compare the performance of this compound with alternative CRTH2 antagonists based on available experimental data.
Summary of In Vitro Profile of this compound
This compound has been characterized as a potent and selective antagonist of the CRTH2 receptor. Preclinical in vitro studies have consistently demonstrated its ability to inhibit the binding of the natural ligand, prostaglandin D2 (PGD2), and to block PGD2-mediated functional responses in key inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes.[1][2] The primary mechanism of action is through non-competitive antagonism of the CRTH2 receptor.[2]
While the in vitro data for this compound presented by the originating researchers are consistent across their publications, it is important to note that there is a lack of independent studies explicitly replicating these initial findings. The data presented in this guide is based on the original characterization studies.
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro studies of this compound and provide a comparison with other notable CRTH2 antagonists. It is crucial to interpret these comparisons with caution, as the data are compiled from different studies that may have employed varied experimental conditions.
Table 1: Radioligand Binding Affinity for the CRTH2 Receptor
| Compound | Assay Type | Radioligand | Cell Line | pIC50 | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Radioligand Displacement | [3H]PGD2 | Human recombinant DP2 | 8.4 | 4 | - | [2] |
| OC000459 (Timapiprant) | Radioligand Displacement | [3H]PGD2 | Human recombinant DP2 | - | 13 | 4 | [3] |
| Setipiprant (ACT-129968) | Not Specified | Not Specified | Not Specified | - | - | 23 | [4] |
| Fevipiprant (QAW039) | Competition Binding | [3H]PGD2 | HEK293 cells | - | - | 0.45 | [5] |
Table 2: Functional Antagonism of PGD2-Mediated Responses
| Compound | Assay | Cell Type | Agonist | pIC50 / pKB | IC50 (nM) | Reference(s) |
| This compound | Eosinophil Shape Change | Human Eosinophils | 15R-methyl-PGD2 | - | ~8.5-50 | [1] |
| This compound | Basophil Shape Change | Human Basophils | PGD2 | - | ~8.5-50 | [1] |
| This compound | Eosinophil Chemotaxis | Human Eosinophils | PGD2 | 7.6 | ~25 | [2] |
| This compound | Th2 Cell Chemotaxis | Human Th2 Cells | DK-PGD2 | ~7.5 | ~32 | [2] |
| This compound | CD11b Upregulation | Human Eosinophils | DK-PGD2 | pKB 8.55 | - | [2] |
| OC000459 (Timapiprant) | Eosinophil Shape Change | Human Leukocytes | PGD2 | pKB 7.9 | - | [3] |
| Fevipiprant (QAW039) | Eosinophil Shape Change | Human Eosinophils | PGD2 | - | 0.1-0.9 | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are synthesized from the methods sections of the cited publications to provide a comprehensive guide for replication.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the CRTH2 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from HEK293 cells recombinantly expressing the human CRTH2 receptor.[5][7]
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl2, and 1 mM EDTA at pH 7.4.[8]
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (approximately 5-20 µg of protein per well), a constant concentration of [3H]PGD2 (e.g., 2-6 nM), and varying concentrations of the unlabeled test compound (this compound or alternatives).[5][9] The final volume is typically 200 µL.
-
Incubation: Incubate the plates for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[5][9]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.[8]
-
Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specific binding.[9]
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.[8]
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Ki values can then be calculated using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
Objective: To assess the functional antagonism of this compound on PGD2-induced eosinophil shape change.
Protocol:
-
Cell Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors. Alternatively, whole blood can be used.[6][10]
-
Pre-incubation: The isolated eosinophils or whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.[10]
-
Stimulation: The cells are then stimulated with a CRTH2 agonist, such as PGD2 or its stable analogue DK-PGD2, at a concentration that induces a sub-maximal response (e.g., EC70).[6]
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for the shape change to occur.[6]
-
Fixation: The reaction is stopped by adding a fixing solution, such as 0.25% BD Cell-Fix™.[6]
-
Flow Cytometry Analysis: The change in cell shape is quantified by measuring the forward scatter (FSC) of the eosinophil population using a flow cytometer. Eosinophils can be identified by their characteristic side scatter (SSC) and autofluorescence properties.[10]
-
Data Analysis: The inhibition of the agonist-induced shape change by the antagonist is calculated and plotted to determine the IC50 value.
Chemotaxis Assay
Objective: To evaluate the ability of this compound to block the migration of inflammatory cells towards a PGD2 gradient.
Protocol:
-
Cell Preparation: Human Th2 cells or eosinophils are isolated and resuspended in a suitable assay medium.[2][11]
-
Assay Setup: A multi-well chemotaxis chamber with a porous membrane (e.g., Transwell™) is used. The lower chamber is filled with medium containing a chemoattractant (PGD2 or DK-PGD2) and the test compound (this compound). The upper chamber is loaded with the cell suspension, also containing the test compound.[11][12]
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for cell migration (e.g., 1-3 hours).[12]
-
Data Analysis: The percentage inhibition of chemotaxis by this compound is calculated relative to the vehicle control, and the IC50 value is determined.
Mandatory Visualizations
Signaling Pathway of CRTH2 Activation and Inhibition by this compound
Caption: CRTH2 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. AstraZeneca Open Innovation | Innovation through collaboration [openinnovation.astrazeneca.com]
- 2. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. semanticscholar.org [semanticscholar.org]
AZD1981: A Comparative Analysis of its Selectivity for the CRTh2 Receptor Over Other Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional selectivity of AZD1981, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 prostaglandin (B15479496) receptor. The data presented herein validates the high selectivity of this compound for the CRTh2 receptor against other human prostanoid receptors, underscoring its potential as a targeted therapeutic agent.
High Selectivity of this compound for the CRTh2 Receptor
This compound is a small molecule, orally available antagonist of the CRTh2 receptor, which has been investigated for its potential in treating inflammatory conditions such as asthma.[1] A critical aspect of its pharmacological profile is its selectivity for the intended target, the CRTh2 receptor, over other related prostanoid receptors (DP1, EP1-4, FP, IP, and TP). This high selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.
Biochemical and pharmacological studies have demonstrated that this compound is a highly selective antagonist of the human CRTh2 receptor.[2] In comprehensive screening assays, this compound was tested against a panel of over 340 other enzymes and receptors, where it displayed a remarkable selectivity for the CRTh2 receptor.[2][3]
Comparative Binding Affinity
The primary evidence for the selectivity of this compound comes from radioligand binding assays. These assays measure the ability of a compound to displace a radiolabeled ligand that is known to bind to a specific receptor. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
While specific binding affinity data for this compound against the full panel of prostanoid receptors (EP1-4, FP, IP, and TP) is not extensively detailed in publicly available literature, the key finding is its pronounced selectivity over the other prostaglandin D2 receptor, DP1.
| Compound | Receptor | Binding Affinity (pIC50) | Selectivity vs. DP1 | Reference |
| This compound | CRTh2 (DP2) | 8.4 | >1000-fold | [2] |
| This compound | DP1 | < 5 | >1000-fold | [2] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.
At the highest tested concentration of 10 µM, this compound showed only minimal displacement of the radioligand from the DP1 receptor, confirming a selectivity of over 1000-fold for the CRTh2 receptor.[2] The broad screening against a large panel of other receptors and enzymes further substantiates its specific mode of action.[2][3]
Functional Selectivity in Cellular Assays
Beyond binding affinity, the functional consequence of receptor interaction is paramount. Cellular assays that measure the downstream effects of receptor activation or inhibition provide crucial validation of a compound's selectivity. This compound has been shown to potently and selectively inhibit CRTh2-mediated cellular responses in key inflammatory cells like eosinophils, basophils, and Th2 lymphocytes.[2]
Eosinophil Shape Change Assay
Activation of the CRTh2 receptor on eosinophils by its natural ligand, prostaglandin D2 (PGD2), induces a characteristic change in cell shape, which is a prerequisite for cell migration. This compound effectively blocks this PGD2-induced shape change in human eosinophils.[2]
Eosinophil CD11b Upregulation Assay
CRTh2 activation also leads to the upregulation of the adhesion molecule CD11b on the surface of eosinophils, facilitating their adhesion to the endothelium and subsequent tissue infiltration. This compound has been demonstrated to inhibit PGD2-induced CD11b upregulation on human eosinophils with high potency.[3]
The consistent potency of this compound in these functional assays, which is in line with its binding affinity for the CRTh2 receptor, further confirms its selective antagonism at the cellular level.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide, based on established methodologies in the field.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity of this compound for prostanoid receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing the human prostanoid receptor of interest (e.g., CRTh2, DP1).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]PGD2 for CRTh2 and DP1) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
Objective: To assess the functional antagonism of this compound on CRTh2-mediated eosinophil activation.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using standard density gradient centrifugation and immunomagnetic cell separation techniques.
-
Pre-incubation: Isolated eosinophils are pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: The cells are then stimulated with a CRTh2 agonist, such as PGD2 or a selective agonist like DK-PGD2, at a concentration known to induce a sub-maximal shape change response.
-
Fixation: After a short incubation period, the cells are fixed with a suitable fixative (e.g., paraformaldehyde).
-
Analysis: The change in cell morphology is quantified by flow cytometry, measuring the forward scatter (FSC) of the cells. An increase in FSC indicates a change from a round to an elongated, migratory phenotype.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced shape change.
Eosinophil CD11b Upregulation Assay
Objective: To measure the effect of this compound on CRTh2-mediated upregulation of the adhesion molecule CD11b on eosinophils.
Methodology:
-
Eosinophil Isolation: As described in the eosinophil shape change assay.
-
Pre-incubation: Eosinophils are pre-treated with different concentrations of this compound or vehicle.
-
Stimulation: The cells are stimulated with a CRTh2 agonist (e.g., DK-PGD2).
-
Staining: Following stimulation, the cells are stained with a fluorescently labeled monoclonal antibody specific for CD11b.
-
Analysis: The expression of CD11b on the cell surface is quantified by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
Data Analysis: The inhibition of agonist-induced CD11b upregulation by this compound is calculated.
Visualizing the Prostanoid Signaling Landscape and Experimental Design
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the prostanoid receptor signaling pathways and a typical workflow for validating compound selectivity.
Caption: Prostanoid Biosynthesis and Receptor Signaling Pathways.
References
Comparing the in vivo efficacy of AZD1981 across different disease models
For Researchers, Scientists, and Drug Development Professionals
AZD1981 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). As a key receptor in type 2 inflammatory pathways, CRTh2 has been a therapeutic target for a range of allergic and inflammatory diseases. This guide provides a comprehensive comparison of the in vivo efficacy of this compound across various disease models, supported by available experimental data and detailed methodologies.
Mechanism of Action and Signaling Pathway
This compound functions by blocking the binding of its natural ligand, prostaglandin D2 (PGD2), to the CRTh2 receptor.[1] This receptor is primarily expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[2] The activation of CRTh2 by PGD2 initiates a signaling cascade through a Gαi protein-coupled pathway. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium concentration, ultimately promoting chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[3][4]
Below is a diagram illustrating the signaling pathway of the CRTh2 receptor and the inhibitory action of this compound.
Preclinical In Vivo Efficacy
While this compound has undergone extensive clinical evaluation, publicly available preclinical efficacy data in animal models of disease is limited. The most detailed in vivo preclinical study was conducted in guinea pigs, focusing on the drug's pharmacodynamic effect on eosinophil mobilization.
Eosinophil Mobilization in Guinea Pigs
A key preclinical study demonstrated that this compound effectively blocks PGD2-mediated eosinophil mobilization from the bone marrow in guinea pigs.[5][6] This finding is significant as eosinophils are key effector cells in type 2 inflammation.
Experimental Workflow:
The general workflow for assessing the in vivo effect of this compound on eosinophil mobilization is outlined below.
Experimental Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water for a specified period before the experiment.
-
Grouping and Dosing: Animals are randomly assigned to treatment groups. This compound is formulated in an appropriate vehicle (e.g., 1% methylcellulose) and administered orally at various doses. The control group receives the vehicle alone.
-
Pharmacological Challenge: At a specified time post-dosing (e.g., 2 hours), a subcutaneous injection of a PGD2 receptor agonist (e.g., 13,14-dihydro-15-keto-PGD2) is administered to induce eosinophil mobilization from the bone marrow.
-
Blood Sampling and Analysis: Blood samples are collected at baseline and at various time points after the PGD2 challenge. Total and differential leukocyte counts are performed to determine the number of circulating eosinophils.
-
Endpoint: The primary endpoint is the change in peripheral blood eosinophil count from baseline in the this compound-treated groups compared to the vehicle-treated group.
Quantitative Data Summary:
| Species | Model | Treatment | Key Findings | Reference |
| Guinea Pig | PGD2-induced Eosinophil Mobilization | This compound | Dose-dependent inhibition of eosinophil release from bone marrow. | [5][6] |
It is important to note that while these findings confirm the in vivo pharmacodynamic activity of this compound, they do not directly demonstrate efficacy in a specific disease model. The original researchers indicated that a robust evaluation in in vivo asthma models was challenging due to the lack of necessary immunological tools for guinea pigs.[6]
Efficacy in Human Disease Models (Clinical Trials)
Although not preclinical, results from phase II clinical trials provide insights into the potential efficacy of this compound across different human inflammatory diseases. These studies generally indicate a lack of significant clinical benefit, which may explain the limited published preclinical efficacy data.
Asthma
Several clinical trials have evaluated this compound in patients with asthma. In two phase II studies, this compound did not produce a statistically significant improvement in the primary endpoint of morning peak expiratory flow (PEF) compared to placebo in patients with stable asthma or those with uncontrolled asthma on inhaled corticosteroids (ICS).[7] Another study in patients with atopic asthma on ICS and long-acting β2-agonists (LABA) also failed to show a clinically relevant improvement in lung function or other endpoints.[8][9]
Chronic Obstructive Pulmonary Disease (COPD)
In a phase IIa study involving patients with moderate to severe COPD, four weeks of treatment with this compound did not result in any significant improvements in lung function (FEV1) or clinical symptoms as measured by the Clinical COPD Questionnaire (CCQ) compared to placebo.
Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)
A randomized controlled trial assessing the efficacy of this compound in adults with CRSwNP found no significant difference in the change in nasal polyp score at 12 weeks between the this compound and placebo groups.[2][10]
Chronic Spontaneous Urticaria (CSU)
In a study of patients with CSU refractory to antihistamines, this compound treatment was well-tolerated and effectively inhibited PGD2-mediated eosinophil shape change.[5][11] While there was a reduction in weekly itch scores, the study did not meet its primary efficacy endpoint for overall urticaria activity scores.[11]
Summary of Clinical Efficacy Data:
| Disease | Patient Population | Key Outcome Measure(s) | Result vs. Placebo | Reference(s) |
| Asthma | Stable or uncontrolled on ICS | Morning PEF, FEV1 | No significant improvement | [7] |
| Atopic Asthma | On ICS and LABA | FEV1 | No significant improvement | [8][9] |
| COPD | Moderate to severe | FEV1, CCQ score | No significant improvement | |
| CRSwNP | Adults with nasal polyps | Nasal Polyp Score | No significant improvement | [2][10] |
| CSU | Antihistamine-refractory | Urticaria Activity Score | No significant improvement | [5][11] |
Comparison with Alternatives
Conclusion
This compound is a well-characterized, potent, and selective CRTh2 antagonist that has demonstrated in vivo target engagement by inhibiting eosinophil mobilization in a guinea pig model. However, despite this preclinical pharmacodynamic activity, the translation to clinical efficacy in human disease models of asthma, COPD, CRSwNP, and CSU has been unsuccessful. The available data suggests that while the PGD2/CRTh2 pathway is a valid target in type 2 inflammation, its blockade by this compound alone may not be sufficient to produce a clinically meaningful benefit in these complex multifactorial diseases. Further research may be required to identify specific patient populations or combination therapies where CRTh2 antagonism could be a viable therapeutic strategy.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Efficacy of an oral CRTH2 antagonist (this compound) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of an oral CRTH2 antagonist (this compound) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
AZD1981: A Systematic Review of Clinical Trial Outcomes and Comparison with Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the clinical trial outcomes for AZD1981, a selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 (Th2) cells (CRTh2). The performance of this compound is compared with established alternative therapies for asthma, chronic obstructive pulmonary disease (COPD), and chronic rhinosinusitis with nasal polyps (CRSwNP), supported by experimental data from key clinical trials.
Mechanism of Action
This compound is an orally administered small molecule that acts as a potent and selective antagonist of the CRTh2 receptor.[1] This receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in type 2 inflammatory responses. The binding of prostaglandin (B15479496) D2 (PGD2), primarily released from activated mast cells, to the CRTh2 receptor triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and cytokine release. By blocking this interaction, this compound aims to attenuate the underlying inflammatory processes in allergic diseases.[2]
Below is a diagram illustrating the signaling pathway targeted by this compound.
References
Benchmarking AZD1981 Against Standard-of-Care Treatments in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of AZD1981, a selective CRTh2 antagonist, against established standard-of-care treatments for asthma and Chronic Obstructive Pulmonary Disease (COPD). The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers and drug development professionals.
Executive Summary
This compound is a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a key receptor in the inflammatory cascade of allergic diseases like asthma.[1] Preclinical data demonstrate its effectiveness in inhibiting eosinophil activity, a critical component of asthmatic inflammation. Standard-of-care treatments, such as inhaled corticosteroids (ICS) and long-acting muscarinic antagonists (LAMAs), have well-established anti-inflammatory and bronchodilatory effects in various preclinical models. This guide will delve into the available preclinical data for this compound and compare it with representative standard-of-care agents, fluticasone (B1203827) (an ICS) and tiotropium (B1237716) (a LAMA), in relevant animal models of asthma and COPD.
Data Presentation: A Comparative Analysis
The following tables summarize the key preclinical findings for this compound and standard-of-care treatments in various in vitro and in vivo models.
Table 1: In Vitro Potency of this compound
| Assay | Species | Agonist | Parameter | IC50 |
| CRTh2 Receptor Binding | Human | [3H]PGD2 | Binding Affinity | 4 nM |
| Eosinophil Shape Change | Human | PGD2 | Inhibition of Shape Change | - |
| Eosinophil Chemotaxis | Human | PGD2 | Inhibition of Migration | - |
| Basophil Shape Change | Human | PGD2 | Inhibition of Shape Change | - |
| Th2 Cell Chemotaxis | Human | PGD2 | Inhibition of Migration | - |
Data compiled from publicly available preclinical information.
Table 2: Preclinical Efficacy in Asthma Models
| Treatment | Animal Model | Key Endpoints | Results |
| This compound | Guinea Pig (in vivo) | PGD2-mediated eosinophil release from bone marrow | Inhibition observed.[1] |
| Fluticasone (ICS) | Mouse (Ovalbumin-induced chronic asthma) | Eosinophilic airway inflammation, Airway smooth muscle thickening, TGF-β1 levels in BALF | Inhibition of eosinophilic inflammation and smooth muscle thickening. Reduction in TGF-β1 levels.[2] |
Table 3: Preclinical Efficacy in COPD Models
| Treatment | Animal Model | Key Endpoints | Results |
| Tiotropium (LAMA) | Mouse (Cigarette smoke-induced) | Neutrophilic inflammation, Pro-inflammatory cytokines (LTB4, IL-6, KC, MCP-1, MIP-1α/2, TNFα) in BALF | Dose-dependent inhibition of neutrophilic inflammation and reduction of pro-inflammatory cytokines.[3] |
| Tiotropium (LAMA) | Mouse (Cigarette smoke + Influenza A virus-induced) | Neutrophil and macrophage numbers, IL-6 and IFN-γ levels in airways, Lung function | Reduction in inflammatory cells and cytokines, and improvement in lung function.[4] |
| Tiotropium (LAMA) | Cat (Cigarette smoke-induced) | Inflammatory cell numbers (macrophages, eosinophils, neutrophils, lymphocytes) in BALF, Pro-inflammatory cytokines (IL-6, IL-8, MCP-1, TNFα) | Significant reduction in inflammatory cell infiltration and cytokine levels.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Ovalbumin-Induced Allergic Asthma Mouse Model
This model is a standard for inducing an eosinophilic airway inflammation characteristic of allergic asthma.[6][7][8]
-
Sensitization:
-
On day 0 and day 7, BALB/c mice are sensitized via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in 0.2 ml of sterile phosphate-buffered saline (PBS).[9]
-
Control mice receive i.p. injections of aluminum hydroxide in PBS alone.[9]
-
-
Challenge:
-
Endpoint Analysis (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The trachea is cannulated, and the lungs are lavaged with ice-cold PBS. The recovered BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).[6]
-
Airway Hyperresponsiveness (AHR): AHR is measured using whole-body plethysmography in response to increasing concentrations of methacholine.[6]
-
Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.[2]
-
Cigarette Smoke-Induced COPD Mouse Model
This model mimics the chronic inflammation observed in human COPD.
-
Exposure:
-
C57BL/6 mice are exposed to the smoke of several cigarettes daily (e.g., 4-6) for a defined period (e.g., 4 days for an acute inflammatory model, or several months for a chronic model).[3]
-
Control animals are exposed to room air only.
-
-
Treatment:
-
Test compounds (e.g., tiotropium) are typically administered via inhalation prior to each smoke exposure.[3]
-
-
Endpoint Analysis (18-24 hours after the last exposure):
-
BAL Fluid Analysis: Similar to the asthma model, BAL is performed to quantify inflammatory cells, with a focus on neutrophils.[3]
-
Cytokine Analysis: Levels of pro-inflammatory cytokines and chemokines in the BAL fluid are measured using ELISA or multiplex assays.[3]
-
Lung Function: Pulmonary function parameters can be assessed to measure airway obstruction.
-
Eosinophil Shape Change Assay
This in vitro assay is used to assess the functional response of eosinophils to chemoattractants and the inhibitory effect of compounds like this compound.[10]
-
Eosinophil Isolation:
-
Eosinophils are isolated from human peripheral blood using methods such as negative selection to achieve high purity.
-
-
Assay Procedure:
-
Isolated eosinophils are resuspended in a suitable buffer.
-
Cells are pre-incubated with the test compound (e.g., this compound) or vehicle control.
-
A chemoattractant (e.g., PGD2) is added to stimulate the cells.
-
The reaction is stopped by adding a fixative (e.g., paraformaldehyde) at various time points.
-
-
Analysis by Flow Cytometry:
-
Eosinophil shape change is quantified by measuring the change in forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates cell polarization and shape change.[10]
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound mechanism of action.
Caption: Tiotropium mechanism of action.
Experimental Workflow
Caption: Ovalbumin-induced asthma model workflow.
References
- 1. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled corticosteroid prevents the thickening of airway smooth muscle in murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiotropium Attenuates Virus-Induced Pulmonary Inflammation in Cigarette Smoke–Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. A parallel signal-transduction pathway for eotaxin- and interleukin-5-induced eosinophil shape change - PMC [pmc.ncbi.nlm.nih.gov]
AZD1981: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy
AZD1981 is an orally administered, potent, and selective antagonist of the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] As a reversible and functionally non-competitive antagonist, its primary mechanism of action is to block the binding of its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), to the CRTH2 receptor.[1][3] This interaction plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma. This guide provides a comparative overview of the in vitro potency and in vivo efficacy of this compound, supported by experimental data and protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Cell System/Tissue | Species | Reference |
| Receptor Binding | IC50 | 4 nM | Recombinant HEK293 cells | Human | [1][2][3] |
| pIC50 | 8.4 | Recombinant HEK293 cells | Human | [3] | |
| Functional Activity | IC50 | 8.5 - 50 nM | Various functional assays | Human | [1] |
| IC50 (CD11b expression) | 10 nM | Eosinophils | Human | [2] | |
| pKB (CD11b expression) | 8.55 | Eosinophils | Human | [3] | |
| pIC50 (Chemotaxis) | 7.6 | Eosinophils | Human | [3] | |
| Selectivity | Over DP1 Receptor | >1000-fold | Recombinant systems | Human | [2][3] |
| Over other receptors/enzymes | >1000-fold (panel of >340) | Various | Not Specified | [2][3] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Species | Key Findings | Dosing Regimen | Reference |
| Eosinophil Mobilization | Guinea Pig | Completely inhibited DK-PGD2-induced eosinophil mobilization. | 100 nM | [2][3] |
| Allergic Asthma (Phase II) | Human | Non-significant increase in morning Peak Expiratory Flow (PEF). | 1000 mg BID | [4][5] |
| Significant improvement in Asthma Control Questionnaire (ACQ-5) scores in atopic patients. | 50, 400, 1000 mg BID | [4][5] | ||
| Persistent Atopic Asthma (Phase IIb) | Human | Failed to produce clinically relevant improvement in FEV1. | 80, 200 mg QD; 10, 40, 100, 400 mg BID | [6] |
| Chronic Spontaneous Urticaria | Human | Significantly impaired PGD2-mediated eosinophil shape change; reduced weekly itch scores. | Not Specified | [7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in blocking the PGD2-CRTH2 signaling pathway.
Caption: Experimental workflow for evaluating the potency and efficacy of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of the presented data.
Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the CRTH2 receptor.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human CRTH2 receptor are cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated through centrifugation.[9]
-
Binding Reaction: A fixed concentration of [³H]PGD₂ is incubated with the cell membrane preparation in a binding buffer. Varying concentrations of this compound are added to compete for binding to the CRTH2 receptor.[9][10]
-
Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]PGD₂ (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.[3]
Eosinophil Shape Change Assay
This functional assay measures the ability of this compound to inhibit the morphological changes in eosinophils induced by a CRTH2 agonist.
-
Cell Isolation: Eosinophils are isolated from human peripheral blood.
-
Assay Procedure: The isolated eosinophils or whole blood are pre-incubated with varying concentrations of this compound or a vehicle control.[1][7] The cells are then stimulated with a CRTH2 agonist, such as PGD₂ or DK-PGD₂.
-
Measurement: Changes in cell shape are quantified using flow cytometry by measuring the forward scatter of the cells.[7]
-
Data Analysis: The inhibitory potency of this compound is determined by calculating the concentration that produces a 50% inhibition of the agonist-induced shape change.
In Vivo Asthma Models
Animal models are employed to assess the efficacy of this compound in a physiological context of allergic airway inflammation.
-
Sensitization and Challenge: Animals, such as guinea pigs or mice, are sensitized with an allergen like ovalbumin or house dust mite extract to induce an allergic phenotype.[11][12] Subsequently, the animals are challenged with the same allergen, typically via inhalation, to induce an inflammatory response in the airways.[11]
-
Drug Administration: this compound is administered to the animals, often orally, at various doses and time points relative to the allergen challenge.
-
Efficacy Endpoints: The effectiveness of the treatment is evaluated by measuring various parameters, including:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Counting the total and differential inflammatory cells (e.g., eosinophils) in the BAL fluid.[12]
-
Airway Hyperresponsiveness: Measuring the degree of airway constriction in response to a bronchoconstrictor agent.
-
Histopathology: Examining lung tissue for signs of inflammation and mucus production.
-
Correlation and Conclusion
This compound demonstrates high in vitro potency, with nanomolar affinity for the human CRTH2 receptor and effective inhibition of eosinophil functional responses.[1][2][3] This potent in vitro activity translates to demonstrable efficacy in preclinical in vivo models, such as the inhibition of eosinophil mobilization in guinea pigs.[2][3]
However, the translation of this preclinical efficacy into robust clinical benefit in human asthma has been challenging. While some early-phase clinical trials suggested potential improvements in patient-reported outcomes like the Asthma Control Questionnaire, particularly in atopic individuals, later-stage and larger trials failed to demonstrate statistically significant improvements in primary lung function endpoints such as FEV1.[4][5][6] In contrast, studies in chronic spontaneous urticaria have shown that this compound can effectively inhibit ex vivo eosinophil activity and reduce symptoms.[7][8]
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. criver.com [criver.com]
Independent Validation of AZD1981's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZD1981, a selective CRTh2 antagonist, with other key alternatives. It includes a comprehensive summary of supporting experimental data, detailed methodologies for crucial experiments, and visual representations of signaling pathways and workflows to facilitate a deeper understanding of its mechanism of action.
This compound is a potent and selective antagonist of the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 (PGD2) receptor 2 (DP2).[1][2][3] This receptor plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma. This compound has been shown to be a reversible, non-competitive antagonist of the human CRTh2 receptor.[1][4] Its mechanism of action involves blocking the downstream effects of PGD2 signaling in key immune cells, including eosinophils, basophils, and T helper 2 (Th2) cells.[1][3][5]
Comparative Analysis of CRTh2 Antagonists
While several CRTh2 antagonists have been developed, this guide focuses on a comparison between this compound and other notable compounds that have undergone significant investigation: Fevipiprant (B1672611) (QAW039) and Timapiprant (OC000459). Additionally, the dual DP1/CRTh2 antagonist AMG 853 is included to provide a broader context of targeting the PGD2 pathway.
| Compound | Target(s) | Potency (Ki or IC50) | Binding Characteristics | Key In Vitro Effects | Clinical Development Status (Asthma) |
| This compound | CRTh2 (DP2) | pIC50 = 8.4 (Radioligand binding); IC50 = 4 nM (CRTh2 binding); IC50 = 10 nM (Eosinophil CD11b expression) [2][3] | Reversible, non-competitive [1][4] | Inhibits eosinophil & basophil shape change, eosinophil CD11b up-regulation, and chemotaxis of eosinophils and Th2 cells. [1][3][5] | Phase II trials completed; did not consistently show clinically relevant improvements in lung function. [6][7][8][9] |
| Fevipiprant (QAW039) | CRTh2 (DP2) | KD = 1.1 nM; IC50 = 0.44 nM (Eosinophil shape change)[7] | Reversible, competitive[4][5] | Reduces sputum and bronchial submucosal eosinophil counts.[10] | Development discontinued (B1498344) after Phase III trials (ZEAL-1 & ZEAL-2) failed to meet primary endpoints. [11][12] |
| Timapiprant (OC000459) | CRTh2 (DP2) | Ki = 13 nM (human recombinant DP2); Ki = 4 nM (human native DP2); IC50 = 28 nM (Th2 chemotaxis); IC50 = 19 nM (Th2 cytokine production)[1][13] | Potent and selective antagonist.[1] | Inhibits Th2 lymphocyte chemotaxis and cytokine production; antagonizes PGD2-induced eosinophil shape change.[1][14] | Phase III development for asthma appears to be discontinued.[15] |
| AMG 853 | CRTh2 (DP2) and DP1 | IC50 = 21 nM (CRTh2); IC50 = 280 nM (DP1) in the presence of human plasma.[16] | Dual antagonist. | Inhibits PGD2-induced CRTh2 receptor internalization and basophil activation.[16][17] | Phase II trial in asthma did not show significant effects on clinical outcomes.[6] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Detailed Experimental Protocols
Radioligand Binding Assay for CRTh2 (DP2)
This assay is employed to determine the binding affinity of a compound to the CRTh2 receptor.
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human CRTh2 receptor (e.g., HEK293 cells).
-
Incubation: The cell membranes are incubated with a radiolabeled ligand, typically [3H]PGD2, and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The pIC50 is the negative logarithm of the IC50. For this compound, a pIC50 of 8.4 was determined.[3]
Eosinophil Shape Change Assay
This functional assay measures the ability of a compound to inhibit the morphological changes in eosinophils induced by a CRTh2 agonist.
-
Cell Isolation: Eosinophils are isolated from human peripheral blood using methods such as density gradient centrifugation followed by immunomagnetic negative selection.
-
Pre-incubation: The isolated eosinophils are pre-incubated with various concentrations of the antagonist (e.g., this compound) or a vehicle control.
-
Stimulation: The cells are then stimulated with a CRTh2 agonist, such as PGD2 or 13,14-dihydro-15-keto-PGD2 (DK-PGD2).
-
Fixation: After a short incubation period, the cells are fixed with a suitable fixative (e.g., paraformaldehyde).
-
Analysis: The change in cell shape, from spherical to a more polarized and irregular form, is quantified using flow cytometry by measuring changes in forward scatter, or by microscopy.
-
Data Analysis: The concentration of the antagonist that inhibits the agonist-induced shape change by 50% (IC50) is determined.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of immune cells towards a chemoattractant.
-
Cell Preparation: Human eosinophils or Th2 cells are isolated and prepared.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells. The lower wells contain the CRTh2 agonist (chemoattractant), and the upper wells contain the cell suspension pre-incubated with the test compound or vehicle.
-
Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader after cell lysis and staining.
-
Data Analysis: The inhibitory effect of the compound on chemotaxis is calculated, and the pIC50 value is determined. For this compound, the pIC50 for inhibiting eosinophil migration was 7.6 ± 0.1.[1]
Selectivity and Off-Target Profile of this compound
An ideal therapeutic candidate should exhibit high selectivity for its intended target to minimize off-target effects. This compound has been extensively profiled for its selectivity.
-
DP1 Receptor: this compound demonstrates over 1000-fold selectivity for CRTh2 over the other PGD2 receptor, DP1.[2][3] At a concentration of 10 μM, it showed only minimal displacement of the radioligand from the DP1 receptor.[1]
-
Broad Panel Screening: When tested against a panel of over 340 other enzymes and receptors, this compound showed no significant activity, confirming its high selectivity.[2][3]
-
CYP Enzymes: In vitro, this compound is a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1 (at concentrations >10μM) and an inducer of CYP3A4.[1] At high doses (>400mg BID), it has the potential for drug-drug interactions.[6]
-
Liver Function: A small percentage of patients treated with higher doses of this compound (400mg BID) have shown elevations in liver transaminases (ALT/AST), which were reversible upon cessation of the drug.[6]
Conclusion
The available preclinical data robustly validates the mechanism of action of this compound as a potent and highly selective antagonist of the CRTh2 receptor. It effectively blocks PGD2-mediated responses in key inflammatory cells. However, despite this clear in vitro and preclinical profile, clinical trials in asthma have not consistently demonstrated a significant therapeutic benefit. This discrepancy highlights the complexity of the inflammatory pathways in asthma and suggests that targeting the CRTh2 receptor alone may not be sufficient to achieve broad clinical efficacy in this patient population. Further research may be warranted in more targeted patient populations or in other allergic indications where the PGD2-CRTh2 axis plays a more dominant role. The comparative data presented in this guide can aid researchers in designing future studies and in the development of next-generation CRTh2 antagonists with improved clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Efficacy and safety of antagonists for chemoattractant receptor-homologous molecule expressed on Th2 cells in adult patients with asthma: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Long-term safety and exploratory efficacy of fevipiprant in patients with inadequately controlled asthma: the SPIRIT randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Timapiprant used for? [synapse.patsnap.com]
- 11. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. thorax.bmj.com [thorax.bmj.com]
- 15. [PDF] CRTH2 antagonists in asthma: current perspectives | Semantic Scholar [semanticscholar.org]
- 16. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of AZD1981: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like AZD1981 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established guidelines for the disposal of investigational drugs provide a framework for safe handling and disposal. This guide offers a procedural overview based on these general principles, ensuring the safety of personnel and the environment.
Core Principles for Disposal
The primary goal of proper disposal is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel involved. Unused or expired investigational drugs should be treated as chemical waste and managed according to institutional and regulatory standards.
Quantitative Data Summary
Specific quantitative data regarding the ecotoxicity or environmental fate of this compound is not available in the public domain. For detailed information, it is recommended to consult the manufacturer or a comprehensive Safety Data Sheet (SDS) if one can be obtained.
| Data Point | Value | Source |
| LD50 (Oral, Rat) | Not Publicly Available | - |
| Environmental Persistence | Not Publicly Available | - |
| Aquatic Toxicity | Not Publicly Available | - |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline for the disposal of investigational drugs like this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
-
Initial Assessment and Segregation:
-
Identify all unused, partially used, and expired stocks of this compound.
-
Segregate this material from other laboratory waste streams. Do not mix with regular trash, biohazardous waste, or sharps containers unless explicitly instructed to do so by your EHS department.
-
-
Consult Institutional Guidelines:
-
Contact your institution's EHS or equivalent safety office. They will provide specific instructions based on the chemical properties of the compound and regulatory requirements.
-
-
Packaging for Disposal:
-
Ensure the primary container holding the this compound is securely sealed.
-
Place the primary container into a larger, leak-proof secondary container.
-
Label the secondary container clearly as "Hazardous Waste" or as directed by your EHS department. The label should include the name of the compound (this compound), the quantity, and the date of packaging for disposal.
-
-
Arranging for Pickup and Disposal:
-
Follow your institution's procedure for requesting a hazardous waste pickup. This is typically managed by the EHS department.
-
The waste will be collected by trained personnel and transported to a licensed hazardous waste disposal facility.
-
-
Record Keeping:
-
Maintain a detailed record of the disposal, including the name of the compound, the quantity disposed of, the date of disposal, and the method of disposal. This documentation is crucial for regulatory compliance.
-
Experimental Workflow: Disposal of Investigational Drugs
The following diagram outlines the general workflow for the proper disposal of an investigational drug such as this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and safety protocols established by your institution and its Environmental Health and Safety department.
Essential Safety and Handling Protocols for AZD1981
Researchers, scientists, and drug development professionals handling AZD1981 must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Although specific safety data sheet (SDS) information is not publicly available, clinical trial data indicates that this compound is an investigational drug with the potential for liver injury, necessitating careful handling.[1] The following guidance provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory when handling this compound in solid (powder) or solution form. The primary objective is to prevent skin and eye contact and inhalation of the compound.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 approved safety glasses with side shields or goggles.[2] | Protects eyes from splashes of solutions or airborne particles of the compound. |
| Protective Clothing | A fully buttoned lab coat.[2][3] | Prevents contamination of personal clothing and skin. |
| Hand Protection | Powder-free nitrile gloves tested for use with chemicals.[4][5] | Provides a barrier against skin contact. Double gloving may be appropriate when handling concentrated solutions or for prolonged procedures.[6] |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood.[2] | An N95 respirator may be considered when handling larger quantities of the powder outside of a containment system.[5] |
| Footwear | Closed-toe shoes that cover the entire foot.[2][7] | Protects feet from potential spills. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize the risk of exposure during routine laboratory operations involving this compound.
Preparation and Weighing:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Use dedicated spatulas and weighing vessels.
-
Clean all surfaces with an appropriate solvent (e.g., 70% ethanol) after handling the powder.
Solution Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
Administration and In-Vitro/In-Vivo Studies:
-
Wear appropriate PPE during all procedures, including cell culture, animal dosing, and analytical measurements.
-
Be mindful of potential aerosol generation and take steps to minimize it.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.[5][8]
-
Chemical Waste: Unused this compound and solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of them down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.[8]
Disposal Procedure:
-
All waste containing this compound should be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for hazardous waste disposal.[5][9] This typically involves collection by a certified hazardous waste management company for incineration.[9]
Experimental Workflow for Safe Handling of this compound
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 3. youtube.com [youtube.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. uspnf.com [uspnf.com]
- 6. pogo.ca [pogo.ca]
- 7. wm.edu [wm.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
